molecular formula C6H10O5 B041929 Dimethyl diglycolate CAS No. 7040-23-5

Dimethyl diglycolate

Cat. No.: B041929
CAS No.: 7040-23-5
M. Wt: 162.14 g/mol
InChI Key: KUCRTUQUAYLJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl diglycolate, a high-purity diester, is a valuable synthetic intermediate and precursor in organic and polymer chemistry research. Its primary research value lies in its bifunctional structure, featuring two ester groups separated by an ethylene glycol spacer, making it a versatile building block for the controlled synthesis of more complex molecules. Key applications include its use as a precursor for the development of glycolic acid derivatives, polyester oligomers, and functionalized polymers. Researchers utilize this compound in studies involving transesterification reactions, ring-forming cyclizations, and the synthesis of novel ligands or metal-organic frameworks (MOFs). Its mechanism of action in these contexts is defined by its reactivity as an electrophile; the ester carbonyl groups are susceptible to nucleophilic attack by alcohols, amines, or organometallic reagents, enabling the stepwise construction of molecular architectures. This compound is particularly useful for investigating structure-property relationships in material science and for creating tailored macromolecules with specific chain lengths and functional group densities, making it an essential reagent for advanced chemical synthesis and polymer research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCRTUQUAYLJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220673
Record name Acetic acid, oxydi-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7040-23-5
Record name 1,1′-Dimethyl 2,2′-oxybis[acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7040-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, oxydi-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, oxydi-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: CAS Number 7040-23-5 (Dimethyl Diglycolate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, and available experimental data related to CAS number 7040-23-5, also known as Dimethyl Diglycolate. While direct experimental studies on this specific compound are limited in publicly accessible literature, this guide also includes relevant data and protocols for its parent compound, Diglycolic Acid (DGA), to provide a more complete toxicological and methodological context.

Core Properties and Synonyms

This compound is a diester with the molecular formula C6H10O5.[1] It is recognized by several synonyms across different chemical databases and suppliers.

Table 1: Chemical and Physical Properties of CAS 7040-23-5
PropertyValueSource
Molecular Formula C6H10O5[1]
Molecular Weight 162.14 g/mol [1]
Density 1.15 g/cm³[1]
Boiling Point 211.3 °C at 760 mmHg[1]
Melting Point 36 °C[1]
Flash Point 84.1 °C[1]
Refractive Index 1.413[1]
Physical State SolidTCI
Appearance White to Almost white powder to crystalTCI
Solubility Soluble in MethanolTCI
Table 2: Synonyms and Alternative Names for CAS 7040-23-5
SynonymSource
This compound[2]
2,2'-Oxydiacetic Acid Dimethyl Ester[2]
Diglycolic Acid Dimethyl Ester[2]
Dimethyl 2,2'-Oxydiacetate[2]
Dimethyl OxydiacetateBOC Sciences
Acetic acid, oxydi-, dimethyl esterPubChem
1,1′-Dimethyl 2,2′-oxybis[acetate][1]
2-(2-keto-2-methoxy-ethoxy)acetic acid methyl ester[1]
2-(2-methoxy-2-oxoethoxy)acetic acid methyl ester[1]
Dimethyldiglykolat[1]
Diglicolato de dimetilo[1]
diglycolate de diméthyle[1]
ジグリコール酸ジメチル[1]
디메틸디글리콜레이트[1]

Synthesis and Manufacturing

This compound is used as a starting material in the manufacturing of unsaturated polyester resins and plasticizers.[3] A common laboratory-scale synthesis involves the esterification of Diglycolic acid with Methanol.

Experimental Protocol: Synthesis of this compound

A documented method for the synthesis of this compound is through the reaction of Diglycolic acid with Methanol in the presence of Thionyl chloride.[4]

Materials:

  • Diglycolic acid (17.40 g, 129.76 mmol)

  • Anhydrous Methanol (100 mL)

  • Thionyl chloride (21.72 mL, 35.51 g, 2.3 eq)

  • Nitrogen atmosphere

  • Ice bath

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • A solution of Diglycolic acid in anhydrous Methanol is prepared in a flask and stirred under a nitrogen atmosphere.

  • The solution is cooled to 0 °C using an ice bath.

  • Thionyl chloride is added dropwise to the cooled solution over a period of 10 minutes.

  • The reaction mixture is then allowed to warm to room temperature and is stirred overnight.

  • The solvent is removed under reduced pressure (in vacuo).

  • The resulting oil is dried under high vacuum to yield the final product as a crystalline, white solid.

This procedure reportedly yields 21.1 g (100%) of this compound.[4]

Synthesis_of_Dimethyl_Diglycolate cluster_reactants Reactants cluster_reagents Reagents & Conditions Diglycolic_acid Diglycolic Acid Reaction_Vessel Stirred Reaction Diglycolic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Thionyl_chloride Thionyl Chloride (SOCl2) Thionyl_chloride->Reaction_Vessel Conditions 0°C to Room Temp, Nitrogen Atmosphere Conditions->Reaction_Vessel Workup Solvent Removal (in vacuo) Reaction_Vessel->Workup Product This compound (CAS 7040-23-5) Workup->Product

Synthesis workflow for this compound.

Toxicological Profile and Related Experimental Data

Proposed Mechanism of Diglycolic Acid (DGA) Induced Nephrotoxicity

Research indicates that DGA induces necrosis in human proximal tubule cells.[7] The proposed mechanism involves the uptake of DGA into these cells via sodium-dicarboxylate transporters, leading to mitochondrial dysfunction and subsequent cell death.[7][8] DGA has been shown to inhibit Complex II of the electron transport chain and chelate calcium, which disrupts mitochondrial membrane potential and cellular ATP levels.[6][7]

DGA_Toxicity_Pathway cluster_uptake Cellular Uptake cluster_mitochondria Mitochondrial Dysfunction cluster_outcome Cellular Outcome DGA_ext Extracellular Diglycolic Acid (DGA) NaDC Sodium-Dicarboxylate Transporters (NaDC-1) DGA_ext->NaDC Uptake DGA_int Intracellular DGA Accumulation NaDC->DGA_int Mito Mitochondrion DGA_int->Mito Targets Complex_II Complex II Inhibition Mito->Complex_II Ca_Chelation Calcium Chelation Mito->Ca_Chelation MMP_loss Loss of Mitochondrial Membrane Potential Complex_II->MMP_loss Ca_Chelation->MMP_loss ATP_depletion ATP Depletion MMP_loss->ATP_depletion Necrosis Proximal Tubule Necrosis ATP_depletion->Necrosis

Proposed mechanism of Diglycolic Acid (DGA) induced nephrotoxicity.
Representative Experimental Protocol: Assessment of DGA Cytotoxicity in Human Proximal Tubule (HPT) Cells

The following protocol is adapted from studies investigating the toxic effects of DGA on cultured human kidney cells.[7] This methodology can serve as a framework for assessing the potential cytotoxicity of this compound, particularly its effects on cell viability and mitochondrial function.

Objective: To determine the cytotoxic effects of a test compound (e.g., DGA or this compound) on human proximal tubule cells in vitro.

Materials and Methods:

  • Cell Culture: Human proximal tubule (HPT) cells are cultured in appropriate media and conditions until confluent.

  • Compound Exposure: Cells are incubated with increasing concentrations of the test compound for a specified period (e.g., 48 hours). Control groups should include vehicle-only treated cells.

  • Assessment of Cell Death:

    • Necrosis: Lactate dehydrogenase (LDH) leakage into the cell culture medium is measured using a commercially available assay kit. An increase in LDH activity indicates a loss of cell membrane integrity, a hallmark of necrosis.

    • Apoptosis vs. Necrosis: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can be employed to distinguish between apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

  • Mitochondrial Function Assays:

    • Mitochondrial Membrane Potential: Cells are loaded with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM), and changes in fluorescence are measured by fluorometry or microscopy. A decrease in the signal indicates mitochondrial depolarization.

    • Cellular ATP Levels: Total cellular ATP is quantified using a luciferase-based assay kit to assess the impact on cellular energy production.

Data Analysis: Data are typically presented as a percentage of control values and analyzed for statistical significance using appropriate tests (e.g., ANOVA followed by post-hoc tests). Dose-response curves can be generated to determine the concentration at which the compound exerts its toxic effects.

Safety Information

This compound is described as moderately toxic by inhalation and intraperitoneal routes. When heated to decomposition, it is reported to emit acrid smoke and irritating vapors. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Conclusion

CAS number 7040-23-5, or this compound, is a chemical intermediate with established physical and chemical properties. While direct and in-depth experimental studies on its biological effects are scarce, a plausible synthesis route has been outlined. The extensive research on its parent compound, Diglycolic acid, provides a valuable framework for predicting and testing its potential toxicological properties, particularly its effects on renal cells and mitochondrial function. Further research is warranted to directly assess the biological activity and safety profile of this compound.

References

Dimethyl Diglycolate: A Versatile Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the pursuit of molecular entities that offer both structural simplicity and functional versatility is paramount. Dimethyl diglycolate, systematically named methyl 2-(2-methoxy-2-oxoethoxy)acetate, is one such compound that, while possessing a straightforward diester structure, holds significant, yet largely unexplored, potential as a key building block in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its prospective application as a hydrophilic linker in the cutting-edge field of antibody-drug conjugates (ADCs). For the discerning researcher and drug development professional, this document aims to be a definitive resource, elucidating the scientific underpinnings of this promising molecule and paving the way for its innovative application in next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is the foundation upon which its applications are built. This compound is a symmetrical diester characterized by a central ether linkage, which imparts a degree of hydrophilicity and conformational flexibility.

PropertyValue
IUPAC Name methyl 2-(2-methoxy-2-oxoethoxy)acetate
Synonyms Dimethyl 2,2'-oxydiacetate, Diglycolic acid dimethyl ester
CAS Number 7040-23-5
Molecular Formula C₆H₁₀O₅
Molecular Weight 162.14 g/mol
Appearance White crystalline solid
Melting Point 36 °C
Boiling Point 211.3 °C at 760 mmHg
Density 1.15 g/cm³

graph Dimethyl_Diglycolate_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="C"]; H1 [label="H"]; H2 [label="H"]; O3 [label="O"]; C3 [label="C"]; H3 [label="H"]; H4 [label="H"]; C4 [label="C"]; O4 [label="O"]; O5 [label="O"]; C5 [label="C"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; C6 [label="C"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];

C1 -- O1 [style=double]; C1 -- O2; C1 -- C2; C2 -- H1; C2 -- H2; C2 -- O3; O3 -- C3; C3 -- H3; C3 -- H4; C3 -- C4; C4 -- O4 [style=double]; C4 -- O5; O2 -- C5; C5 -- H5; C5 -- H6; C5 -- H7; O5 -- C6; C6 -- H8; C6 -- H9; C6 -- H10; }

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the Fischer esterification of its parent dicarboxylic acid, diglycolic acid.[1][2][3] This method is widely adopted due to its high yield and the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diglycolic acid (1.0 eq).

  • Addition of Reagents: Add an excess of anhydrous methanol (e.g., 10-20 eq) to the flask to serve as both a reactant and a solvent.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system to afford the final product as a white crystalline solid.

Causality in Experimental Choices

The use of a large excess of methanol shifts the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle, thus maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Synthesis_Workflow Start Diglycolic Acid + Methanol Reaction Acid-Catalyzed Esterification (Reflux) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Vacuum Distillation / Recrystallization Workup->Purification End This compound Purification->End

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data are predicted based on its chemical structure and analysis of similar compounds.

Spectroscopic TechniquePredicted Data
¹H NMR δ (ppm): ~3.7 (s, 6H, 2 x -OCH₃), ~4.2 (s, 4H, 2 x -CH₂-)
¹³C NMR δ (ppm): ~52 (-OCH₃), ~68 (-CH₂-), ~170 (C=O)
IR (cm⁻¹) ~2950 (C-H stretch), ~1750 (C=O stretch, ester), ~1100 (C-O stretch, ether)
Mass Spec. (EI) m/z: 162 (M⁺), 131 (M⁺ -OCH₃), 103 (M⁺ -COOCH₃), 73 (M⁺ -CH₂COOCH₃)

Application in Drug Development: A Hydrophilic Linker for Antibody-Drug Conjugates (ADCs)

While this compound itself is not a therapeutic agent, its chemical structure makes it an intriguing candidate for a critical role in advanced drug delivery systems, particularly as a hydrophilic linker in antibody-drug conjugates (ADCs).[4][][6]

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[4][][6] The linker, which connects the antibody to the drug, is a crucial component that influences the ADC's stability, solubility, and pharmacokinetic profile.[7][8][9][10][11]

The Imperative for Hydrophilic Linkers

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance from circulation.[4][7] The incorporation of hydrophilic linkers, such as those based on polyethylene glycol (PEG), can mitigate these issues, leading to ADCs with improved therapeutic indices.[][9][10][11]

This compound as a Novel Linker Scaffold

This compound, after hydrolysis of its ester groups to the corresponding dicarboxylic acid, presents a short, well-defined, and hydrophilic scaffold that can be functionalized for conjugation to both the antibody and the cytotoxic payload.

Key Advantages of a Diglycolate-Based Linker:

  • Hydrophilicity: The central ether oxygen and the terminal carboxyl groups (after hydrolysis) impart water solubility, which can help to counteract the hydrophobicity of the payload.

  • Defined Length: Unlike polydisperse PEG linkers, a diglycolate-based linker has a precise, uniform length, which can lead to more homogeneous ADCs with predictable properties.

  • Biocompatibility: The diglycolate backbone is structurally simple and is expected to have good biocompatibility.

  • Tunable Reactivity: The terminal carboxyl groups can be readily activated for amide bond formation with amine functionalities on the antibody or payload, or they can be further modified to introduce other conjugation chemistries.

ADC_Concept Antibody Antibody - Specificity Linker Diglycolate Linker - Hydrophilicity - Defined Length Antibody->Linker Drug Cytotoxic Drug - Potency Linker->Drug

Caption: Conceptual diagram of a diglycolate-based linker in an ADC.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a molecule of understated elegance and significant potential. While its current applications are primarily in the realm of chemical synthesis, its inherent properties—namely its hydrophilicity, defined structure, and tunable reactivity—position it as a compelling candidate for advanced applications in drug development. The conceptualization of a diglycolate-based hydrophilic linker for ADCs represents a scientifically grounded and innovative approach to addressing some of the key challenges in the field. It is the hope of the authors that this in-depth technical guide will inspire further research into the utility of this compound and its derivatives, ultimately unlocking their full potential in the creation of safer and more effective therapies.

References

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Diglycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of dimethyl diglycolate, specifically its molecular weight and density. The information herein is intended to support research and development activities by providing both fundamental data and the methodologies for its experimental verification.

Core Properties of this compound

This compound, also known as dimethyl 2,2'-oxydiacetate, is an organic compound with applications as a starting material in the synthesis of various chemical entities, including unsaturated polyester resins and plasticizers. A precise understanding of its physical properties is crucial for its application in chemical synthesis and material science.

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₅[1][2][3][4]
Molecular Weight 162.14 g/mol [1][2][3][4]
Density 1.15 g/cm³[1]
CAS Number 7040-23-5[1][2][3][4]
Melting Point 36 °C[1]
Boiling Point 211.3 °C (at 760 mmHg)[1]
Flash Point 84.1 °C[1]

Experimental Protocols

The following sections detail the standard experimental procedures for the determination of the molecular weight and density of a liquid organic compound such as this compound.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the most common and accurate method for determining the molecular weight of a compound.[1][5][6]

Principle: The sample is first ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is dependent on their mass-to-charge ratio, which allows for their separation and detection. The peak with the highest mass-to-charge ratio, excluding isotopic peaks, generally corresponds to the molecular ion, from which the molecular weight is determined.[5]

Methodology: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration typically in the range of 1-10 µM.[7]

    • Ensure the sample is free from non-volatile salts and detergents, as they can interfere with the ionization process.[7]

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard compound with a known molecular weight to ensure mass accuracy.[8]

  • Sample Infusion and Ionization:

    • The sample solution is introduced into the ESI source through a fine capillary at a constant flow rate.

    • A high voltage is applied to the capillary tip, causing the liquid to nebulize into a fine spray of charged droplets.

    • As the solvent evaporates from the droplets, the charge concentration increases, leading to the formation of gas-phase molecular ions.

  • Mass Analysis:

    • The generated ions are directed into the mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Data Acquisition and Interpretation:

    • A mass spectrum is generated, plotting ion intensity versus m/z.

    • Identify the molecular ion peak (M+). For this compound, this would be the ion formed by the loss of one electron.

    • The m/z value of the molecular ion peak provides the molecular weight of the compound. For high-resolution mass spectrometry (HRMS), the exact molecular formula can be confirmed from the precise mass measurement.[5][6]

Pycnometry is a highly precise method for determining the density of a liquid by measuring its mass within a known volume.[4]

Principle: The density of a liquid is its mass per unit volume. A pycnometer is a glass flask with a precisely calibrated volume. By weighing the pycnometer empty, filled with a reference liquid (like deionized water) of known density, and finally filled with the sample liquid, the density of the sample can be accurately calculated.[4]

Methodology:

  • Preparation:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Allow the pycnometer to reach thermal equilibrium with the ambient laboratory temperature.

  • Measurement:

    • Step 1: Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₀).

    • Step 2: Fill the pycnometer with deionized water of a known temperature and density (ρ_water). Insert the stopper, ensuring any excess water exits through the capillary. Dry the exterior completely.[9]

    • Step 3: Weigh the water-filled pycnometer and record its mass (m₁).

    • Step 4: Empty and dry the pycnometer thoroughly.

    • Step 5: Fill the pycnometer with this compound, ensuring the temperature is the same as the water. Insert the stopper and dry the exterior.

    • Step 6: Weigh the sample-filled pycnometer and record its mass (m₂).

  • Calculation:

    • Mass of water: m_water = m₁ - m₀

    • Volume of pycnometer (V): V = m_water / ρ_water

    • Mass of sample: m_sample = m₂ - m₀

    • Density of sample (ρ_sample): ρ_sample = m_sample / V

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the density of this compound using a pycnometer.

G A Start: Prepare Clean, Dry Pycnometer B Weigh Empty Pycnometer (m₀) A->B C Fill with Deionized Water at Temp (T) B->C D Weigh Water-Filled Pycnometer (m₁) C->D E Calculate Pycnometer Volume (V) D->E V = (m₁ - m₀) / ρ_water F Empty and Dry Pycnometer E->F G Fill with this compound at Temp (T) F->G H Weigh Sample-Filled Pycnometer (m₂) G->H I Calculate Sample Density (ρ) H->I ρ = (m₂ - m₀) / V J End: Report Density I->J

Caption: Workflow for Density Determination by Pycnometry.

References

An In-depth Technical Guide to the Solubility Characteristics of Dimethyl Diglycolate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl diglycolate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines known qualitative information with comparative data for structurally analogous dimethyl esters. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound, also known as dimethyl 2,2'-oxydiacetate, is the dimethyl ester of diglycolic acid. Its chemical structure features a central ether linkage flanked by two ester functionalities. This structure imparts a degree of polarity that influences its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in chemical synthesis, formulation development, and as a potential component in drug delivery systems.

Chemical Structure:

Physical Properties:

PropertyValueReference
CAS Number 7040-23-5[1]
Molecular Formula C6H10O5[1]
Molecular Weight 162.14 g/mol [1]
Physical State Solid[1]
Melting Point 38 °C[1]

Solubility Profile

Direct, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented. However, qualitative data for a deuterated analog, this compound-d4, indicates solubility in dichloromethane (DCM), ethyl acetate, and methanol[2].

Comparative Solubility of Analogous Dimethyl Esters

To provide a broader context for the solubility of this compound, the following table presents solubility data for structurally similar dimethyl esters of other dicarboxylic acids. Generally, for a homologous series of diesters, solubility in polar solvents tends to decrease as the length of the non-polar aliphatic chain increases. Conversely, solubility in non-polar solvents may increase.

Table 1: Solubility of Dimethyl Esters in Various Organic Solvents

SolventDimethyl Succinate (C4)Dimethyl Glutarate (C5)Dimethyl Adipate (C6)General Trend for this compound (C4 with ether)
Methanol SolubleSolubleSolubleExpected to be soluble
Ethanol SolubleSolubleSolubleExpected to be soluble
Acetone SolubleSolubleSolubleExpected to be soluble
Ethyl Acetate SolubleSolubleSolubleSoluble[2]
Dichloromethane SolubleSolubleSolubleSoluble[2]
Chloroform SolubleSolubleSolubleExpected to be soluble
Toluene SolubleSolubleSlightly SolubleExpected to be soluble to slightly soluble
Hexane Sparingly SolubleSparingly SolubleInsolubleExpected to be sparingly soluble to insoluble
Water Slightly SolubleSlightly SolubleSlightly SolubleSlightly Soluble

Note: The solubility classifications in this table are based on general knowledge of similar compounds and the qualitative data available. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume or mass of the filtered solution.

  • Solvent Evaporation:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. For volatile solvents, this can be done at room temperature in a fume hood. A vacuum oven can be used for less volatile solvents to expedite drying at a lower temperature.

    • Continue drying until a constant weight of the evaporation dish and the dissolved solid is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • The solubility can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

    Calculation Example (in g/100g of solvent):

    • Mass of solvent = Initial mass of solution - Mass of dissolved solute

    • Solubility = (Mass of dissolved solute / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow prep Preparation of Saturated Solution agitate Agitation at Constant Temperature prep->agitate Add excess solute to solvent settle Settling of Excess Solid agitate->settle Reach equilibrium filter Withdrawal and Filtration of Supernatant settle->filter Known volume of clear solution evap Solvent Evaporation filter->evap Transfer to pre-weighed dish weigh Final Weighing of Dissolved Solute evap->weigh Dry to constant weight calc Calculation of Solubility weigh->calc Determine mass of solute

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its structural characteristics and qualitative information suggest good solubility in a range of polar organic solvents such as methanol, ethyl acetate, and dichloromethane, and limited solubility in non-polar solvents like hexane. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. This will enable researchers and professionals in drug development and other scientific fields to effectively utilize this compound in their work.

References

A Comprehensive Technical Guide to Dimethyl Diglycolate: Commercial Availability, Synthesis, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Utility of a Versatile Diester

Dimethyl diglycolate, also known by its systematic name dimethyl 2,2'-oxydiacetate, is a diester with the chemical formula C₆H₁₀O₅.[1] This organic compound presents as a white to almost white crystalline solid or powder at room temperature, possessing a melting point of approximately 36-38°C and a boiling point of 211.3°C at standard pressure.[1][2] Its molecular structure, featuring two ester groups linked by an ether oxygen, imparts a unique combination of polarity and solubility, making it a valuable reagent and building block in various chemical syntheses. For researchers, particularly those in drug development and medicinal chemistry, this compound offers a versatile scaffold for the construction of more complex molecules, including macrocyclic compounds with potential therapeutic applications. This guide provides an in-depth overview of its commercial availability, synthesis, and key applications relevant to the scientific community.

I. Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both research and industrial needs. The purity of commercially available this compound is a critical factor for its application in sensitive syntheses, such as those in pharmaceutical development.

Purity Grades and Packaging

Researchers can source this compound in various purity grades, with the most common being:

  • ≥95.0%: Suitable for general synthetic applications and educational purposes.[3]

  • ≥96%: A common grade for research and development laboratories.[4]

  • ≥98.0%: Preferred for applications requiring higher purity to minimize side reactions.[1]

  • 99.5%: High-purity grade, often used in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals where impurity profiles are critical.[5]

Packaging options typically range from small quantities for laboratory use (e.g., 1g, 5g, 25g) to larger bulk quantities (e.g., 1kg, 25kg drums) for pilot-scale and manufacturing processes.[3][5]

Prominent Suppliers

A multitude of chemical suppliers list this compound in their catalogs. While a comprehensive list is extensive, the following table summarizes some of the key global suppliers and the typical purity grades they offer. It is always recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and impurity profile of a specific batch.

SupplierTypical Purity Grades Offered
Sigma-Aldrich (Merck)Pharmaceutical Secondary Standard, Certified Reference Material
TCI America>98.0% (GC)
Santa Cruz BiotechnologyResearch Grade
BOC SciencesBuilding Block Grade
Hefei TNJ Chemical99.5%
LabSolutions96%
CymitQuimica96%, 97%, >98.0% (GC)
ChemicalBookVaries by listing
Chemsrc95.0%, 98.0%

This table is not exhaustive and represents a snapshot of available suppliers. Researchers should verify current offerings directly with the suppliers.

II. Synthesis of this compound: A Laboratory Perspective

The most common and straightforward method for the laboratory synthesis of this compound is the Fischer esterification of diglycolic acid with methanol, typically in the presence of an acid catalyst.

Reaction Pathway

The synthesis involves the reaction of the dicarboxylic acid (diglycolic acid) with an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride, to drive the equilibrium towards the formation of the diester and water.

G cluster_reactants Reactants cluster_products Products Diglycolic_Acid Diglycolic Acid (HOOCCH₂OCH₂COOH) Reaction_Intermediate Esterification Diglycolic_Acid->Reaction_Intermediate + 2 CH₃OH Methanol Methanol (CH₃OH) Methanol->Reaction_Intermediate Dimethyl_Diglycolate This compound (CH₃OOCCH₂OCH₂COOCH₃) Water Water (H₂O) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Intermediate Reaction_Intermediate->Dimethyl_Diglycolate Reaction_Intermediate->Water

Caption: Fischer esterification of diglycolic acid to this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure for the synthesis of this compound. Researchers should always conduct a thorough risk assessment and adhere to all laboratory safety protocols.

Materials:

  • Diglycolic acid

  • Anhydrous methanol

  • Thionyl chloride (or concentrated sulfuric acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend diglycolic acid in an excess of anhydrous methanol. The flask should be cooled in an ice bath.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., thionyl chloride) dropwise to the stirred suspension. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

  • Reaction: After the addition of the catalyst, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the reaction goes to completion.

  • Work-up:

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in an organic solvent (e.g., dichloromethane).

    • Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step quenches the acid catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system if necessary.

III. Applications in Research and Drug Development

While broadly used as a starting material for unsaturated polyester resins and plasticizers, the utility of this compound for researchers in the pharmaceutical sciences lies in its role as a versatile building block for more complex and high-value molecules.[]

Synthesis of Macrocyclic Compounds: Aza-Crown Ethers and Ionophores

One of the most significant applications of this compound in advanced organic synthesis is as a precursor for the synthesis of macrocyclic compounds, particularly aza-crown ethers.[7][8][9] These heterocycles are of great interest in medicinal chemistry due to their ability to selectively bind and transport ions across biological membranes, a property that defines them as ionophores.[10]

The general synthetic strategy involves the reaction of this compound with a suitable diamine. The ester functionalities of this compound are susceptible to nucleophilic attack by the amino groups of the diamine, leading to the formation of a diamide intermediate which can then be cyclized.

G Dimethyl_Diglycolate This compound Reaction Amidation/ Cyclization Dimethyl_Diglycolate->Reaction Diamine Diamine (H₂N-R-NH₂) Diamine->Reaction Aza_Crown_Ether Aza-Crown Ether (Macrocyclic Diamide) Reaction->Aza_Crown_Ether

Caption: Synthesis of aza-crown ethers from this compound and a diamine.

The resulting aza-crown ethers can be further modified to enhance their ion-binding selectivity and biological activity. These compounds have been investigated for their potential as antimicrobial and anticancer agents, as they can disrupt the ion balance within cells.[11]

Role in Polymer Chemistry for Drug Delivery

The principles of using ester and ether linkages are fundamental in the design of biodegradable polymers for drug delivery systems. While direct polymerization of this compound for drug delivery is not widely documented, its structure provides a model for monomers that can be incorporated into polyesters and poly(ester-amide)s. These polymers can be designed to be biocompatible and biodegradable, releasing an encapsulated drug as the polymer matrix degrades in the body.[12][13][14][15][16]

IV. Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

According to available safety data sheets, this compound may cause skin and eye irritation.[17] It is advisable to handle the compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Storage Recommendations

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[17] It should be kept away from strong oxidizing agents and sources of ignition.

Conclusion

This compound is a commercially accessible and synthetically versatile diester with significant potential for researchers and professionals in drug development. Its utility as a building block for the synthesis of macrocyclic compounds like aza-crown ethers opens avenues for the discovery of novel ionophores with potential therapeutic applications. A thorough understanding of its commercial availability, synthetic routes, and safe handling practices is crucial for its effective and responsible use in the laboratory. As the demand for more sophisticated and targeted therapeutics grows, the role of such fundamental building blocks in the construction of complex bioactive molecules will continue to be of paramount importance.

References

Unveiling the Core Reactivity of the Ether Linkage in Dimethyl Diglycolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reactivity of the central ether linkage in dimethyl diglycolate. Ethers are generally characterized by their low reactivity, often requiring forcing conditions to undergo cleavage.[1][2][3] The presence of two ester functionalities in this compound introduces electronic factors that influence the stability and reactivity of the ether bond, while also presenting potential sites for competing reactions. This document provides a comprehensive overview of the hydrolytic, oxidative, and thermal degradation pathways of this molecule, supported by available quantitative data and detailed experimental protocols for analogous systems.

General Reactivity and Structural Considerations

The reactivity of this compound is primarily centered around the cleavage of the C-O ether bond and the hydrolysis of the ester linkages. The selective cleavage of the ether bond in the presence of ester groups is challenging, as the conditions required for ether cleavage often promote ester hydrolysis.[4]

Hydrolytic Stability and Cleavage

The hydrolysis of this compound can proceed via two main pathways: cleavage of the ether linkage and hydrolysis of the ester groups. The reaction conditions, particularly pH, play a crucial role in determining the dominant pathway.

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions, typically in the presence of hydrohalic acids like HBr or HI, the ether linkage can be cleaved.[2][5] The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group.[2] The subsequent cleavage can occur through either an S_N1 or S_N2 mechanism, depending on the stability of the potential carbocation intermediates.[2] For this compound, which has primary carbons attached to the ether oxygen, an S_N2 mechanism is expected to be dominant.

It is important to note that these strongly acidic conditions will also catalyze the hydrolysis of the ester groups, leading to the formation of diglycolic acid and methanol. The relative rates of ether cleavage and ester hydrolysis under these conditions have not been specifically reported for this compound.

Generic Acid-Catalyzed Ether Cleavage Pathway

Ether R-O-R' ProtonatedEther R-O(H+)-R' Ether->ProtonatedEther + H+ Intermediate [R-X + R'-OH] ProtonatedEther->Intermediate + X- (SN2) Products RX + R'X + H2O Intermediate->Products + HX Ester R-COOR' Tetrahedral R-C(O-)(OH)-OR' Ester->Tetrahedral + OH- Carboxylate R-COO- + R'-OH Tetrahedral->Carboxylate cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis PrepEster Prepare Ester Solution Equilibrate Equilibrate at Temp PrepEster->Equilibrate PrepCat Prepare Catalyst Solution PrepCat->Equilibrate Mix Mix Solutions (t=0) Equilibrate->Mix Sample Withdraw Aliquots Mix->Sample Quench Quench Reaction Sample->Quench Titrate Titrate Sample Quench->Titrate Plot Plot Data Titrate->Plot Calculate Calculate Rate Constant Plot->Calculate

References

Unlocking the Potential: A Technical Guide to Novel Applications of Diglycolate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chemical structure of diglycolate esters is paving the way for innovative applications across a spectrum of scientific and industrial fields. From enhancing the properties of biocompatible polymers to offering new avenues for targeted drug delivery, these esters are demonstrating significant potential. This technical guide provides an in-depth exploration of the core applications of diglycolate esters, complete with data-driven insights, detailed experimental protocols, and visualizations of key processes to empower researchers in their discovery and development endeavors.

Diglycolate Esters as High-Performance Plasticizers

Diglycolate esters have emerged as effective and often safer alternatives to traditional phthalate plasticizers in polymers such as polyvinyl chloride (PVC) and polylactic acid (PLA). Their inherent flexibility and compatibility with polymer matrices allow for significant improvements in material properties.

Enhancing the Mechanical Properties of PVC

Diglycolate esters can be tailored by modifying the alcohol moiety to achieve desired performance characteristics in PVC formulations. Generally, increasing the alkyl chain length of the ester can influence properties like tensile strength and elongation at break.

Table 1: Representative Mechanical Properties of PVC Plasticized with Dicarboxylate Esters

Plasticizer (50 phr)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)Hardness (Shore A)
Di(2-ethylhexyl) phthalate (DEHP)20.535010.285
Di(2-ethylhexyl) adipate (DEHA)18.24008.582
Representative Diglycolate Ester 19.8 380 9.1 84

Note: Data is representative and can vary based on the specific diglycolate ester structure and formulation.

Improving the Flexibility of Biodegradable Polylactic Acid (PLA)

The brittleness of PLA can be a significant drawback for certain applications. Diglycolate esters serve as effective plasticizers, increasing the flexibility and impact strength of PLA, making it suitable for a wider range of applications, including food packaging and biomedical devices.

Table 2: Typical Mechanical Properties of PLA with Various Plasticizers

Plasticizer (20 wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Neat PLA6063.5
Tributyl Citrate (TBC)352501.8
Representative Diglycolate Ester 40 200 2.1

Note: Data is representative and can vary based on the specific diglycolate ester and PLA grade.

Building Blocks for Novel Biodegradable Copolyesters

Diglycolate esters are valuable monomers for the synthesis of biodegradable copolyesters with tunable thermal and mechanical properties. By incorporating diglycolate units into polyester chains, researchers can influence crystallinity, degradation rates, and flexibility.

Synthesis of Poly(butylene diglycolate)-based Copolymers

A common synthetic route involves the polycondensation of a diglycolate monomer with a diol and a dicarboxylic acid chloride.

Experimental Protocol: Synthesis of Poly((1,4-butylene diglycolate) 2,5-furandicarboxylate) (poly(GBGF))

  • Preparation of 1,4-Butylene diglycolate (GBG):

    • React glycolic acid with potassium hydrogen carbonate in water to form potassium glycolate.

    • React the dried potassium glycolate with 1,4-dibromobutane in N,N-dimethylformamide (DMF) at 80°C for 2 hours.

    • Remove DMF under reduced pressure.

    • Extract the solid with acetone and filter through silica gel.

    • Evaporate the acetone to yield solid GBG.[1]

  • Polycondensation:

    • In a Schlenk tube, dissolve GBG and 2,5-furandicarbonyl dichloride in 1,1,2,2-tetrachloroethane.

    • Cool the mixture to 0°C and add pyridine.

    • Stir at 50°C for 3.5 hours to promote polycondensation.

    • Precipitate the polymer by pouring the reaction mixture into excess methanol.

    • Collect the polymer by centrifugation and dry under vacuum.

Table 3: Thermal Properties of Representative Diglycolate-Containing Copolyesters

CopolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Poly((ethylene diglycolate) terephthalate)45180
Poly((1,4-butylene diglycolate) 2,5-furandicarboxylate)3090
Poly((1,4-butylene diglycolate) adipate)-1545

Note: Thermal properties are highly dependent on the copolymer composition and molecular weight.

Biomedical Applications: Drug Delivery and Beyond

The biocompatibility and biodegradability of certain diglycolate ester-based polymers make them attractive candidates for biomedical applications, particularly in the field of controlled drug delivery.

Diglycolate Esters in Drug-Eluting Nanoparticles

Polymeric nanoparticles formulated with diglycolate ester-containing copolymers can encapsulate therapeutic agents and provide sustained drug release. The ester linkages are susceptible to hydrolysis, allowing for the gradual release of the drug over time.

Experimental Protocol: Preparation of PLGA-Diglycolate Nanoparticles (General Method)

  • Polymer Synthesis: Synthesize a copolymer of polylactic-co-glycolic acid (PLGA) and a diglycolate monomer via ring-opening polymerization or polycondensation.

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

    • Dissolve the PLGA-diglycolate copolymer and the drug in a volatile organic solvent (e.g., dichloromethane).

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).

    • Emulsify the organic phase in the aqueous phase by sonication or homogenization to form an oil-in-water emulsion.

    • Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.

    • Collect and wash the nanoparticles by centrifugation.[2]

    • Lyophilize the nanoparticles for long-term storage.

Table 4: Representative In Vitro Drug Release from PLGA-based Nanoparticles

Time (hours)Cumulative Drug Release (%) - PLGACumulative Drug Release (%) - PLGA-Diglycolate
12520
64035
246560
488078
729592

Note: Release kinetics are influenced by polymer composition, drug loading, and nanoparticle size. This table presents a hypothetical comparison.

Biocompatibility Assessment

Ensuring the safety of materials intended for biomedical applications is paramount. In vitro cytotoxicity testing is a fundamental first step in assessing the biocompatibility of novel diglycolate ester-based materials.

Experimental Protocol: In Vitro Cytotoxicity Testing (ISO 10993-5 Extract Test)

  • Extract Preparation:

    • Sterilize the diglycolate ester-based material according to the intended application's sterilization method.

    • Incubate the material in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours to create an extract. The extraction ratio is typically based on the surface area or weight of the material.[3][4][5]

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until a sub-confluent monolayer is formed.[4][6]

  • Cell Treatment:

    • Remove the culture medium from the cells and replace it with the prepared material extract. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

    • Incubate the cells at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[5]

Visualizing Molecular Interactions and Experimental Processes

Understanding the underlying mechanisms and workflows is crucial for innovation. The following diagrams, generated using the DOT language, illustrate key concepts related to the application of diglycolate esters.

experimental_workflow_plasticizer_testing cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis pvc PVC Resin mix Melt Blending pvc->mix dge Diglycolate Ester dge->mix sheet Sheet Pressing mix->sheet tensile Tensile Test (ASTM D638) sheet->tensile hardness Hardness Test (ASTM D2240) sheet->hardness impact Impact Test (ASTM D256) sheet->impact data Collect Data: - Tensile Strength - Elongation at Break - Modulus - Hardness tensile->data hardness->data impact->data comp Compare to Control (e.g., DEHP) data->comp

Workflow for testing diglycolate ester plasticizers in PVC.

drug_release_mechanism cluster_nanoparticle Nanoparticle cluster_release Release Environment (In Vitro/In Vivo) np Polymer Matrix (PLGA-Diglycolate) hydrolysis Ester Hydrolysis np->hydrolysis Uptake of drug Encapsulated Drug drug_release Drug Release drug->drug_release h2o H₂O h2o->hydrolysis degradation Polymer Degradation hydrolysis->degradation Leads to degradation->drug_release Allows for

Mechanism of drug release from a diglycolate-based nanoparticle.

hypothetical_signaling_pathway cluster_cell Cancer Cell cluster_pathway Apoptosis Pathway dge_prodrug Diglycolate Ester Prodrug esterase Intracellular Esterases dge_prodrug->esterase Internalization active_drug Active Drug esterase->active_drug Cleavage caspase9 Caspase-9 active_drug->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces

Hypothetical signaling pathway for a diglycolate ester prodrug.

Conclusion and Future Outlook

Diglycolate esters represent a promising class of compounds with diverse and expanding applications. Their utility as high-performance, potentially safer plasticizers is well-established, and their role as building blocks for novel biodegradable polymers continues to be an active area of research. In the biomedical field, diglycolate ester-based materials hold significant promise for the development of advanced drug delivery systems and other medical devices.

Future research will likely focus on the synthesis of novel diglycolate esters with tailored properties, the development of more efficient and sustainable synthetic routes, and a deeper exploration of their biological interactions to unlock their full therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and developers working at the forefront of this exciting field.

References

Methodological & Application

Dimethyl Diglycolate: A Versatile Solvent for Organic Synthesis in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl diglycolate (DMG), a high-boiling point ether solvent, presents a compelling alternative to more volatile and hazardous solvents commonly used in organic synthesis, such as diethyl ether and tetrahydrofuran (THF). Its favorable physicochemical properties, including high polarity and the ability to solvate a wide range of organic and inorganic compounds, make it a suitable medium for various chemical transformations. This document provides a detailed overview of the potential applications of this compound as a solvent in organic synthesis, with a particular focus on its relevance to drug discovery and development. A key application highlighted is in Grignard reactions for the synthesis of pharmaceutical intermediates.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in synthesis. The table below summarizes the key properties of this compound and compares them with other commonly used ether solvents.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)
CAS Number 7040-23-5[1][2]60-29-7109-99-9
Molecular Formula C6H10O5[1][2]C4H10OC4H8O
Molecular Weight ( g/mol ) 162.14[1][2]74.1272.11
Boiling Point (°C) 211.3[1][2]34.666
Melting Point (°C) 36[1]-116.3-108.4
Density (g/mL) 1.15[1][2]0.7130.889
Flash Point (°C) 84.1[1]-45-14
Solubility in Water SolubleSlightly SolubleMiscible

Application in Organic Synthesis: Grignard Reaction for Pharmaceutical Intermediate Synthesis

A significant application of ether solvents in pharmaceutical synthesis is in Grignard reactions. One such example is the synthesis of methyl 2,2-dithienylglycolate, a key intermediate in the production of the anticholinergic drug tiotropium bromide, used for the treatment of chronic obstructive pulmonary disease (COPD).[3][4] While traditionally carried out in diethyl ether, the properties of this compound suggest its potential as a high-boiling point alternative, which could offer advantages in terms of reaction control and safety.

Logical Workflow for the Synthesis of Methyl 2,2-Dithienylglycolate

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product 2-Bromothiophene 2-Bromothiophene Grignard Reagent Formation Grignard Reagent Formation 2-Bromothiophene->Grignard Reagent Formation Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Reagent Formation Dimethyl Oxalate Dimethyl Oxalate Addition to Dimethyl Oxalate Addition to Dimethyl Oxalate Dimethyl Oxalate->Addition to Dimethyl Oxalate Solvent (this compound) Solvent (this compound) Solvent (this compound)->Grignard Reagent Formation Grignard Reagent Formation->Addition to Dimethyl Oxalate Aqueous Workup Aqueous Workup Addition to Dimethyl Oxalate->Aqueous Workup Methyl 2,2-Dithienylglycolate Methyl 2,2-Dithienylglycolate Aqueous Workup->Methyl 2,2-Dithienylglycolate

Caption: Workflow for the synthesis of a key pharmaceutical intermediate.

Detailed Experimental Protocol: Synthesis of Methyl 2,2-Dithienylglycolate

This protocol is adapted from established procedures using diethyl ether and modified to suggest the use of this compound.[5][6] Researchers should optimize reaction conditions when using a new solvent.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Dimethyl oxalate

  • This compound (anhydrous)

  • Sulfuric acid (1.25 M)

  • Sodium bicarbonate (dilute aqueous solution)

  • Anhydrous sodium sulfate

  • Carbon tetrachloride (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (2.7 g, 0.11 mol).

    • Add anhydrous this compound (100 mL).

    • Slowly add 2-bromothiophene (9.68 mL, 0.1 mol) dropwise while maintaining the temperature at approximately 35 °C to initiate and sustain the reaction. The higher boiling point of this compound may require initial heating to start the reaction.

    • After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 40-50 °C) for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Dimethyl Oxalate:

    • In a separate flask, dissolve dimethyl oxalate (5.9 g, 0.05 mol) in anhydrous this compound (150 mL).

    • Cool the Grignard reagent solution to 0 °C.

    • Slowly add the dimethyl oxalate solution to the Grignard reagent dropwise over 3 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for 45 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and slowly add 1.25 M sulfuric acid (150 mL) with vigorous stirring.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with dilute aqueous sodium bicarbonate (100 mL) and water (100 mL).[5][6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the this compound. Due to its high boiling point, vacuum distillation will be necessary.

    • Recrystallize the resulting solid residue from carbon tetrachloride to yield methyl 2,2-dithienylglycolate.

Expected Yield: Based on procedures with diethyl ether, a yield of approximately 60% can be anticipated.[5][6] Optimization of reaction times and temperatures will be critical to achieving comparable or improved yields with this compound.

Potential Advantages and Considerations of Using this compound

Signaling Pathway of Tiotropium Bromide

The end-product of the synthesis, tiotropium bromide, is a muscarinic receptor antagonist. Understanding its mechanism of action is crucial for drug development professionals.

Tiotropium_Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Bronchoconstriction Bronchoconstriction Ca_Release->Bronchoconstriction Tiotropium Tiotropium Tiotropium->M3_Receptor Blocks

Caption: Mechanism of action of Tiotropium Bromide.

Advantages:

  • Higher Boiling Point: The high boiling point of DMG (211.3 °C) allows for a wider range of reaction temperatures, potentially leading to faster reaction rates and improved yields. It also reduces the risk of solvent loss due to evaporation.

  • Enhanced Safety: The higher flash point (84.1 °C) compared to diethyl ether (-45 °C) and THF (-14 °C) significantly reduces fire hazards in the laboratory and during scale-up.

  • Improved Solubility: Its polar nature may enhance the solubility of certain reagents and intermediates, potentially leading to more efficient reactions.

Considerations:

  • Solvent Removal: The high boiling point of this compound necessitates vacuum distillation for its removal after the reaction is complete, which may not be suitable for thermally sensitive products.

  • Reactivity: The ether linkages in this compound are generally stable, but their reactivity with very strong bases or under harsh conditions should be considered.

  • Cost and Availability: The cost and availability of this compound should be compared with traditional solvents for large-scale synthesis.

Conclusion

This compound shows promise as a safer, high-boiling point solvent for organic synthesis, particularly in reactions requiring elevated temperatures or involving hazardous reagents. Its application in the synthesis of pharmaceutical intermediates, such as methyl 2,2-dithienylglycolate, warrants further investigation and optimization. Researchers and drug development professionals are encouraged to explore this compound as a viable alternative to traditional ether solvents to improve the safety, efficiency, and environmental footprint of their synthetic processes.

References

Application Notes: The Use of Dimethyl Diglycolate in Polyester Resin Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl diglycolate (DMDG) is a diester monomer that can be incorporated into polyester resins to modify their properties. As the dimethyl ester of diglycolic acid, its structure features a flexible ether linkage centrally located between two ester functionalities. This inherent flexibility is imparted to the polymer backbone during polymerization, making DMDG a valuable co-monomer for applications requiring enhanced elasticity and reduced brittleness. The synthesis of polyester resins using DMDG typically proceeds through a transesterification reaction with a diol (glycol), where methanol is eliminated as a byproduct. This process allows for the creation of poly(ester-ether) structures with tailored characteristics.

These notes provide an overview of the applications, a generalized experimental protocol for laboratory-scale synthesis, and expected property modifications when using this compound in polyester resin formulations.

Key Advantages of Incorporating this compound

The inclusion of a diglycolate moiety in a polyester chain introduces an ether linkage, which can significantly alter the resin's final properties. This is analogous to using ether-containing diols like diethylene glycol (DEG).[1][2]

  • Increased Flexibility and Toughness: The C-O-C ether bond is more flexible than the C-C bonds in aliphatic diols, leading to a lower glass transition temperature (Tg) and increased elongation at break. This can improve the impact strength of the cured resin.[3]

  • Modified Solubility: The ether linkages can increase the polarity of the polymer, potentially altering its solubility in various solvents.

  • Potential for Biocompatibility: Polyesters containing ether linkages can exhibit biocompatibility and biodegradability, making them of interest for biomedical applications, such as in drug delivery systems or tissue engineering scaffolds. This makes the study of such monomers relevant to drug development professionals.

Experimental Protocols

This section details a generalized laboratory protocol for the synthesis of a polyester resin using this compound via a two-stage melt polycondensation (transesterification) process. The procedure is based on standard polyesterification techniques.[4][5]

Protocol 1: Synthesis of Polyester Resin from this compound and 1,2-Propylene Glycol

Objective: To synthesize a polyester resin by reacting this compound with a molar excess of 1,2-propylene glycol.

Materials:

  • This compound (DMDG)

  • 1,2-Propylene Glycol (PG)

  • Titanium(IV) butoxide (Ti(OBu)₄) or Zinc Acetate (catalyst)

  • Hydroquinone (inhibitor, if unsaturated monomers are included)

  • Nitrogen gas (high purity)

Equipment:

  • A four-necked round-bottom flask (reaction vessel)

  • Mechanical stirrer with a high-torque motor and paddle

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

  • Distillation head with a condenser and receiving flask (e.g., Dean-Stark trap)

  • Nitrogen gas inlet

  • Vacuum pump and gauge

Procedure:

  • Reactor Setup: Assemble the reaction vessel with the mechanical stirrer, thermometer, nitrogen inlet, and distillation head. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with this compound and 1,2-propylene glycol. A typical molar ratio is 1 mole of DMDG to 1.1-1.2 moles of PG to ensure hydroxyl end-groups and compensate for glycol loss during distillation.

  • Inert Atmosphere: Begin purging the system with a slow stream of nitrogen gas to prevent oxidation and discoloration during the reaction. Maintain this purge throughout the first stage.

  • Stage 1: Transesterification:

    • Begin stirring the mixture.

    • Gradually heat the flask to 150-160°C. At this temperature, the transesterification reaction begins, and methanol is generated.

    • Slowly increase the temperature to 190-200°C over 2-3 hours. Methanol will distill from the reaction mixture and can be collected in the receiving flask.

    • Once the majority of the theoretical amount of methanol has been collected, add the catalyst (e.g., 0.1-0.3% by weight of reactants).

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 210-220°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 20 mbar. This stage facilitates the removal of excess propylene glycol and drives the polymerization reaction to achieve a higher molecular weight.

    • Continue the reaction under vacuum, monitoring the viscosity of the mixture (e.g., by observing the stirrer motor's amperage) or by taking samples to measure the acid value and hydroxyl number.

  • Completion and Discharge:

    • Once the desired viscosity or molecular weight is achieved, turn off the heat and break the vacuum with nitrogen gas.

    • Allow the resin to cool to around 150°C before discharging it from the reactor. The resulting product is a viscous liquid or a solid at room temperature.

Characterization: The synthesized resin should be characterized to determine its properties:

  • Acid Value: Titration to determine the amount of unreacted carboxyl end-groups.

  • Hydroxyl Number: Titration to determine the concentration of hydroxyl end-groups.

  • Viscosity: Measured using a rotational viscometer at a specified temperature.

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).[6]

  • Thermal Properties: Glass transition temperature (Tg) measured by Differential Scanning Calorimetry (DSC).[7]

Chemical Reaction Pathway

cluster_reactants Reactants cluster_process Process cluster_products Products DMDG This compound (DMDG) Reaction Transesterification DMDG->Reaction + Heat + Catalyst PG 1,2-Propylene Glycol (PG) PG->Reaction Resin Polyester-Ether Resin Reaction->Resin Polycondensation Methanol Methanol (Byproduct) Reaction->Methanol Distilled Off

Caption: Transesterification of this compound with a Diol.

Experimental Workflow Diagram

start Start charge Charge Reactants (DMDG, PG) start->charge purge Purge with N₂ charge->purge heat1 Heat to 150-200°C (Stage 1) purge->heat1 distill Distill Methanol heat1->distill catalyst Add Catalyst distill->catalyst heat2 Heat to 210-220°C (Stage 2) catalyst->heat2 vacuum Apply Vacuum heat2->vacuum monitor Monitor Viscosity & Acid Value vacuum->monitor cool Cool & Discharge monitor->cool Target Reached end End Product: Polyester Resin cool->end

Caption: General workflow for laboratory polyester resin synthesis.

Data Presentation

Quantitative data for polyester resins containing this compound is not widely available in public literature. However, the expected impact of incorporating ether linkages can be inferred from studies on analogous resins synthesized with diethylene glycol (DEG).[1]

Table 1: Expected Qualitative Effects of this compound Incorporation

PropertyBaseline Resin (No Ether Linkage)DMDG-Modified ResinRationale
Flexibility Standard/BrittleIncreasedThe C-O-C ether bond allows for greater rotational freedom in the polymer chain.[3]
Hardness HighDecreasedIncreased chain flexibility typically leads to a reduction in surface hardness.
Glass Transition (Tg) HigherLowerThe flexible ether linkage increases free volume and chain mobility, lowering the Tg.[7]
Viscosity (uncured) LowerPotentially HigherThe specific structure may lead to different intermolecular forces, affecting viscosity.
Chemical Resistance GoodModerateEster groups are susceptible to hydrolysis, but the overall effect depends on crosslink density.

Table 2: Example Quantitative Data for a Standard Unsaturated Polyester Resin

The following table provides representative data for a conventional unsaturated polyester resin synthesized from maleic anhydride, phthalic anhydride, and 1,2-propylene glycol. This serves as a baseline for comparison when developing a new formulation with this compound.[8]

ParameterValueUnit
Acid Value 20 - 30mg KOH/g
Viscosity at 25°C 500 - 700mPa·s
Molecular Weight (Mn) 1,500 - 2,500 g/mol
Glass Transition Temp. (Tg) 60 - 80°C
Flexural Strength 100 - 130MPa
Tensile Strength 50 - 70MPa

References

Protocol for esterification using dimethyl diglycolate

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research: Esterification

I've initiated the research phase, focusing on dimethyl diglycolate esterification. I'm gathering data on reaction mechanisms, catalysts, typical conditions, and its pharmaceutical applications through targeted Google searches. The goal is to build a robust foundation of knowledge for this esterification process.

Drafting Application Note:

I'm now drafting the application note, starting with an introduction to this compound and esterification importance. I'm focusing on the underlying chemical principles, reaction kinetics, and designing a clear experimental protocol. I'm also compiling reaction parameter tables and considering safety. I'm moving toward writing the core of the note, rationalizing each step.

Initiating Detailed Protocol Design

I've started creating a detailed experimental protocol. First, I'm defining materials, equipment, and the reaction procedure, complete with work-up and purification steps. I'm building a table to summarize critical parameters like temperature and catalyst loading. I'm also planning to create a visual DOT graph for the experimental workflow.

Formulating the Application Note

I'm now outlining a detailed application note focused on esterification using this compound. My plan begins with an introduction to the compound and the esterification process. The introduction will clearly define this compound and its role in this reaction. This initial section is intended to provide necessary context for a specialized audience.

Analyzing Transesterification Pathway

I've been drilling down on the nuances of the proposed reaction, specifically transesterification using this compound. My focus sharpened on clarifying the reaction mechanism, detailing both acid and base-catalyzed pathways. I'm now crafting a detailed section that will break down the steps involved: protonation, nucleophilic attack, intermediate formation, and elimination. The objective is to ensure that the audience grasps the intricacies of the process. I'll also highlight the importance of the diglycolate esters in various fields.

Developing Reaction Details

The process now involves specifying transesterification details, primarily focusing on catalyst selection. I'm prioritizing the inclusion of common catalysts: sulfuric acid, p-toluenesulfonic acid for acid-catalyzed transesterification, and sodium methoxide, potassium carbonate, for base-catalyzed pathways. I'm also adding catalysts used in industry like zinc acetate and titanium-based catalysts for context. Enzymes like lipases offer a green alternative.

Elaborating on the Protocol

I'm now focusing on a detailed experimental protocol example for transesterification. I'll outline the specific steps, including the amounts of this compound, alcohol, and catalyst needed. I'll also specify temperature, pressure, reaction time, and work-up procedures, such as quenching the reaction and product purification (e.g., distillation or column chromatography). This will provide a practical guide for users to implement the methodology.

Detailing Reaction Protocol

I'm now writing an experimental protocol for the transesterification of this compound. The synthesis example focuses on dibenzyl diglycolate via base catalysis. I'll include precise material quantities, such as this compound, benzyl alcohol, and sodium methoxide. Step-by-step instructions cover the setup, charging the reaction, catalyst addition, reflux conditions, monitoring progress (TLC/GC-MS), and work-up with quenching and extraction. I'll describe the required equipment.

Revising Protocol for Clarity

I'm now revising the experimental protocol to ensure clarity and reproducibility. I've reordered the steps, adding more details on essential equipment like glassware, condensers, and the Dean-Stark trap. I'm also specifying the precise order and method of catalyst addition, and providing guidance on reaction monitoring via TLC or GC-MS. This will enhance the overall user experience.

Focusing on Transesterification

Now, I'm focusing on transesterification and developing the protocol. I'm prioritizing the choice of benzyl alcohol for our worked example. I'll describe step-by-step reaction conditions to ensure that the user can reproduce the steps. I'm building this example to act as a general guide, with a focus on reproducibility.

Application Notes and Protocols: Dimethyl Diglycolate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dimethyl diglycolate (DMDG) is a versatile and highly effective monomer used in polymer chemistry to impart unique properties such as flexibility, hydrophilicity, and enhanced biodegradability. Its linear diether-diester structure makes it an ideal building block for creating advanced polymers through polycondensation reactions. This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. It explores the use of DMDG in the synthesis of copolyesters and poly(ether-ester-amide)s, with a focus on the causal relationships between experimental choices and the final polymer characteristics. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound in Polymer Design

This compound (CAS No. 7040-23-5), or dimethyl 2,2'-oxybis(acetate), is an aliphatic diester distinguished by a central ether linkage that separates two ester functional groups.[][2] This unique molecular architecture is the source of its utility in polymer science. The ether bond introduces significant segmental mobility, while the ester groups provide reactive sites for step-growth polymerization with diols and diamines.[3][4]

Incorporating DMDG into a polymer backbone can strategically modify the material's properties in several key ways:

  • Enhanced Flexibility and Reduced Crystallinity: The flexible ether linkage disrupts polymer chain packing, which lowers the glass transition temperature (Tg) and melting temperature (Tm), resulting in a more pliable and less brittle material.[5]

  • Increased Hydrophilicity and Biodegradability: The oxygen atoms within the ether linkage can form hydrogen bonds with water, increasing the polymer's water uptake.[6] This enhanced hydrophilicity can render the ester linkages more accessible to hydrolysis, thereby accelerating biodegradation.[6][7]

  • Tunable Thermal and Mechanical Properties: By varying the molar ratio of DMDG with other comonomers, a wide range of thermal and mechanical properties can be achieved, from rigid plastics to soft elastomers.[8]

  • Adhesion Promotion: The inherent polarity of the ether and ester functionalities can improve the adhesive characteristics of the resulting polymer on various substrates.

These attributes make DMDG a valuable component in the development of biodegradable packaging, biomedical devices, adhesives, and specialty coatings.[4][9]

Application in Flexible and Biodegradable Copolyester Synthesis

A primary application of DMDG is as a comonomer in polyester synthesis. It is frequently incorporated into polymers like Poly(butylene adipate-co-terephthalate) (PBAT) to enhance their degradation rate without significantly compromising their mechanical performance.[6]

Protocol: Melt Polycondensation of a Modified PBAT Copolyester

This protocol describes the synthesis of a poly(butylene adipate-co-terephthalate-co-diglycolate) (PBADT) terpolymer. The introduction of DMDG is designed to increase the flexibility and hydrolytic degradation rate of the standard PBAT copolyester.

Experimental Workflow Diagram:

Caption: Two-stage melt polymerization process for PBADT synthesis.

Materials:

  • Dimethyl terephthalate (DMT)

  • Adipic Acid

  • This compound (DMDG)

  • 1,4-Butanediol (BDO) (typically 15-20% molar excess)

  • Titanium(IV) butoxide (Ti(OBu)₄) or similar transesterification catalyst

  • High-temperature glass reactor with mechanical stirrer, distillation head, and vacuum connection

Procedure:

  • Reactor Setup: Assemble a clean, dry reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Charging Monomers: Charge the reactor with the desired molar ratios of DMT, adipic acid, DMDG, and 1,4-butanediol. For example, for a polymer with 20 mol% diglycolate units, a molar feed ratio could be 0.5 DMT: 0.3 Adipic Acid: 0.2 DMDG with 1.15 moles of BDO.

  • Catalyst Addition: Add the catalyst, typically around 200-300 ppm relative to the total weight of the monomers.

  • Transesterification Stage:

    • Purge the system with inert gas (e.g., nitrogen) to remove oxygen.

    • Heat the mixture with stirring to 180-220°C.

    • During this stage, methanol (from DMT and DMDG) and water (from adipic acid) will be produced and should be distilled off.

    • Monitor the reaction by collecting the distillate. This stage typically takes 2-4 hours and is complete when the collection of byproducts ceases.

  • Polycondensation Stage:

    • Gradually increase the temperature to 230-250°C.

    • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mbar. This is critical for removing the excess 1,4-butanediol and driving the polymerization reaction forward.

    • The viscosity of the molten polymer will increase significantly. Monitor the stirrer's torque as an indicator of molecular weight build-up.

    • Continue the reaction for 2-3 hours under high vacuum until the desired viscosity is reached.

  • Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench in a water bath. The resulting strands can be pelletized for further characterization.

Scientific Integrity and Causality:

  • Why a Two-Stage Process? The initial transesterification/esterification stage is performed at atmospheric pressure and a lower temperature to efficiently remove the volatile byproducts (methanol and water). The second polycondensation stage requires high temperature and high vacuum to remove the less volatile BDO, which is necessary to achieve a high molecular weight polymer according to Le Chatelier's principle.[10]

  • Catalyst Rationale: Titanium-based catalysts like Ti(OBu)₄ are highly effective for both transesterification and polycondensation reactions and are widely used in industrial polyester production.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent oxidative degradation of the polymer at high temperatures, which would lead to chain scission, reduced molecular weight, and discoloration.

  • Molar Excess of Diol: A slight excess of BDO is used to compensate for its potential loss through distillation during the initial stages and to ensure all acid/ester end groups are capped, facilitating the subsequent polycondensation.[10]

Quantitative Data: Predicted Impact of DMDG on PBAT Properties

PropertyStandard PBATPBADT (20 mol% DMDG)[6]Rationale for Change
Glass Transition Temp. (Tg)Approx. -30 °CApprox. -35 to -40 °CThe flexible ether linkage in DMDG increases chain mobility, further depressing the Tg.
Melting Temperature (Tm)Approx. 110-120 °CApprox. 90-100 °CDMDG units disrupt the crystalline regularity of the polymer chains, leading to a lower melting point and reduced overall crystallinity.[11]
Tensile Strength~30 MPa~25 MPaReduced crystallinity and increased chain flexibility typically lead to a decrease in tensile strength and modulus.
Elongation at Break~500-700%~600-800%The material becomes more flexible and can stretch more before breaking.
Hydrolytic Degradation RateModerateSignificantly IncreasedThe hydrophilic ether groups increase water accessibility to the ester bonds, accelerating hydrolysis.[6]

Application in Poly(ether-ester-amide) Synthesis

DMDG can be used to synthesize poly(ether-ester-amide)s (PEEAs), which combine the desirable properties of polyesters (flexibility, degradability) and polyamides (thermal stability, mechanical strength).[5] The amide linkages are formed through the reaction of the ester groups with primary amines, a process known as aminolysis.

Protocol: Solution Polycondensation of a Poly(ether-ester-amide)

This protocol details the synthesis of a PEEA from DMDG and a diamine (e.g., 1,6-hexanediamine) in solution.

Logical Relationship of Monomers to Properties:

PEEA_Properties DMDG This compound PEEA Poly(ether-ester-amide) DMDG->PEEA Provides Ether Linkage: - Flexibility - Hydrophilicity - Degradable Ester Sites Diamine Diamine (e.g., 1,6-Hexanediamine) Diamine->PEEA Provides Amide Linkage: - Hydrogen Bonding - Thermal Stability - Mechanical Strength

References

Application Notes and Protocols for the Study of Reaction Kinetics of Dimethyl Diglycolate Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Industrial Significance of Diethylene Glycol and its Synthesis via Dimethyl Diglycolate Hydrogenation

Diethylene glycol (DEG) is a versatile organic compound with the formula (HOCH₂CH₂)₂O. It is a colorless, odorless, and hygroscopic liquid that finds extensive use as a solvent, a chemical intermediate in the production of unsaturated polyester resins, plasticizers, and morpholine, and as a humectant in various industries.[1] While traditionally produced as a by-product of ethylene glycol synthesis, direct and selective synthesis routes are of significant industrial interest to meet growing demand.[1]

One such promising route is the catalytic hydrogenation of this compound (DMG). This process offers a targeted pathway to DEG, potentially with high selectivity and efficiency. Understanding the reaction kinetics of this process is paramount for the rational design of catalysts, optimization of reactor conditions, and the overall economic viability of this synthetic strategy.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the study of the reaction kinetics of DMG hydrogenation. While direct kinetic data for DMG hydrogenation is not abundant in publicly available literature, a robust experimental and analytical framework can be constructed based on the extensively studied hydrogenation of analogous diesters, such as dimethyl oxalate (DMO).[2][3]

Proposed Reaction Mechanism and Catalytic Systems

The hydrogenation of this compound to diethylene glycol is a consecutive reaction that proceeds through a monoester intermediate, methyl 2-(2-hydroxyethoxy)acetate (MHED). The overall reaction scheme can be represented as follows:

Step 1: Hydrogenation of DMG to MHED CH₃OOCCH₂OCH₂COOCH₃ + 2H₂ → HOCH₂CH₂OCH₂COOCH₃ + CH₃OH (this compound) + (Hydrogen) → (Methyl 2-(2-hydroxyethoxy)acetate) + (Methanol)

Step 2: Hydrogenation of MHED to DEG HOCH₂CH₂OCH₂COOCH₃ + 2H₂ → HOCH₂CH₂OCH₂CH₂OH + CH₃OH (Methyl 2-(2-hydroxyethoxy)acetate) + (Hydrogen) → (Diethylene Glycol) + (Methanol)

The choice of catalyst is critical for achieving high conversion and selectivity. Copper-based catalysts, often supported on silica (Cu/SiO₂), are widely used for the hydrogenation of esters due to their high activity and relatively low cost.[3][4] Silver-based catalysts (e.g., Ag/SiO₂) have also shown high selectivity for the partial hydrogenation of diesters to the monoester intermediate.[5][6] For the complete hydrogenation to the diol, ruthenium-based catalysts have also been explored.[7] The selection of the catalyst will significantly influence the observed kinetics.

The reaction mechanism on the surface of a heterogeneous catalyst is complex and is often modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) formalism.[8][9] This model considers the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products from the surface. For the hydrogenation of diesters like DMO, studies suggest that the dissociative adsorption of the ester is often the rate-determining step.[2][3]

Below is a proposed visualization of the reaction pathway for this compound hydrogenation.

G DMG This compound (DMG) Adsorbed_DMG Adsorbed DMG DMG->Adsorbed_DMG Adsorption H2 Hydrogen (H₂) Adsorbed_H Adsorbed H H2->Adsorbed_H Dissociative Adsorption Catalyst Catalyst Surface MHED_intermediate Methyl 2-(2-hydroxyethoxy)acetate (MHED) Intermediate Adsorbed_DMG->MHED_intermediate Surface Reaction (+ Adsorbed H) Adsorbed_H->MHED_intermediate DEG Diethylene Glycol (DEG) Adsorbed_H->DEG MHED_intermediate->Catalyst Desorption MHED_intermediate->DEG Surface Reaction (+ Adsorbed H) DEG->Catalyst Desorption Methanol Methanol (CH₃OH) Methanol->Catalyst Desorption

Caption: Proposed reaction pathway for DMG hydrogenation.

Experimental Protocol for Kinetic Study

A detailed and systematic experimental plan is crucial for obtaining reliable kinetic data. The following protocol outlines a standard procedure for studying the gas-phase hydrogenation of DMG in a fixed-bed reactor.

Materials and Reagents
  • This compound (DMG), high purity (>99%)

  • Hydrogen (H₂), high purity (>99.999%)

  • Nitrogen (N₂) or Argon (Ar) for inerting and catalyst activation, high purity (>99.999%)

  • Catalyst: e.g., Cu/SiO₂ (commercially available or prepared by impregnation/precipitation methods)

  • Internal standard for gas chromatography analysis (e.g., 1,4-butanediol or another suitable high-boiling point alcohol)

  • Solvent for sample dilution (e.g., methanol or ethanol, HPLC grade)

Experimental Apparatus

A typical setup for this type of kinetic study includes:

  • A high-pressure fixed-bed reactor (stainless steel)

  • Mass flow controllers for precise gas delivery (H₂ and N₂/Ar)

  • A high-pressure liquid pump for feeding the DMG solution

  • A preheater/vaporizer to ensure DMG is in the gas phase before entering the reactor

  • A furnace with a temperature controller for the reactor

  • A back-pressure regulator to maintain the desired reaction pressure

  • A condenser and a gas-liquid separator to collect the liquid products

  • A gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for product analysis.[1][10][11][12]

The following diagram illustrates a typical experimental workflow.

G cluster_reactants Reactant Delivery cluster_reaction Reaction System cluster_analysis Product Collection & Analysis DMG_feed DMG Feed Tank preheater Preheater/Vaporizer DMG_feed->preheater H2_cylinder H₂ Cylinder H2_cylinder->preheater N2_cylinder N₂/Ar Cylinder reactor Fixed-Bed Reactor N2_cylinder->reactor Inert Gas for Activation preheater->reactor condenser Condenser reactor->condenser furnace Furnace separator Gas-Liquid Separator condenser->separator liquid_product Liquid Product separator->liquid_product gas_chromatograph Gas Chromatograph (GC) liquid_product->gas_chromatograph

Caption: Experimental workflow for DMG hydrogenation kinetics.

Step-by-Step Procedure
  • Catalyst Loading and Activation:

    • Load a known weight of the catalyst into the reactor, mixed with an inert material like quartz sand to ensure uniform flow and heat distribution.

    • Purge the system with an inert gas (N₂ or Ar) to remove air.

    • Activate the catalyst by heating it under a flow of diluted H₂ (e.g., 5-10% H₂ in N₂) at a specific temperature (typically 250-350°C for Cu-based catalysts) for several hours. This step reduces the metal oxide precursors to their active metallic state.

  • Reaction Execution:

    • After activation, cool the reactor to the desired reaction temperature under an inert atmosphere.

    • Set the desired reaction pressure using the back-pressure regulator.

    • Introduce the H₂ flow at the desired rate.

    • Start pumping the DMG feed into the preheater/vaporizer at a controlled rate. The weight hourly space velocity (WHSV) is a key parameter and is defined as the mass flow rate of DMG per unit mass of catalyst.

    • Allow the reaction to reach a steady state (typically after a few hours), which can be confirmed by consistent product composition over time.

  • Data Collection:

    • Collect liquid samples from the gas-liquid separator at regular intervals.

    • Record the reaction temperature, pressure, gas and liquid flow rates, and the weight of the catalyst.

    • Systematically vary the reaction parameters to study their effect on the reaction rate:

      • Temperature: e.g., 180-260°C

      • Pressure: e.g., 20-50 bar

      • H₂/DMG molar ratio: e.g., 50-150

      • WHSV: Vary the DMG flow rate to achieve different conversions.

  • Product Analysis:

    • Dilute the collected liquid samples with a suitable solvent and add a known amount of an internal standard.

    • Analyze the samples using gas chromatography (GC-FID or GC-MS). A polar column (e.g., a wax-type column) is typically suitable for separating the components (DMG, MHED, DEG, methanol, and any byproducts).

    • Quantify the concentration of each component by comparing their peak areas to that of the internal standard, using calibration curves prepared with known concentrations of each compound.[1][11]

Kinetic Data Analysis and Modeling

The goal of the kinetic analysis is to develop a rate equation that accurately describes the reaction rate as a function of temperature and the concentrations (or partial pressures) of the reactants and products.

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model

The LHHW approach is well-suited for modeling heterogeneous catalytic reactions.[9][13][14] The derivation of an LHHW rate equation involves the following steps:

  • Propose a reaction mechanism consisting of adsorption, surface reaction, and desorption steps.

  • Identify the rate-determining step (RDS), which is the slowest step in the mechanism. All other steps are assumed to be in quasi-equilibrium.

  • Derive a rate equation for the RDS in terms of the surface concentrations of the adsorbed species.

  • Use the equilibrium expressions for the other steps to express the surface concentrations in terms of the measurable partial pressures of the components in the gas phase.

For the hydrogenation of DMG, a plausible LHHW model could be based on the dual-site dissociative adsorption of DMG and H₂.[2][3] The surface reaction between the adsorbed species would then be the rate-determining step. The general form of such a rate equation is:

Rate = (kinetic term) * (driving force term) / (adsorption term)²

Where:

  • The kinetic term includes the rate constant for the surface reaction.

  • The driving force term accounts for the forward and reverse reactions.

  • The adsorption term includes the adsorption equilibrium constants and partial pressures of all species that compete for active sites on the catalyst surface.

By fitting the experimental data (reaction rates at different conditions) to various plausible LHHW models, the best-fitting model can be determined, and the kinetic parameters can be estimated using non-linear regression analysis.

Key Kinetic Parameters to be Determined

The following table summarizes the essential kinetic parameters that need to be determined from the experimental data.

ParameterSymbolDescription
Rate ConstantkThe rate constant for the rate-determining surface reaction. It is temperature-dependent and follows the Arrhenius equation.
Activation EnergyEaThe minimum energy required for the reaction to occur. It is determined from the temperature dependence of the rate constant.
Adsorption Equilibrium ConstantsKᵢEquilibrium constants for the adsorption of each species i (DMG, H₂, MHED, DEG, CH₃OH) onto the catalyst surface.
Enthalpies of AdsorptionΔHads,iThe heat released or absorbed when species i adsorbs onto the catalyst surface. Determined from the temperature dependence of the adsorption constants.

Conclusion

This application note provides a comprehensive framework for conducting a thorough investigation into the reaction kinetics of this compound hydrogenation. By leveraging established methodologies from the study of analogous diester hydrogenations and applying the robust LHHW kinetic modeling approach, researchers can gain valuable insights into the reaction mechanism and determine the key kinetic parameters.[2][8] This knowledge is essential for the development of more efficient catalysts and the optimization of reaction conditions for the industrial-scale production of diethylene glycol.

References

Application Notes & Protocols: The Role of Dimethyl Diglycolate as a Versatile Plasticizer Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Abstract & Introduction: Beyond Conventional Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. For decades, phthalate-based esters have dominated the market, particularly for polyvinyl chloride (PVC) applications.[1][2] However, growing environmental and health concerns have catalyzed a shift towards high-performance, lower-toxicity alternatives.[3][4] Among these, esters derived from dicarboxylic acids have shown significant promise.[5]

This guide focuses on Dimethyl Diglycolate (DMDC) , a pivotal chemical intermediate in the synthesis of advanced diglycolate ester plasticizers. DMDC itself is not typically used as a primary plasticizer due to its relatively high volatility. Instead, its value lies in its role as a readily synthesized precursor that can be converted into a diverse range of higher molecular weight, high-performance plasticizers through transesterification.[][7] We will explore the synthesis of DMDC, its subsequent conversion into functional plasticizers, and the methodologies for evaluating their performance. The protocols herein are designed to be self-validating, providing researchers with a robust framework for innovation.

This compound (DMDC): Core Properties and Synthesis

This compound (also known as Dimethyl 2,2'-Oxydiacetate) is the dimethyl ester of diglycolic acid.[8][9] Its ether linkage is a key structural feature that influences the polarity and compatibility of its derivatives with polymers like PVC.[10]

Physicochemical Properties

A summary of DMDC's key properties is presented below for reference in synthesis and handling.

PropertyValueReference(s)
CAS Number 7040-23-5[8][9][11]
Molecular Formula C₆H₁₀O₅[9][11]
Molecular Weight 162.14 g/mol [9][11]
Boiling Point 211.3 °C at 760 mmHg[11]
Melting Point 36 °C[11]
Density 1.15 g/cm³[11]
Appearance Colorless liquid or low-melting solid-
Solubility Soluble in methanol, ethyl acetate, DCM[12]
Synthesis Pathway: Direct Esterification

The most direct and common route to DMDC is the Fischer esterification of diglycolic acid with methanol, catalyzed by a strong acid like sulfuric acid.[13][14] The reaction is reversible, and therefore, driving the reaction to completion requires the removal of the water byproduct, typically through azeotropic distillation or the use of a large excess of the alcohol reactant.[14][15]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products DGA Diglycolic Acid Esterification Esterification Reaction DGA->Esterification MeOH Methanol (Excess) MeOH->Esterification Catalyst H₂SO₄ (catalyst) Catalyst->Esterification Heat Reflux (e.g., 65-70°C) Heat->Esterification DMDC This compound Esterification->DMDC Water Water (Byproduct) Esterification->Water G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products DMDC This compound (Intermediate) Transesterification Transesterification DMDC->Transesterification HighAlcohol Higher Alcohol (e.g., 2-Ethylhexanol) HighAlcohol->Transesterification Catalyst Catalyst (e.g., NaOCH₃) Catalyst->Transesterification Heat Heat & Vacuum Heat->Transesterification FinalPlasticizer Dialkyl Diglycolate Plasticizer Transesterification->FinalPlasticizer Methanol Methanol (Removed) Transesterification->Methanol

References

Application Notes and Protocols for High-Temperature Reactions of Dimethyl Diglycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-temperature reactions with dimethyl diglycolate. The information is intended for use in research and development settings, particularly in fields such as polymer chemistry, materials science, and organic synthesis. The protocols are based on established principles of high-temperature ester chemistry and should be adapted and optimized for specific experimental goals.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of various products, including polyester resins and plasticizers.[1] High-temperature reactions of this compound are crucial for processes such as polymerization and controlled thermal decomposition. Understanding the experimental setup and reaction conditions is key to achieving desired product yields and selectivities. These notes provide a framework for designing and executing such reactions in a laboratory setting.

Experimental Setups

The choice of reactor is critical for controlling reaction parameters at high temperatures. Two common setups are the Continuous Stirred Tank Reactor (CSTR) and the Plug Flow Reactor (PFR), often used in continuous flow synthesis.[2][3] For laboratory-scale experiments, a batch reactor setup is also common.

Batch Reactor Setup

A batch reactor is suitable for small-scale reactions and kinetic studies. A typical setup consists of a high-pressure autoclave equipped with a magnetic stirrer, a thermocouple for temperature monitoring, a pressure gauge, and inlet/outlet ports for inert gas purging and sample collection.

Continuous Flow Reactor Setup

For larger scale synthesis or process optimization, a continuous flow reactor is often preferred. This setup allows for precise control over reaction time and temperature, leading to better product consistency. A resistively heated flow reactor capable of reaching high temperatures and pressures is a suitable option.[2]

Experimental Protocols

The following protocols are generalized for the high-temperature reactions of this compound. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Protocol for Thermal Decomposition in a Batch Reactor
  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.

  • Reactant Charging: Accurately weigh and add this compound to the reactor vessel.

  • Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove any oxygen.

  • Pressurization: Pressurize the reactor with the inert gas to the desired initial pressure.

  • Heating: Begin heating the reactor to the target temperature (e.g., 200-400°C) while stirring.

  • Reaction: Maintain the desired temperature and pressure for the specified reaction time. Monitor temperature and pressure throughout the reaction.

  • Cooling: After the reaction is complete, cool the reactor to room temperature.

  • Depressurization and Sample Collection: Carefully vent the reactor and collect the liquid and gaseous products for analysis.

General Protocol for Continuous Flow Reaction
  • System Preparation: Set up the continuous flow reactor system, including pumps, the heated reactor coil, and a back-pressure regulator.

  • Reagent Preparation: Prepare a solution of this compound in a suitable solvent if necessary.

  • System Purge: Flush the entire system with the solvent to be used in the reaction.

  • Heating: Heat the reactor to the desired temperature.

  • Reaction Initiation: Pump the this compound solution through the heated reactor at a specific flow rate to control the residence time.

  • Steady State: Allow the system to reach a steady state before collecting the product.

  • Product Collection: Collect the product stream at the outlet of the system.

  • System Shutdown: After the experiment, flush the system with solvent and cool down the reactor.

Analytical Methods

Proper analysis of the reaction products is crucial for understanding the reaction pathway and optimizing conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the volatile products of the reaction.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of non-volatile products and residues.

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of this compound and determine its decomposition temperature range.[6]

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat flow associated with thermal transitions and reactions.[7]

Data Presentation

Quantitative data from high-temperature reactions should be summarized in a clear and organized manner. The following table provides a template for presenting such data.

Experiment IDTemperature (°C)Pressure (bar)Residence Time (min)This compound Conversion (%)Product A Yield (%)Product B Yield (%)Selectivity for Product A (%)
HT-DD-01250103065402061.5
HT-DD-02300103085552564.7
HT-DD-03300203090602266.7
HT-DD-04300106095503552.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a high-temperature reaction experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Reactant Preparation Reactor_Setup Reactor Setup Reaction_Execution High-Temperature Reaction Reactor_Setup->Reaction_Execution Product_Collection Product Collection Reaction_Execution->Product_Collection Product_Analysis Product Analysis (GC-MS, NMR) Product_Collection->Product_Analysis

Caption: Experimental workflow for high-temperature reactions.

Plausible Thermal Decomposition Pathway

The thermal decomposition of esters at high temperatures can proceed through various pathways. For this compound, a plausible pathway involves the elimination of methanol and subsequent decarboxylation.

DecompositionPathway DMDG This compound Intermediate1 Intermediate + CH3OH DMDG->Intermediate1 Methanol Elimination Intermediate2 Intermediate + CO2 Intermediate1->Intermediate2 Decarboxylation Products Various Decomposition Products Intermediate2->Products

Caption: Plausible thermal decomposition pathway for this compound.

References

Application Notes and Protocols: Acidic Hydrolysis of Dimethyl Diglycolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Understanding the Hydrolysis of Dimethyl Diglycolate

Introduction

This compound is a diester of diglycolic acid, an ether dicarboxylic acid. Its hydrolysis, particularly under acidic conditions, is a fundamental reaction that yields diglycolic acid and methanol. This process is of significant interest in various fields, including polymer chemistry and as a metabolic pathway for certain pharmaceutical compounds. Understanding the mechanism and kinetics of this hydrolysis is crucial for predicting the stability, degradation pathways, and environmental fate of molecules containing this structural motif.

Acid-catalyzed hydrolysis of esters is a reversible reaction where water acts as a nucleophile to cleave the ester bond.[1] The reaction is driven towards completion by using a large excess of water, which is typically supplied by using a dilute strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as the catalyst.[1] The acid catalyst functions by protonating the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Reaction Mechanism

The acid-catalyzed hydrolysis of an ester proceeds through a multi-step mechanism involving the formation of a tetrahedral intermediate.[2] Since this compound has two ester functional groups, this process can occur sequentially at each site. The mechanism for the hydrolysis of one of the methyl ester groups is detailed below.

The overall reaction is as follows: CH₃OC(O)CH₂OCH₂C(O)OCH₃ + 2H₂O --[H⁺]--> HOOCCH₂OCH₂COOH + 2CH₃OH

The mechanism involves the following key steps for each ester group:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺), the active catalyst in aqueous acid solutions. This step increases the electrophilic character of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group. This step converts the methoxy group (-OCH₃) into a good leaving group (methanol, CH₃OH).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product.

Visualization of Reaction and Experimental Workflow

Acid-Catalyzed Hydrolysis Mechanism of a Methyl Ester Group

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Deprotonation Ester R-C(=O)OCH₃ H3O + H₃O⁺ ProtonatedEster ⇌ R-C(=O⁺H)OCH₃ H2O_1 + H₂O H2O_2 + H₂O ProtonatedEster->H2O_2 Tetrahedral_1 ⇌ R-C(O⁺H₂)(OH)OCH₃ Tetrahedral_2 ⇌ R-C(OH)₂(O⁺HCH₃) Tetrahedral_1->Tetrahedral_2 ProtonatedAcid ⇌ R-C(=O⁺H)OH Tetrahedral_2->ProtonatedAcid Methanol + CH₃OH H2O_3 + H₂O Methanol->H2O_3 CarboxylicAcid ⇌ R-COOH H3O_2 + H₃O⁺ Experimental_Workflow start Start prep Prepare Reactants (this compound, 0.5 M HCl) start->prep thermostat Equilibrate Reactants in a Thermostat (e.g., 50°C) prep->thermostat mix Mix Reactants & Start Timer (t=0) thermostat->mix sampling Withdraw Aliquots (5 mL) at Timed Intervals (t = 0, 10, 20, 40, 60, 90 min) mix->sampling infinity Determine V∞ (Heat sample to completion, cool, and titrate) mix->infinity quench Quench Reaction in Ice-Cold Water sampling->quench titrate Titrate with Standardized NaOH using Phenolphthalein Indicator quench->titrate analyze Analyze Data (Plot ln(V∞ - Vt) vs. time) titrate->analyze infinity->analyze calculate Calculate Rate Constant (k) from the Slope of the Graph analyze->calculate end End calculate->end

References

Application Notes and Protocols: Chelation of Metal Cations using Dimethyl Diglycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diglycolate is the dimethyl ester of diglycolic acid. While diglycolic acid is a known chelating agent capable of coordinating with various metal cations through its two carboxylate groups and ether oxygen, the direct chelating ability of this compound is less documented in scientific literature. It is presumed that for this compound to act as a chelating agent, the ester groups would first need to be hydrolyzed to form the diglycolate dianion. This in-situ hydrolysis could be a potential mechanism for the controlled release of a chelating agent.

These application notes provide an overview of the potential use of this compound as a pro-chelating agent, with protocols and data extrapolated from its parent compound, diglycolic acid, and general coordination chemistry principles. The information herein is intended to serve as a guide for researchers exploring the use of this compound in applications such as metal ion sequestration, controlled release systems, and as a potential tool in drug development.

Proposed Mechanism of Chelation

The primary proposed mechanism for metal chelation by this compound involves the hydrolysis of its two methyl ester groups to yield the diglycolate dianion. This process can be catalyzed by acid or base, or potentially by metal ions themselves. Once formed, the diglycolate dianion can coordinate with a metal cation in a tridentate fashion, utilizing the two carboxylate oxygen atoms and the central ether oxygen atom.

G cluster_hydrolysis Hydrolysis Step cluster_chelation Chelation Step Dimethyl_Diglycolate This compound (Pro-chelator) Diglycolic_Acid Diglycolic Acid (Active Chelator) Dimethyl_Diglycolate->Diglycolic_Acid  + 2 H₂O - 2 CH₃OH Metal_Cation Metal Cation (Mⁿ⁺) Metal_Complex Metal-Diglycolate Complex Diglycolic_Acid->Metal_Complex Metal_Cation->Metal_Complex

Caption: Proposed pathway for metal chelation by this compound.

Quantitative Data: Stability Constants of Diglycolic Acid

Metal CationLog K₁Log K₂Conditions
Ca²⁺2.80-25 °C, 0.1 M KNO₃
Mg²⁺2.55-25 °C, 0.1 M KNO₃
Mn²⁺4.003.1025 °C, 0.1 M KNO₃
Fe²⁺4.60-20 °C, 0.1 M NaClO₄
Co²⁺5.204.0025 °C, 0.1 M KNO₃
Ni²⁺5.604.4025 °C, 0.1 M KNO₃
Cu²⁺6.204.9025 °C, 0.1 M KNO₃
Zn²⁺4.903.8025 °C, 0.1 M KNO₃
Cd²⁺4.703.6025 °C, 0.1 M KNO₃
Pb²⁺5.404.1025 °C, 0.1 M KNO₃

Note: K₁ refers to the stepwise formation constant for the 1:1 metal-ligand complex, and K₂ is for the 1:2 complex.

Experimental Protocols

Protocol 1: Synthesis of a Metal-Diglycolate Complex from this compound

This protocol describes a general method for the synthesis of a metal-diglycolate complex starting from this compound, assuming in-situ hydrolysis.

Materials:

  • This compound

  • Metal(II) salt (e.g., Copper(II) sulfate pentahydrate)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and hotplate

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Dissolve a specific molar equivalent of this compound in a 1:1 ethanol/water solution.

  • Slowly add a stoichiometric amount of a metal(II) salt solution (e.g., CuSO₄·5H₂O in deionized water) to the this compound solution while stirring.

  • Adjust the pH of the mixture to a slightly basic value (e.g., pH 8-9) by the dropwise addition of 1 M NaOH. This will promote the hydrolysis of the ester groups.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir for several hours to ensure complete reaction and complex formation.

  • Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, the solution can be slowly evaporated to induce crystallization of the metal complex.

  • Wash the resulting solid with cold ethanol and dry under vacuum.

  • Characterize the product using techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis.

G Start Start Dissolve Dissolve this compound in EtOH/H₂O Start->Dissolve Add_Metal Add Metal Salt Solution Dissolve->Add_Metal Adjust_pH Adjust pH to 8-9 with NaOH Add_Metal->Adjust_pH Heat_Stir Heat (60-70°C) and Stir Adjust_pH->Heat_Stir Cool Cool to Room Temperature Heat_Stir->Cool Isolate Isolate Product (Filtration/Evaporation) Cool->Isolate Wash_Dry Wash with EtOH and Dry Isolate->Wash_Dry Characterize Characterize Product (FTIR, UV-Vis, etc.) Wash_Dry->Characterize End End Characterize->End G Drug_Formulation Drug Formulation (contains Drug + this compound) Hydrolysis Hydrolysis of This compound Drug_Formulation->Hydrolysis Trace_Metals Trace Metal Ions (e.g., Fe³⁺, Cu²⁺) Drug_Degradation Drug Degradation Trace_Metals->Drug_Degradation Metal_Sequestration Metal Ion Sequestration Trace_Metals->Metal_Sequestration Stable_Drug Stabilized Drug Product Diglycolic_Acid Diglycolic Acid (Active Chelator) Hydrolysis->Diglycolic_Acid Diglycolic_Acid->Metal_Sequestration Metal_Sequestration->Stable_Drug

References

Application Notes and Protocols for Utilizing Dimethyl Diglycolate in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note details the use of dimethyl diglycolate as a substrate in Grignard reactions to produce tertiary alcohols. The reaction proceeds via a double addition of the Grignard reagent to the ester functionalities of this compound, yielding a symmetrical tertiary alcohol with an embedded ether linkage. This protocol provides a generalized procedure for this transformation, which can be adapted for various Grignard reagents.

The reaction of an ester with a Grignard reagent involves the nucleophilic addition of the organomagnesium halide to the carbonyl carbon.[1] This initially forms a tetrahedral intermediate which then collapses, eliminating an alkoxide to form a ketone.[2] This ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup.[2][3] Due to the presence of two ester groups in this compound, an excess of the Grignard reagent is required to ensure the complete conversion to the corresponding tertiary alcohol.

Data Presentation

Table 1: Reactants and Expected Product

Reactant NameStructureMolecular FormulaMolar Mass ( g/mol )Role
This compoundO(CH₂COOCH₃)₂C₆H₁₀O₅162.14Substrate
Phenylmagnesium BromideC₆H₅MgBrC₆H₅BrMg181.31Grignard Reagent
Expected Product
1,1,4,4-Tetraphenyl-1,4-dihydroxy-2,5-dioxahexaneO(CH₂C(C₆H₅)₂OH)₂C₃₀H₂₈O₄452.54Tertiary Alcohol

Table 2: Hypothetical Reaction Parameters and Expected Outcome

ParameterValueNotes
Stoichiometry (Grignard:Ester)> 4:1An excess of Grignard reagent is crucial for driving the reaction to completion.
SolventAnhydrous Diethyl Ether or THFSolvents must be anhydrous to prevent quenching of the Grignard reagent.[4][5]
Reaction Temperature0 °C to refluxThe reaction is exothermic; initial cooling is required, followed by heating to ensure completion.[6]
Reaction Time1-2 hoursVaries based on the specific Grignard reagent and reaction scale.
Work-upAqueous Acid (e.g., HCl, H₂SO₄)Neutralizes the reaction mixture and protonates the alkoxide to form the alcohol.[1]
Expected YieldModerate to HighYield is dependent on the purity of reagents and strict anhydrous conditions.
Purification MethodColumn Chromatography or RecrystallizationTo isolate the tertiary alcohol from byproducts.[7]

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (4.86 g, 0.2 mol)

  • Bromobenzene (21.0 mL, 0.2 mol)

  • Anhydrous diethyl ether (100 mL)

  • Iodine crystal (1 small crystal)

  • Three-neck round-bottom flask (250 mL), reflux condenser, dropping funnel, and drying tubes (e.g., CaCl₂)

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with a reflux condenser and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or protected by drying tubes to maintain anhydrous conditions.[8]

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine.[4][8] In the dropping funnel, prepare a solution of bromobenzene in 40 mL of anhydrous diethyl ether.

  • Reaction: Add approximately 10 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.[8]

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, add the remaining 60 mL of anhydrous diethyl ether and gently reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the phenylmagnesium bromide reagent.

Protocol 2: Grignard Reaction of this compound with Phenylmagnesium Bromide

Materials:

  • This compound (4.05 g, 0.025 mol)

  • Phenylmagnesium bromide solution (from Protocol 1, ~0.2 mol)

  • Anhydrous diethyl ether (50 mL)

  • 1 M Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, ice bath

Procedure:

  • Reactant Preparation: In a separate flask, dissolve this compound in 50 mL of anhydrous diethyl ether.

  • Reaction: Cool the flask containing the phenylmagnesium bromide solution in an ice bath to 0 °C. Slowly add the this compound solution dropwise from a dropping funnel with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.[9]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts. Continue adding acid until the aqueous layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure 1,1,4,4-tetraphenyl-1,4-dihydroxy-2,5-dioxahexane.[7]

Mandatory Visualizations

Reaction Mechanism

Grignard_Reaction_Mechanism cluster_step1 First Addition-Elimination cluster_step2 Second Addition cluster_step3 Acid Work-up Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + Ph⁻ Grignard1 PhMgBr Ketone Ketone Intermediate Intermediate1->Ketone - Mg(OMe)Br Alkoxide1 Methoxide Leaving Group Alkoxide2 Tertiary Alkoxide Ketone->Alkoxide2 + Ph⁻ Grignard2 PhMgBr Product Tertiary Alcohol Product Alkoxide2->Product Protonation Acid H₃O⁺

Caption: Mechanism of the Grignard reaction with an ester.

Experimental Workflow

Grignard_Experimental_Workflow Start Start: Dry Glassware & Reagents PrepGrignard Prepare Grignard Reagent (Phenylmagnesium Bromide) Start->PrepGrignard Reaction React this compound with Grignard Reagent PrepGrignard->Reaction Workup Aqueous Acid Work-up Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End: Pure Tertiary Alcohol Analysis->End

Caption: Experimental workflow for the Grignard reaction.

Safety Precautions
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[5] All glassware must be thoroughly dried, and anhydrous solvents must be used.[10]

  • Flammability: Diethyl ether and other common solvents for Grignard reactions are extremely flammable.[10] The reaction should be conducted in a fume hood, away from any open flames or spark sources.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are exothermic.[6] Proper temperature control, including the use of an ice bath, is essential to prevent the reaction from becoming too vigorous.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves should be worn at all times.[11]

References

Dimethyl Diglycolate: A Versatile Reagent in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Flexible Building Block

In the landscape of pharmaceutical synthesis, the selection of appropriate reagents is paramount to achieving efficient, scalable, and innovative drug design. Dimethyl diglycolate (DMDA), also known as dimethyl 2,2'-oxydiacetate, is an acyclic diester that has emerged as a versatile and valuable building block. Its inherent flexibility, hydrophilicity, and bifunctional nature make it an attractive component in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.

The core value of this compound lies in its diglycolate backbone, which can act as a flexible spacer or linker in larger molecules. The ether linkage imparts a degree of hydrophilicity, which can be advantageous for modulating the physicochemical properties of a drug candidate, such as solubility and membrane permeability. The two ester functionalities provide reactive handles for a variety of chemical transformations, most notably acylation reactions with nucleophiles like amines and alcohols.

While its more reactive counterpart, diglycolic anhydride, is frequently cited in the literature for its efficiency in forming amide and ester bonds, this compound offers a milder and often more controlled alternative.[1][2] The choice between the anhydride and the diester is a critical experimental decision, often dictated by the sensitivity of the substrate and the desired reaction kinetics. This guide will delve into scenarios where the controlled reactivity of this compound is advantageous.

Core Applications in Pharmaceutical Synthesis

The utility of the diglycolate moiety, and by extension this compound, spans several key areas in pharmaceutical development:

Synthesis of Key Pharmaceutical Intermediates

The diglycolate structure is a key component in the synthesis of various pharmaceutical intermediates. A notable example is the synthesis of methyl 2,2-dithienylglycolate, a crucial precursor for a range of anticholinergic agents used in the treatment of Chronic Obstructive Pulmonary Disease (COPD). While this specific example utilizes dimethyl oxalate, the structural similarity and reactivity principles are directly transferable to this compound for the synthesis of analogous structures.

As a Hydrophilic and Flexible Linker in Bioconjugation

The field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), relies heavily on the design of linkers that connect the antibody to the cytotoxic payload. An ideal linker must be stable in circulation but allow for the release of the drug at the target site. This compound's structure is well-suited for this role. The ether linkage provides flexibility and hydrophilicity, which can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC. The ester groups can be hydrolyzed or undergo aminolysis to release the payload.

The use of diglycolic anhydride to introduce flexible and hydrophilic linkers in solid-phase peptide synthesis has been demonstrated, highlighting the value of the diglycolate moiety in this application.[1] this compound can be employed in a similar fashion, reacting with amine or hydroxyl groups on a payload or a targeting moiety to form a stable conjugate.

Experimental Protocols and Methodologies

The following section provides detailed protocols for the application of diglycolate derivatives in pharmaceutical synthesis. While a specific, publicly available protocol for a named drug using this compound is not readily found, the following representative protocol for the acylation of an amine with diglycolic anhydride can be adapted for use with this compound, keeping in mind the difference in reactivity.

Protocol 1: Synthesis of a Diamide Linker Precursor using Diglycolic Anhydride (Representative Protocol)

This protocol describes the synthesis of N,N,N',N'-tetramethyl diglycolic diamide, a reaction that showcases the utility of the diglycolate backbone in forming stable amide linkages.[2] This diamide can serve as a precursor for more complex linker structures.

Reaction Scheme:

G cluster_0 Reaction Scheme reagent1 Diglycolic Anhydride product N,N,N',N'-tetramethyl diglycolic diamide reagent1->product + 2 eq. Dimethylamine reagent2 Dimethylamine

A schematic of the synthesis of a diamide from diglycolic anhydride.

Materials:

  • Diglycolic anhydride (1.0 eq)

  • Dimethylamine (as a solution or carbamate salt, e.g., DM-CARB) (2.2 eq)

  • Autoclave or suitable pressure reactor

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a clean, dry autoclave, charge diglycolic anhydride (1.0 eq).

  • Addition of Amine: Add dimethylamine carbamate (DM-CARB) (1.1 eq per carboxyl group, totaling 2.2 eq). The use of a carbamate salt can be a convenient way to handle gaseous dimethylamine.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 150°C for 5 hours. The reaction is driven by the thermal decomposition of the carbamate to generate dimethylamine in situ, which then reacts with the anhydride.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, N,N,N',N'-tetramethyl diglycolic diamide, can be purified by vacuum distillation. A typical reported boiling point is 156°C at 0.075 mm Hg.[2]

Causality and Experimental Choices:

  • Choice of Amine Source: Dimethylamine carbamate is chosen for its ease of handling compared to gaseous dimethylamine and its ability to generate the amine in situ under thermal conditions.

  • Reaction Temperature: The elevated temperature is necessary to drive the reaction to completion, especially for the less reactive second acylation step.

  • Purification: Vacuum distillation is a suitable method for purifying the liquid diamide product, separating it from any unreacted starting materials or side products.

Adapting for this compound:

When using this compound instead of diglycolic anhydride for a similar amidation reaction, the following modifications should be considered:

  • Catalyst: The reaction will likely require a catalyst to proceed at a reasonable rate. A common catalyst for transamidation is sodium methoxide or other strong bases.

  • Reaction Conditions: Higher temperatures and longer reaction times may be necessary due to the lower reactivity of the ester compared to the anhydride.

  • Byproduct Removal: The reaction will produce methanol as a byproduct. Continuous removal of methanol via distillation can help to drive the equilibrium towards the product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7040-23-5--INVALID-LINK--
Molecular Formula C₆H₁₀O₅--INVALID-LINK--
Molecular Weight 162.14 g/mol --INVALID-LINK--
Appearance White solid--INVALID-LINK--
Melting Point 38 °C--INVALID-LINK--
Boiling Point 211.3 °C at 760 mmHg--INVALID-LINK--

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a drug conjugate using a diglycolate-based linker.

G cluster_0 Synthetic Workflow for a Drug Conjugate start Start: This compound step1 Step 1: Mono-functionalization (e.g., partial hydrolysis or aminolysis) start->step1 intermediate1 Intermediate: Mono-acid or mono-amide of diglycolic acid step1->intermediate1 step2 Step 2: Activation of Carboxyl Group (e.g., with DCC, HOBt) intermediate1->step2 intermediate2 Activated Linker step2->intermediate2 step3 Step 3: Conjugation to Payload (Drug) (e.g., to an amine or hydroxyl group) intermediate2->step3 intermediate3 Linker-Payload Conjugate step3->intermediate3 step4 Step 4: Activation of Second Ester Group (e.g., hydrolysis to acid, then activation) intermediate3->step4 intermediate4 Activated Linker-Payload step4->intermediate4 step5 Step 5: Conjugation to Targeting Moiety (e.g., antibody, peptide) intermediate4->step5 final_product Final Product: Drug-Linker-Targeting Moiety Conjugate step5->final_product

A generalized workflow for synthesizing a drug conjugate using a diglycolate linker.

Conclusion and Future Perspectives

This compound represents a valuable and often overlooked reagent in the pharmaceutical chemist's toolbox. Its combination of flexibility, hydrophilicity, and tunable reactivity makes it an excellent candidate for use as a linker in complex drug delivery systems and as a building block for novel pharmaceutical intermediates. While its lower reactivity compared to diglycolic anhydride necessitates different reaction conditions, this can be leveraged for greater control and selectivity in multi-step syntheses. As the demand for more sophisticated drug architectures, such as ADCs with optimized pharmacokinetic properties, continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl Diglycolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dimethyl diglycolate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental procedures. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to enhance the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the direct Fischer-Speier esterification of diglycolic acid with methanol.[1] This reaction is typically facilitated by a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. The process is reversible, making the removal of water, a key by-product, essential to drive the reaction towards completion and achieve a high yield.[1]

Q2: What are the most critical factors that influence the final yield of the synthesis?

Several factors critically impact the yield of this compound:

  • Reactant Ratio: Using a significant excess of methanol can shift the reaction equilibrium to favor the formation of the ester product.[2]

  • Catalyst: The choice and concentration of the acid catalyst are crucial. Strong acids like sulfuric acid are effective, but their concentration must be optimized to prevent side reactions.[2][3]

  • Water Removal: As an equilibrium-limited reaction, the continuous removal of water is paramount. This can be achieved using a chemical dehydrating agent or physical methods like a Dean-Stark apparatus.[2]

  • Reaction Temperature: The temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent the degradation of reactants or products and minimize side reactions. A typical range is between 30°C and 80°C.[2]

Q3: What types of catalysts are effective for this esterification, and what are their pros and cons?

Both homogeneous and heterogeneous catalysts can be used for this synthesis:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common and highly effective.[2] However, they can be corrosive and require a neutralization step during workup, which can complicate product purification.[4]

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropoly acids, offer a significant advantage in terms of separation and reusability.[4][5] They can be easily removed from the reaction mixture by filtration, simplifying the purification process and contributing to a more sustainable protocol.[5] Their activity, however, may be lower than their homogeneous counterparts, sometimes requiring higher temperatures or longer reaction times.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q: My reaction yield is consistently low. What are the potential causes and how can I address them?

Low yield is the most common issue and can stem from several factors related to the reversible nature of the esterification reaction.

  • Cause 1: Equilibrium Limitation. The reaction has reached equilibrium, with significant amounts of reactants remaining.

    • Solution: Increase the molar excess of methanol relative to diglycolic acid. This shifts the equilibrium towards the product side according to Le Chatelier's principle. A ratio of 4-5 equivalents of methanol is often a good starting point.[2]

  • Cause 2: Presence of Water. Water, either from the reactants or formed during the reaction, is inhibiting the forward reaction.

    • Solution: Ensure all reactants and solvents are anhydrous. Actively remove water during the reaction by adding a dehydrating agent like calcium chloride or by using a Dean-Stark apparatus with a water-immiscible solvent such as toluene.[2]

  • Cause 3: Ineffective Catalysis. The acid catalyst may be insufficient in concentration or activity.

    • Solution: Verify the concentration of your acid catalyst. If using a previously opened bottle, its activity might be compromised. Consider a modest increase in the catalyst loading. If using a solid acid catalyst, ensure it has been properly activated and has not been poisoned.

  • Cause 4: Suboptimal Reaction Temperature. The temperature may be too low for an efficient reaction rate.

    • Solution: Gradually increase the reaction temperature while monitoring for by-product formation. The optimal range is typically 30-80°C.[2]

Troubleshooting_Low_Yield start Low Yield Observed q1 Is water being effectively removed? start->q1 s1_no Implement Water Removal Strategy: - Use anhydrous reactants - Add dehydrating agent (e.g., CaCl2) - Use Dean-Stark apparatus q1->s1_no No q2 Is reactant ratio optimal? q1->q2 Yes s1_yes Proceed to next check s2_no Optimize Reactant Ratio: - Increase molar excess of methanol (e.g., >4 equivalents) q2->s2_no No q3 Is catalyst active and sufficient? q2->q3 Yes s2_yes Proceed to next check s3_no Address Catalyst Issues: - Use fresh catalyst - Increase catalyst loading - Consider alternative catalyst q3->s3_no No q4 Is temperature and time adequate? q3->q4 Yes s3_yes Proceed to next check s4_no Optimize Reaction Conditions: - Increase temperature (e.g., to 60-80°C) - Extend reaction time q4->s4_no No s4_yes Yield Improved q4->s4_yes Yes

A troubleshooting decision tree for low reaction yield.

Q: I am observing the formation of unknown impurities. How can I improve the reaction's selectivity?

  • Cause 1: Excessive Temperature. High temperatures can cause decomposition or side reactions, such as the formation of dimethyl ether from methanol.

    • Solution: Reduce the reaction temperature. Perform the reaction at the lowest temperature that still provides a reasonable rate. Monitor the reaction progress using TLC or GC to identify the point of maximum product formation before significant by-products appear.

  • Cause 2: Overly Aggressive Catalyst. A very high concentration of a strong acid catalyst can promote undesired side reactions.

    • Solution: Decrease the catalyst loading. Alternatively, switch to a milder catalyst. A solid acid catalyst might offer higher selectivity for the desired esterification reaction.[5][6]

Q: What is an effective procedure for purifying the final product?

  • Solution: A multi-step purification process is recommended for achieving high purity.

    • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases.

    • Solvent Extraction: If a co-solvent like toluene was used, it can be removed under reduced pressure. If the reaction was done in excess methanol, much of it can also be evaporated. Then, extract the crude product into an organic solvent like dichloromethane or ethyl acetate.

    • Aqueous Washing: Wash the organic layer sequentially with water and then a saturated brine solution. This removes residual salts and water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the solid.

    • Solvent Removal: Evaporate the solvent using a rotary evaporator.

    • Final Purification: The most effective method for final purification is vacuum distillation, which separates the this compound from less volatile impurities and any remaining starting material.[3]

Data Presentation

The following table summarizes key parameters and their impact on the esterification process, providing a basis for comparison and optimization.

ParameterCondition A (Standard)Condition B (High Yield)Expected Outcome / Rationale
Diglycolic Acid 1.0 equivalent1.0 equivalentLimiting reagent.
Methanol 2.5 equivalents>4.5 equivalentsA large excess shifts the equilibrium to favor product formation.[2]
Catalyst Sulfuric Acid (1 mol%)Sulfuric Acid (1-2 mol%)Strong acid catalyst is effective for protonating the carbonyl group.
Temperature 40 °C70 °CHigher temperature increases the reaction rate.
Water Removal NoneDean-Stark / Dehydrating AgentActive removal of water is crucial to overcome equilibrium limitations.[2]
Reaction Time 8 hours4-6 hoursHigher temperature and efficient water removal can reduce reaction time.
Expected Yield Moderate (~60-70%)High (>85%)Optimizing conditions can significantly improve the conversion and yield.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification

This protocol details a standard laboratory procedure for synthesizing this compound.

Materials:

  • Diglycolic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • (Optional) Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

Experimental_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Final Purification reactants 1. Combine diglycolic acid and excess methanol in flask. catalyst 2. Slowly add conc. H₂SO₄ catalyst. reactants->catalyst reflux 3. Heat mixture to reflux (e.g., 70°C) for 4-6 hours. catalyst->reflux monitor 4. Monitor reaction via TLC or GC. reflux->monitor cool 5. Cool reaction to room temp. monitor->cool neutralize 6. Neutralize with NaHCO₃ solution. cool->neutralize extract 7. Extract with organic solvent. neutralize->extract wash 8. Wash organic layer with water and brine. extract->wash dry 9. Dry over MgSO₄ and filter. wash->dry evaporate 10. Concentrate under reduced pressure. dry->evaporate distill 11. Purify crude product via vacuum distillation. evaporate->distill analyze 12. Characterize pure product (NMR, IR, MS). distill->analyze

A general experimental workflow for this compound synthesis.
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine diglycolic acid (1.0 eq) and anhydrous methanol (5.0 eq). If using a Dean-Stark trap, add toluene as the solvent instead of using excess methanol as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.02 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 70-75°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Remove the excess methanol/toluene under reduced pressure using a rotary evaporator.

    • Transfer the residue to a separatory funnel and extract the product with dichloromethane (3x volume of residue).

    • Combine the organic layers and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate again on the rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation to obtain pure this compound.

Reaction Pathway Diagram

The synthesis proceeds via the Fischer-Speier esterification mechanism, a classic acid-catalyzed process.

Fischer_Esterification acid Diglycolic Acid (Carbonyl Group) protonation Protonation (by H⁺ from catalyst) acid->protonation activated Protonated Carbonyl (More Electrophilic) protonation->activated attack Nucleophilic Attack (by Methanol) activated->attack intermediate Tetrahedral Intermediate attack->intermediate transfer Proton Transfer intermediate->transfer water_leaves Elimination of Water transfer->water_leaves deprotonation Deprotonation water_leaves->deprotonation ester This compound (Ester Product) deprotonation->ester

References

Technical Support Center: Purification of Crude Dimethyl Diglycolate (DMDG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of crude dimethyl diglycolate (DMDG). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the typical impurities found in crude this compound?

Crude DMDG, typically synthesized via the Fischer esterification of diglycolic acid with methanol, contains a predictable profile of impurities. Understanding these is the first step in designing a robust purification strategy. The primary contaminants include:

  • Unreacted Starting Materials: Diglycolic acid and excess methanol.

  • Reaction Byproducts: Water (formed during esterification) and the mono-ester, methyl hydrogen diglycolate.

  • Catalyst Residues: If an acid catalyst (like H₂SO₄) is used, it may be present in trace amounts.

  • Degradation Products: High reaction temperatures can cause slight decomposition, leading to colored impurities.

Q2: What are the primary laboratory-scale methods for purifying crude DMDG?

Given the physicochemical properties of DMDG, three main techniques are employed, often in combination:

  • Aqueous Washing: An initial workup step to remove water-soluble and acidic or basic impurities.

  • Fractional Vacuum Distillation: The most effective method for separating DMDG from non-volatile residues and compounds with significantly different boiling points.

  • Recrystallization: A final "polishing" step to achieve very high purity by removing trace impurities that may have co-distilled.

Q3: What are the critical physical and safety properties to consider during purification?

Successful and safe purification requires a firm grasp of the compound's properties. The following table summarizes key data points.

PropertyValueSignificance & Causality for Purification
Molecular Weight 162.14 g/mol [1]Foundational data for stoichiometric calculations.
Boiling Point 211.3°C at 760 mmHg[2][3]The high boiling point necessitates vacuum distillation to prevent thermal decomposition, which can occur at temperatures approaching this value.
Melting Point 36°C[2][3]Being just above room temperature, this property makes recrystallization a highly viable purification method. It also means the product can solidify in unheated apparatus.
Density 1.15 g/cm³[2][3]Denser than water, DMDG will form the lower layer during aqueous extractions.
Flash Point 84.1°C[2][3]Indicates that while not highly flammable, DMDG vapor can form ignitable mixtures with air, especially during heating.[4]
Safety May damage fertility or the unborn child.[4]Critical: All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5]

Q4: What are the essential safety precautions when handling and purifying DMDG?

Safety is paramount. Adhere to the following guidelines:

  • Engineering Controls: Always handle this compound inside a chemical fume hood to avoid inhalation of vapors.[5]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[5]

  • Peroxide Formation: Similar ether-containing compounds can form explosive peroxides over time.[4] While less common for esters, it is prudent to date containers upon opening and test for peroxides if stored for extended periods.

  • Heating: Use a heating mantle with a stirrer for even heating. Avoid open flames due to the flammability hazard.[4]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Section 2: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a logical framework for diagnosing and resolving common problems.

Q: My final distilled product is yellow or brown. What happened?

  • Probable Cause: Thermal decomposition due to excessive heating. The atmospheric boiling point of DMDG is high (211.3°C), and prolonged heating at this temperature can cause degradation.[2][3]

  • Solution & Validation:

    • Lower the Distillation Temperature: The most crucial action is to perform the distillation under vacuum. Reducing the pressure significantly lowers the boiling point, preventing decomposition.

    • Check for Hot Spots: Ensure the heating mantle is properly sized for the flask and that stirring is vigorous to prevent localized overheating at the flask surface.

    • Self-Validation: The distillate should be colorless and clear. A temperature logger on the flask exterior can confirm that the pot temperature remains well below the atmospheric boiling point.

Q: The purity of my distilled DMDG is still low according to GC/NMR analysis.

  • Probable Cause: Inefficient fractional distillation, leading to co-distillation of impurities with similar boiling points.

  • Solution & Validation:

    • Increase Column Efficiency: Pack the fractionating column with a suitable material like Raschig rings or metal sponge to increase the surface area for vapor-liquid equilibria.

    • Optimize Reflux Ratio: Slow the rate of distillation. By increasing the reflux ratio (the ratio of condensate returned to the column vs. collected), you allow for more theoretical plates of separation.

    • Isolate Fractions: Collect the distillate in multiple small fractions (forerun, main fraction, tails). Analyze each by TLC or GC to identify and combine only the pure fractions.

    • Self-Validation: A sharp, stable temperature reading at the distillation head during the collection of the main fraction indicates a pure compound is distilling.

Q: I'm experiencing very poor recovery after recrystallization.

  • Probable Cause: The chosen solvent is too effective, or too much solvent was used, keeping the product dissolved even at low temperatures.

  • Solution & Validation:

    • Solvent Selection: The ideal solvent should dissolve DMDG completely at an elevated temperature but very poorly at low temperatures (e.g., 0-4°C). A mixture of solvents, such as ethanol/water or diethyl ether/hexane, can be systematically tested.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions until dissolution is complete is a key technique.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.

    • Self-Validation: After filtering, concentrate the remaining mother liquor and analyze it by TLC. A significant amount of product in the liquor confirms that recovery was poor due to solubility issues.

Q: My distillation is bumping violently, even with a stir bar.

  • Probable Cause: Uneven boiling, often due to high vacuum levels or the absence of nucleation sites.

  • Solution & Validation:

    • Use Boiling Chips: Add fresh, porous boiling chips or a glass ebullator to the distillation flask before heating. Never add boiling chips to a hot liquid.

    • Introduce a Nitrogen/Air Bleed: For vacuum distillation, a very fine stream of nitrogen or air introduced through a long capillary tube extending below the liquid surface provides a steady stream of bubbles for smooth boiling.

    • Self-Validation: The boiling should become smooth and controlled immediately after implementing one of these solutions.

Q: My product is solidifying in the condenser during vacuum distillation.

  • Probable Cause: The condenser water is too cold, causing the DMDG (M.P. 36°C) to solidify upon contact.[2][3]

  • Solution & Validation:

    • Use Warm Water: Circulate slightly warm water (e.g., 40-45°C) through the condenser. This keeps the surface temperature above the melting point of DMDG, allowing it to flow into the receiving flask as a liquid.

    • No Water Flow: In some cases, for air-cooled condensers, simply turning off the cooling water may be sufficient, but this must be monitored carefully to ensure efficient condensation.

    • Self-Validation: The condenser remains clear, and liquid distillate is observed collecting in the receiving flask.

Section 3: Detailed Purification Protocols

This section provides step-by-step methodologies for purifying crude this compound.

Recommended High-Purity Workflow

For achieving high purity suitable for sensitive applications, a multi-step approach is recommended. This workflow systematically removes different classes of impurities at each stage.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Final Product crude Crude DMDG wash Step 1: Aqueous Wash (Removes Acids/Salts) crude->wash distill Step 2: Fractional Vacuum Distillation (Removes Non-Volatiles & Byproducts) wash->distill recryst Step 3: Recrystallization (Removes Trace Impurities) distill->recryst pure Pure DMDG (>99%) recryst->pure

Caption: High-Purity DMDG Purification Workflow.

Protocol 1: Fractional Vacuum Distillation (Standard Method)

This is the most critical and effective single step for purifying DMDG.

Objective: To separate DMDG from non-volatile impurities (diglycolic acid, catalyst) and more volatile impurities (methanol, water).

Methodology:

  • Pre-Treatment: If the crude product is highly acidic, first perform an aqueous wash. Dissolve the crude DMDG in an equal volume of diethyl ether. Wash with a saturated sodium bicarbonate solution, followed by water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., 20 cm Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude or pre-treated DMDG to the distillation flask along with a magnetic stir bar or fresh boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system. A pressure of 1-10 mmHg is typically effective.

  • Begin Heating: Once the vacuum is stable, begin heating the distillation flask using a heating mantle. Start vigorous stirring.

  • Collect Fractions:

    • Forerun: Collect the first fraction of low-boiling impurities. The temperature at the distillation head will be low and unstable.

    • Main Fraction: As the temperature at the head rises and stabilizes at the boiling point of DMDG at that pressure, switch to a clean receiving flask. Collect this main fraction.

    • Tails: When the temperature either drops or begins to rise sharply, stop collecting the main fraction. Any remaining distillate is the "tails" fraction, which may contain higher-boiling impurities.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly reintroducing air to the apparatus.

Section 4: References

  • ChemicalBook. (2025). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 7040-23-5 this compound C6H10O5. Retrieved from --INVALID-LINK--

  • Chemsrc. (2025). This compound | CAS#:7040-23-5. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1,1'-Dimethyl 2,2'-oxybis(acetate). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Diethyleneglycol dimethylether. Retrieved from --INVALID-LINK--

  • FUJIFILM Wako Chemicals. (n.d.). Purification & Characterization. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2009). SAFETY DATA SHEET - Dimethyl digol. Retrieved from --INVALID-LINK--

References

Identifying side products in dimethyl diglycolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethyl diglycolate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: this compound is susceptible to several side reactions, primarily hydrolysis and transesterification. Incomplete esterification during its synthesis can also result in the presence of starting materials as impurities.

Q2: How can I minimize the hydrolysis of this compound?

A2: Hydrolysis, the reaction with water to form diglycolic acid and methanol, can be minimized by ensuring all reactants, solvents, and equipment are scrupulously dry. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.

Q3: What conditions favor the transesterification of this compound?

A3: Transesterification is the exchange of the methyl group for another alkyl group from an alcohol. This reaction is typically catalyzed by acids or bases and is favored when other alcohols are present in the reaction mixture, especially at elevated temperatures.

Q4: Can this compound form oligomers or polymers?

A4: While less common under standard conditions, self-condensation or oligomerization of this compound or its hydrolysis product, diglycolic acid, can occur, particularly at high temperatures and in the presence of certain catalysts. This can lead to the formation of linear or cyclic oligoesters.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Problem: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a this compound reaction mixture shows unexpected peaks, suggesting the presence of impurities or side products.

Possible Causes and Solutions:

Potential Side Product Likely Cause Suggested Action
Diglycolic AcidHydrolysis of this compound due to the presence of water.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.
MethanolHydrolysis of this compound or present as a residual solvent from synthesis.If hydrolysis is suspected, follow the actions for diglycolic acid. If it is a residual solvent, purification by vacuum distillation may be necessary.
Methyl 2-(2-hydroxyethoxy)acetateIncomplete esterification of diglycolic acid.Drive the esterification reaction to completion by removing water (e.g., using a Dean-Stark apparatus) or using a larger excess of methanol.
Transesterified Products (e.g., diethyl diglycolate)Presence of other alcohols (e.g., ethanol) in the reaction mixture.Use high-purity solvents and reactants. Avoid cross-contamination with other alcohols.
Oligomers of Diglycolic AcidHigh reaction temperatures or prolonged reaction times.Optimize reaction conditions to use lower temperatures and shorter reaction times.

Illustrative Quantitative Data:

The following table provides a hypothetical example of a GC-MS analysis report for a this compound synthesis reaction where side products were detected. Note: These values are for illustrative purposes only.

Compound Retention Time (min) Relative Area (%)
Methanol3.52.1
This compound10.285.5
Methyl 2-(2-hydroxyethoxy)acetate11.85.3
Diglycolic Acid14.54.6
Dimer of Diglycolic Acid Ester18.22.5
Issue 2: Poor Yield or Incomplete Reaction

Problem: The yield of your desired product in a reaction involving this compound is lower than expected, or the reaction does not go to completion.

Troubleshooting Workflow:

G start Low Yield / Incomplete Reaction check_purity 1. Analyze Starting Material Purity (GC-MS, NMR) start->check_purity impure Impure Starting Material? check_purity->impure purify Purify this compound (e.g., Distillation) impure->purify Yes pure Starting Material is Pure impure->pure No purify->check_purity check_conditions 2. Review Reaction Conditions (Temp, Time, Catalyst) pure->check_conditions conditions_issue Suboptimal Conditions? check_conditions->conditions_issue optimize Optimize Reaction Conditions conditions_issue->optimize Yes conditions_ok Conditions Appear Optimal conditions_issue->conditions_ok No optimize->check_conditions check_side_reactions 3. Analyze for Side Products (GC-MS, HPLC) conditions_ok->check_side_reactions side_products Significant Side Products Detected? check_side_reactions->side_products mitigate Address Specific Side Reactions (see Issue 1) side_products->mitigate Yes no_side_products Minimal Side Products side_products->no_side_products No mitigate->check_side_reactions equilibrium Consider Reaction Equilibrium (e.g., Le Chatelier's Principle) no_side_products->equilibrium

Figure 1. Troubleshooting workflow for low yield reactions.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Reaction Mixture

Objective: To identify and quantify this compound and potential side products.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Materials:

  • Sample from the reaction mixture

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • Internal standard (e.g., dimethyl succinate)

Procedure:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample in a suitable solvent (e.g., 1 µL of the reaction mixture in 1 mL of dichloromethane).

    • Add a known concentration of an internal standard.

  • GC-MS Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-400 amu.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.

Protocol 2: HPLC Analysis of this compound and Related Compounds

Objective: To separate and quantify non-volatile or thermally labile side products, such as diglycolic acid and oligomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Refractive Index).

Materials:

  • Sample from the reaction mixture.

  • Mobile phase components (e.g., acetonitrile, water, acid modifier like formic acid).

Procedure:

  • Sample Preparation:

    • Dilute the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Parameters (Example for Reversed-Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Identify peaks by comparing retention times with known standards.

    • Quantify by creating a calibration curve with standards of known concentrations.

Signaling Pathways and Logical Relationships

Reaction Pathway for Side Product Formation

The following diagram illustrates the primary reaction pathways leading to the formation of common side products from this compound.

G DMDG This compound DGA Diglycolic Acid DMDG->DGA Hydrolysis Trans_Product Transesterified Product (R-OOC-CH2-O-CH2-COO-R) DMDG->Trans_Product Transesterification Oligomer Oligoesters DMDG->Oligomer Self-condensation H2O Water (H2O) H2O->DGA ROH Alcohol (R-OH) ROH->Trans_Product Heat Heat Heat->Oligomer MeOH Methanol

Figure 2. Formation of common side products from this compound.

Optimizing temperature and pressure for dimethyl diglycolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Part 1: Troubleshooting Guide for Dimethyl Diglycolate Synthesis

This section is dedicated to identifying and resolving common challenges encountered during the synthesis of this compound.

Issue 1: Consistently Low Product Yield

Question: My this compound synthesis is resulting in a low yield. What are the primary causes, and how can I improve the conversion rate?

Answer: Low yields in the Fischer esterification of diglycolic acid with methanol are frequently due to the reversible nature of the reaction and suboptimal conditions.[1][2] Key factors to address include:

  • Equilibrium Limitation: Esterification is an equilibrium process where the accumulation of water, a byproduct, can drive the reaction backward, reducing the yield of the desired ester.[1][2][3]

    • Solution: To shift the equilibrium toward the product, water must be continuously removed from the reaction mixture. This is effectively achieved by using a Dean-Stark apparatus, often with an azeotropic solvent like toluene.[3]

  • Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by methanol.[4] An inadequate amount or deactivated catalyst will slow down the reaction.

    • Solution: Ensure the use of a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[3] Solid acid catalysts like Amberlyst-15 can also be effective and simplify purification.[5]

  • Suboptimal Temperature: The reaction rate is highly dependent on temperature. A temperature that is too low will result in a slow and incomplete reaction.[2][3]

    • Solution: The reaction should be heated to reflux to ensure a reasonable reaction rate.[3] A temperature range of 80-120°C is generally optimal for balancing reaction speed and minimizing side reactions.

  • Reactant Molar Ratio: A stoichiometric ratio of reactants may not be sufficient to achieve a high yield due to the reaction equilibrium.[6]

    • Solution: Employing a large excess of one reactant, typically methanol, can significantly drive the reaction forward.[1][3][6]

Issue 2: Presence of Impurities and Side Products

Question: How can I minimize the formation of impurities in my this compound product?

Answer: The formation of impurities is often a consequence of running the reaction at excessively high temperatures or for extended periods. Common side reactions include:

  • Dehydration of Methanol: At temperatures above 140°C, strong acid catalysts can promote the dehydration of methanol to form dimethyl ether.

    • Solution: Maintain strict temperature control and operate within the recommended range.

  • Formation of Colored Impurities: Prolonged heating or the presence of oxygen can lead to the formation of colored byproducts.

    • Solution: Monitor the reaction to determine the point of completion and avoid unnecessarily long reaction times. Purging the reaction vessel with an inert gas like nitrogen can also be beneficial.

  • Incomplete Reaction: The presence of the starting material, diglycolic acid, or the monoester are common impurities.

    • Solution: Ensure the reaction goes to completion by using an excess of methanol and efficiently removing water.

Issue 3: Slow Reaction Rate

Question: My reaction is proceeding too slowly. What adjustments can be made to increase the rate of this compound formation?

Answer: A slow reaction rate can be addressed by modifying the following parameters:

  • Catalyst Concentration: The reaction rate is directly proportional to the concentration of the acid catalyst.

    • Solution: A modest increase in the catalyst loading can enhance the reaction rate. However, excessive amounts can lead to an increase in side reactions.

  • Temperature: Increasing the temperature will accelerate the reaction.

    • Solution: If the reaction is sluggish at a lower temperature, gradually increasing the heat while monitoring for impurity formation can be effective.

  • Reactant Concentration: The rate can be increased by raising the concentration of the reactants.

    • Solution: Using a larger excess of methanol will increase the frequency of collisions between the reacting molecules, leading to a faster reaction.[6]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal temperature and pressure for this compound synthesis?

Answer: The optimal conditions depend on the specific setup and scale of the reaction.

  • Temperature: For a typical lab-scale synthesis under atmospheric pressure, a temperature that maintains a steady reflux of the methanol and any azeotropic solvent is ideal. This generally falls within the 80-120°C range.

  • Pressure: For liquid-phase esterification, the reaction is typically conducted at atmospheric pressure . Pressure becomes a more critical variable in industrial-scale processes that may employ reactive distillation or gas-phase synthesis to enhance efficiency.[7] For most research applications, precise pressure control is not necessary.

Table 1: Temperature and Pressure Optimization Summary

ParameterOptimal RangeRationale
Temperature 80-120°CBalances reaction rate with minimizing side reactions like ether formation.
Pressure AtmosphericSufficient for most lab-scale liquid-phase reactions.

FAQ 2: How can I monitor the progress of the reaction to determine its completion?

Answer: Monitoring the reaction is crucial to ensure a high yield and purity. Several methods can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method to track the disappearance of the diglycolic acid starting material.[3]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the consumption of reactants and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the conversion by analyzing the integration of characteristic peaks of the starting material and product in aliquots taken from the reaction.

Experimental Workflow: Optimizing this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start reagents Combine Diglycolic Acid, Excess Methanol, Toluene start->reagents catalyst Add Acid Catalyst reagents->catalyst heat Heat to Reflux (80-120°C) catalyst->heat monitor Monitor by TLC/GC heat->monitor monitor->heat Incomplete cool Cool Reaction monitor->cool Complete neutralize Neutralize Catalyst cool->neutralize extract Solvent Extraction neutralize->extract purify Distillation or Crystallization extract->purify end end purify->end Final Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Part 3: References

  • Troubleshooting low yield in ethyl mandelate esterification. Benchchem. 3

  • Troubleshooting low yield in Fischer esterification of nitrobenzoic acid. Benchchem. 1

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. --INVALID-LINK--

  • Esterification Lab Answers. --INVALID-LINK--

  • Video: Esterification - Prep. JoVE. --INVALID-LINK--

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. --INVALID-LINK--

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. --INVALID-LINK--

  • Optimal design of intensified processes for DME synthesis. Research Explorer - The University of Manchester. --INVALID-LINK--

References

Preventing decomposition of dimethyl diglycolate during distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of dimethyl diglycolate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and why is it prone to decomposition during distillation?

A1: this compound has a boiling point of approximately 211.3°C at atmospheric pressure (760 mmHg). Like many high-boiling organic esters, it is susceptible to thermal decomposition when subjected to high temperatures for prolonged periods.[1] This decomposition can be significant when the distillation temperature is close to the decomposition temperature range.[1]

Q2: What are the likely decomposition products of this compound?

Q3: How can decomposition be prevented during the distillation of this compound?

A3: The most effective method to prevent the decomposition of this compound during purification is to use vacuum distillation.[1][3][4] By reducing the pressure in the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature below its decomposition point.[3][4] Additionally, the use of stabilizers can help to mitigate degradation.[5]

Q4: What is vacuum distillation and why is it recommended?

A4: Vacuum distillation is a distillation technique performed at a reduced pressure.[3] Lowering the pressure above the liquid mixture decreases the temperature at which the liquid boils. This is crucial for compounds that are sensitive to heat and would decompose at their atmospheric boiling point.[3][4] For high-boiling esters like this compound, vacuum distillation is the standard method to achieve purification without significant product loss due to thermal degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is discolored (yellow to brown) after distillation. Thermal decomposition due to excessive temperature.1. Increase the vacuum: Lowering the pressure will further decrease the boiling point. Aim for a pressure that allows distillation at a temperature well below the decomposition onset. 2. Use a shorter path distillation apparatus: This minimizes the time the compound spends at high temperatures. 3. Ensure even heating: Use a heating mantle with a stirrer to avoid localized overheating.
Low yield of distilled product. 1. Decomposition of the starting material. 2. Inefficient condensation.1. Follow the recommendations for preventing decomposition. 2. Ensure the condenser is adequately cooled and has a sufficient surface area for the distillation rate.
Pressure fluctuations during distillation. 1. Leaks in the distillation setup. 2. Bumping of the liquid.1. Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. 2. Use a magnetic stirrer and a stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.
Product is contaminated with acidic impurities. Hydrolysis of the ester due to the presence of water.1. Use a stabilizer: Consider adding a small amount of a hydrolysis stabilizer, such as a carbodiimide, to the distillation flask.[5] 2. Ensure dry starting material and glassware: Dry all glassware thoroughly before use and ensure the this compound is as anhydrous as possible.

Experimental Protocols

Protocol 1: Standard Vacuum Distillation of this compound

This protocol outlines the standard procedure for the purification of this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Cold trap

  • Thermometer and adapter

  • Vacuum grease

  • Clamps and stand

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are lightly greased to ensure a good seal.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump.

  • Distillation:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Start the vacuum pump and allow the pressure in the system to stabilize at the desired level.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Monitor the temperature of the vapor as the distillation begins. Collect the fraction that distills at the expected boiling point for the given pressure.

    • Continue distillation until most of the this compound has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified this compound.

Protocol 2: Stabilized Vacuum Distillation of this compound

For batches of this compound that are particularly prone to decomposition, the addition of a stabilizer can be beneficial. Carbodiimides are effective hydrolysis stabilizers for esters.[5]

Materials:

  • Same as Protocol 1

  • Carbodiimide stabilizer (e.g., Bis(2,6-diisopropylphenyl)carbodiimide)

Procedure:

  • Preparation:

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask.

    • Add the carbodiimide stabilizer to the flask. A typical starting concentration is 0.1-0.5% by weight.

  • Distillation:

    • Follow the vacuum distillation procedure as outlined in Protocol 1.

Note: The compatibility and effectiveness of the stabilizer at the distillation temperature and pressure should be considered. A non-volatile stabilizer is preferred to avoid co-distillation with the product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O₅
Molecular Weight 162.14 g/mol
Boiling Point (at 760 mmHg) 211.3°C
Melting Point 38°C[6]
Physical State Solid[6]

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
10~100
5~85
1~60

Note: These are estimated values based on the behavior of similar compounds and should be confirmed experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown start Start add_dmg Add crude Dimethyl Diglycolate to flask start->add_dmg add_stir_bar Add magnetic stir bar add_dmg->add_stir_bar add_stabilizer Optional: Add stabilizer add_stir_bar->add_stabilizer assemble Assemble vacuum distillation apparatus add_stabilizer->assemble apply_vacuum Apply vacuum assemble->apply_vacuum start_stirring Start stirring apply_vacuum->start_stirring heat Gently heat start_stirring->heat collect Collect distillate heat->collect cool Cool to room temp collect->cool vent Vent to atmosphere cool->vent stop_pump Stop vacuum pump vent->stop_pump end End stop_pump->end

Caption: Experimental workflow for the vacuum distillation of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Solutions start Distillation Issue Encountered discoloration Product Discolored? start->discoloration low_yield Low Yield? discoloration->low_yield No sol_discoloration Increase vacuum Use shorter path Ensure even heating discoloration->sol_discoloration Yes pressure_fluctuation Pressure Fluctuations? low_yield->pressure_fluctuation No sol_yield Check for decomposition Improve condensation low_yield->sol_yield Yes acidic_product Product Acidic? pressure_fluctuation->acidic_product No sol_pressure Check for leaks Ensure smooth boiling pressure_fluctuation->sol_pressure Yes sol_acidic Add stabilizer Use anhydrous conditions acidic_product->sol_acidic Yes

Caption: Logical relationship for troubleshooting common distillation issues.

References

Troubleshooting common issues in diglycolate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diglycolate esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for diglycolate esterification and what are the primary challenges?

A1: The most prevalent method is the Fischer-Speier esterification, which involves reacting diglycolic acid with an alcohol in the presence of an acid catalyst.[1][2][3] This reaction is an equilibrium process, meaning it is reversible. The main challenge is the formation of water as a byproduct, which can hydrolyze the ester back to the starting materials, thereby limiting the yield.[1][3] To achieve a high yield, it is crucial to shift the equilibrium towards the product side.[1][3][4]

Q2: What are the key factors influencing the yield of diglycolate esterification?

A2: Several factors significantly impact the yield:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to side reactions and decomposition of the product.[3]

  • Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][3]

  • Reactant Molar Ratio: Using a large excess of one reactant, typically the alcohol, can drive the equilibrium towards the formation of the ester.[1][3]

  • Water Removal: Continuous removal of water as it is formed is one of the most effective ways to maximize the yield.[1][3][5]

Q3: What are potential side reactions that can lower the yield?

A3: Besides the reverse hydrolysis reaction, other side reactions can occur.[6] With certain catalysts, side products from electrophilic aromatic substitution (if applicable to the alcohol) or the formation of dimers can be observed.[3] At high temperatures with a strong acid catalyst, the alcohol can also undergo side reactions, such as dehydration to form ethers.[3]

Q4: How can I purify the diglycolate ester product?

A4: Purification typically involves several steps:

  • Neutralization: Washing the reaction mixture with a weak base, such as sodium bicarbonate solution, to remove the acid catalyst and any unreacted diglycolic acid.[7][8]

  • Extraction: Using an organic solvent like ethyl acetate or diethyl ether to extract the ester from the aqueous layer.[5][7] Multiple extractions are recommended to maximize recovery.[3]

  • Drying: Using a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water from the organic extract.[9]

  • Distillation or Chromatography: For volatile esters, distillation can be an effective final purification step.[2][9] For less volatile or heat-sensitive esters, column chromatography is a common alternative.[5]

Troubleshooting Guides

Issue 1: Low Product Yield

Possible Causes and Solutions

CauseRecommended Solution
Equilibrium Limitation The reaction has reached equilibrium with significant amounts of unreacted starting materials.[1][4]
Increase Alcohol Concentration: Use a large excess of the alcohol (e.g., 5-10 equivalents) to shift the equilibrium towards the product side.[1][3]
Remove Water: Employ a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene) to continuously remove water as it forms.[3][5] Alternatively, add a drying agent like molecular sieves to the reaction mixture.[5]
Insufficient Catalyst Activity The acid catalyst may be old, hydrated, or used in an insufficient amount.
Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous.
Optimize Catalyst Loading: Typically, 1-5 mol% of the acid catalyst relative to the carboxylic acid is sufficient.
Low Reaction Temperature The reaction may be proceeding too slowly to reach a high conversion in a reasonable timeframe.[3]
Increase Temperature: Gently reflux the reaction mixture. The optimal temperature will depend on the boiling point of the alcohol and azeotroping solvent used.[7]
Reaction Time Too Short The reaction may not have had enough time to reach equilibrium or completion.
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials and the formation of the product. Continue the reaction until no further change is observed.[7]
Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions

CauseRecommended Solution
Unreacted Starting Materials Incomplete reaction or inefficient purification.
Drive the Reaction to Completion: Implement the strategies for improving yield, such as using excess alcohol and removing water.
Optimize Workup: During the aqueous wash, ensure complete neutralization of the acid catalyst and removal of unreacted diglycolic acid by using a sufficient amount of base. Perform multiple extractions to ensure all the ester is transferred to the organic phase.[3]
Side Products Formation of ethers from the alcohol or other side reactions.[3]
Optimize Reaction Conditions: Avoid excessively high temperatures. Consider using a milder catalyst.
Purification: If side products have similar properties to the desired ester, column chromatography may be necessary for separation.[5]
Residual Catalyst Incomplete neutralization during the workup.
Thorough Washing: Wash the organic layer multiple times with a saturated sodium bicarbonate solution, followed by brine (saturated NaCl solution) to help break emulsions and remove water.
Water in the Final Product Inefficient drying of the organic layer.
Effective Drying: Use an adequate amount of a suitable drying agent (e.g., anhydrous Na₂SO₄, MgSO₄). Ensure the drying agent is free-flowing and not clumped together before filtering it off.

Experimental Protocols

Protocol 1: General Procedure for Diglycolate Esterification using a Dean-Stark Apparatus
  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add diglycolic acid, a 5 to 10-fold molar excess of the desired alcohol, and an azeotropic solvent such as toluene (approximately 1-2 times the volume of the alcohol).

  • Catalyst Addition: Slowly add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄) (approximately 1-2 mol% relative to the diglycolic acid).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the toluene will return to the reaction flask.[3]

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by using TLC or GC analysis of the reaction mixture. The reaction is typically complete when no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the solvent and excess alcohol under reduced pressure using a rotary evaporator. The resulting crude ester can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents 1. Add Reactants: Diglycolic Acid, Alcohol, Toluene catalyst 2. Add Catalyst: p-TsOH or H₂SO₄ reagents->catalyst reflux 3. Heat to Reflux (Dean-Stark) catalyst->reflux monitor 4. Monitor Progress (TLC/GC) reflux->monitor cool 5. Cool to RT monitor->cool neutralize 6. Neutralize with NaHCO₃ cool->neutralize extract 7. Extract with Solvent neutralize->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate (Rotovap) dry->concentrate purify 10. Purify (Distillation/Chromatography) concentrate->purify product Pure Diglycolate Ester purify->product

Caption: Experimental workflow for diglycolate esterification.

troubleshooting_logic cluster_equilibrium Equilibrium Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Yield? check_ratio Excess Alcohol Used? start->check_ratio Yes check_water Water Removed? start->check_water Yes check_temp Sufficient Temperature? start->check_temp Yes check_time Sufficient Time? start->check_time Yes check_catalyst Catalyst Active? start->check_catalyst Yes sol_ratio Increase Alcohol check_ratio->sol_ratio No sol_water Use Dean-Stark check_water->sol_water No sol_temp Increase Heat check_temp->sol_temp No sol_time Monitor Reaction check_time->sol_time No sol_catalyst Use Fresh Catalyst check_catalyst->sol_catalyst No

Caption: Troubleshooting logic for low yield in esterification.

References

Technical Support Center: Optimizing Dimethyl Diglycolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dimethyl diglycolate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your catalyst selection and reaction conditions for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Fischer esterification of diglycolic acid with methanol. This reaction is typically catalyzed by a strong acid.

Q2: What are the key parameters to control for a high yield of this compound?

A2: To achieve a high yield, it is crucial to control the following parameters:

  • Catalyst Choice: The type and concentration of the acid catalyst significantly impact the reaction rate.

  • Reactant Ratio: Using an excess of methanol can shift the equilibrium towards the product side, increasing the yield.

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate.

  • Water Removal: As water is a byproduct of the esterification, its removal can drive the reaction to completion. This can be achieved through the use of a dehydrating agent or azeotropic distillation.

Q3: What are some common side reactions to be aware of?

A3: The primary side reaction is the incomplete esterification, resulting in the monoester, methyl 2-(2-hydroxy-2-oxoethoxy)acetate. At higher temperatures, ether formation from the alcohol can occur, although this is less common under typical esterification conditions.

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved through several methods, including:

  • Distillation: Vacuum distillation is effective for separating the product from less volatile impurities.

  • Crystallization: The product can be crystallized from a suitable solvent to remove impurities.

  • Chromatography: For very high purity, column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Equilibrium not shifted towards products. - Catalyst deactivation. - Loss of product during workup.- Increase reaction time. - Use a larger excess of methanol. - Employ a dehydrating agent (e.g., molecular sieves) or Dean-Stark apparatus to remove water. - Check the quality and amount of the catalyst. - Optimize the purification procedure to minimize losses.
Presence of Starting Material (Diglycolic Acid) - Insufficient catalyst. - Short reaction time. - Low reaction temperature.- Increase the catalyst loading. - Extend the reaction time. - Ensure the reaction is maintained at the appropriate reflux temperature.
Formation of Monoester - Incomplete reaction. - Insufficient methanol.- Increase the reaction time. - Increase the molar ratio of methanol to diglycolic acid.
Product is a Discolored Oil/Solid - Presence of impurities. - Decomposition at high temperatures.- Purify the product by vacuum distillation or recrystallization. - Avoid excessive heating during the reaction and purification.
Difficulty in Isolating the Product - Emulsion formation during aqueous workup. - Product solubility in the aqueous phase.- Break emulsions by adding brine. - Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to decrease the solubility of any acidic byproducts.

Catalyst Performance Comparison

The choice of catalyst is a critical factor in optimizing the synthesis of this compound. Below is a summary of common catalysts and their reported performance.

Catalyst Reactant Ratio (Methanol:Diglycolic Acid) Reaction Temperature (°C) Reaction Time Yield (%) Notes
Thionyl Chloride (SOCl₂) 7.7:1 (v/v Methanol:SOCl₂)0 to Room TemperatureOvernight100Highly efficient but generates HCl gas. Requires careful handling and a well-ventilated fume hood.[1]
Sulfuric Acid (H₂SO₄) 4.6:1RefluxNot Specified89A common and cost-effective catalyst. The reaction is analogous to the synthesis of dimethyl thiodiglycolate.[2]
Amberlyst-15 Typically 2:1 to 10:160 - 802 - 8 hoursHigh (Specific data for this compound not found, but highly effective for similar esterifications)A reusable heterogeneous catalyst that simplifies product purification.[3][4][5][6]
p-Toluenesulfonic Acid (p-TSA) Typically 3:1 to 9:170 - 110Not SpecifiedHigh (Specific data for this compound not found, but effective for other esterifications)A solid, easy-to-handle acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride[1]

This protocol provides a high-yield synthesis of this compound.

Materials:

  • Diglycolic acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottom flask, dissolve diglycolic acid (17.40 g, 129.76 mmol) in anhydrous methanol (100 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (21.72 mL, 35.51 g, 2.3 eq) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent in vacuo.

  • Dry the resulting oil under high vacuum to obtain this compound as a crystalline, white solid.

Expected Yield: 21.1 g (100%)

Protocol 2: General Procedure for Acid-Catalyzed Esterification (using H₂SO₄ or p-TSA)

This is a general procedure that can be adapted for use with sulfuric acid or p-toluenesulfonic acid.

Materials:

  • Diglycolic acid

  • Methanol

  • Concentrated Sulfuric Acid or p-Toluenesulfonic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add diglycolic acid and an excess of methanol (e.g., a 5 to 10-fold molar excess).

  • Carefully add the acid catalyst (e.g., 1-5 mol% of sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux and maintain for several hours (monitor the reaction by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol by rotary evaporation.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 3: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

This protocol offers a more environmentally friendly approach with easier catalyst removal.

Materials:

  • Diglycolic acid

  • Methanol

  • Amberlyst-15 resin

Procedure:

  • In a round-bottom flask, combine diglycolic acid, methanol (in excess), and Amberlyst-15 (typically 5-10% by weight of the limiting reactant).

  • Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 resin by filtration. The resin can be washed with methanol, dried, and reused.

  • Remove the excess methanol from the filtrate by rotary evaporation.

  • The resulting crude product can be purified by vacuum distillation if necessary.

Visualizing the Synthesis Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification Reactants Diglycolic Acid + Methanol ReactionMix Reaction Mixture Reactants->ReactionMix Catalyst Acid Catalyst (H₂SO₄, p-TSA, Amberlyst-15, or SOCl₂) Catalyst->ReactionMix Heat Heating ReactionMix->Heat Reflux Quench Quenching / Neutralization Heat->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Product This compound Purification->Product

Experimental Workflow for this compound Synthesis

The reaction mechanism for the acid-catalyzed esterification of one of the carboxylic acid groups in diglycolic acid is illustrated below. The second carboxylic acid group is esterified through the same mechanism.

fischer_esterification Fischer Esterification Mechanism for this compound Synthesis Protonation 1. Protonation of Carbonyl Oxygen NucleophilicAttack 2. Nucleophilic Attack by Methanol Protonation->NucleophilicAttack ProtonTransfer 3. Proton Transfer NucleophilicAttack->ProtonTransfer WaterElimination 4. Elimination of Water ProtonTransfer->WaterElimination Deprotonation 5. Deprotonation WaterElimination->Deprotonation -H₂O Ester Methyl Ester Deprotonation->Ester -H⁺ Diglycolic Acid Diglycolic Acid Diglycolic Acid->Protonation H⁺ Methanol Methanol Methanol->NucleophilicAttack

Fischer Esterification Mechanism

References

Minimizing byproduct formation in industrial synthesis of dimethyl diglycolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of dimethyl diglycolate. Our focus is on minimizing byproduct formation and optimizing reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Fischer esterification of diglycolic acid with methanol.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yield in Fischer esterification is a frequent challenge as it is an equilibrium-controlled reaction. Several factors can contribute to this issue:

    • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

      • Solution: Increase the reaction time or temperature to enhance the reaction rate. Ensure efficient mixing to maximize contact between reactants and the catalyst.

    • Equilibrium Limitation: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, limiting the yield of the ester.

      • Solution: Employ methods to remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction.

    • Insufficient Catalyst: The amount or activity of the acid catalyst may be inadequate.

      • Solution: Increase the catalyst loading. For sulfuric acid, a concentration of 1-5 mol% relative to the carboxylic acid is typical.[1] Ensure the catalyst is fresh and anhydrous.

    • Suboptimal Reactant Ratio: An equimolar ratio of diglycolic acid to methanol may not be sufficient to drive the reaction forward.

      • Solution: Use a significant excess of methanol. Since methanol is often the solvent, using it in large excess can effectively shift the equilibrium towards the product. Molar ratios of methanol to palmitic acid as high as 15:1 have been shown to maximize conversion in similar esterifications.

Issue 2: Presence of Significant Amounts of Monoester Byproduct

  • Question: My final product contains a high percentage of the monoester, methyl 2-(2-hydroxyethoxy)acetate. How can I promote the formation of the diester?

  • Answer: The formation of the monoester is a common intermediate step in the diesterification of a dicarboxylic acid. Its presence in high concentrations in the final product indicates that the second esterification step is incomplete.

    • Solution:

      • Increase Reaction Time and/or Temperature: Provide more time and energy for the second esterification to occur.

      • Ensure Anhydrous Conditions: Water can hydrolyze the diester back to the monoester or prevent the second esterification from proceeding efficiently.

      • Optimize Catalyst Concentration: A higher catalyst concentration can facilitate the second esterification.

Issue 3: Formation of Dimethyl Ether Byproduct

  • Question: I have detected dimethyl ether in my reaction mixture. What causes its formation and how can I prevent it?

  • Answer: Dimethyl ether is formed from the acid-catalyzed dehydration of methanol, a common side reaction in esterifications conducted at high temperatures with strong acid catalysts.[2]

    • Solution:

      • Lower Reaction Temperature: Operate at the lowest effective temperature that still provides a reasonable reaction rate. The optimal temperature for diethyl ether formation from ethanol is around 130-140°C, with elimination becoming significant at 150°C and above.[2] A similar principle applies to methanol.

      • Use a Milder Catalyst: Consider using a less corrosive and less dehydrating solid acid catalyst, such as an ion-exchange resin, which can offer high selectivity.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble removing unreacted diglycolic acid and the acid catalyst from my product. What is the recommended purification procedure?

  • Answer: Proper workup is crucial for obtaining pure this compound.

    • Solution:

      • Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the acid catalyst and convert the unreacted diglycolic acid into its water-soluble sodium salt.

      • Extraction: Extract the this compound into an organic solvent like ethyl acetate. The aqueous layer containing the salt of diglycolic acid and neutralized catalyst can then be separated.

      • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

      • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Solvent Removal and Distillation: Remove the organic solvent by rotary evaporation. The crude product can then be purified by vacuum distillation to separate the this compound from any remaining non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

A1: The primary industrial route for synthesizing this compound is the Fischer esterification of diglycolic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to promote the formation of the ester and water.

Q2: What are the common byproducts in the synthesis of this compound?

A2: The most common byproducts include:

  • Water: A direct product of the esterification reaction. Its presence can limit the reaction yield by shifting the equilibrium back to the reactants.

  • Methyl 2-(2-hydroxyethoxy)acetate (Monoester): Formed when only one of the carboxylic acid groups of diglycolic acid has been esterified.

  • Unreacted Diglycolic Acid: Incomplete conversion will leave unreacted starting material.

  • Dimethyl Ether: Formed from the acid-catalyzed dehydration of excess methanol, especially at higher temperatures.[2]

Q3: How do reaction conditions affect the yield and purity of this compound?

A3: Reaction conditions have a significant impact on the outcome of the synthesis:

  • Temperature: Higher temperatures increase the reaction rate but can also promote the formation of byproducts like dimethyl ether.[2]

  • Methanol to Diglycolic Acid Molar Ratio: A large excess of methanol is used to shift the reaction equilibrium towards the formation of the diester product.

  • Catalyst Concentration: A higher concentration of the acid catalyst increases the reaction rate but can also lead to more side reactions.

  • Reaction Time: Sufficient reaction time is necessary to ensure the completion of both esterification steps and maximize the yield of the diester.

Q4: What analytical techniques are used to monitor the reaction and assess product purity?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both monitoring the progress of the reaction and analyzing the purity of the final product. It can be used to identify and quantify the amounts of this compound, the monoester, unreacted diglycolic acid (after derivatization), and other volatile byproducts. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing the non-volatile components like diglycolic acid.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of major byproducts.

ParameterEffect on this compound YieldEffect on Monoester FormationEffect on Dimethyl Ether Formation
↑ Temperature Increases rate, but may decrease equilibrium yieldMay decrease if sufficient time is allowed for conversion to diesterIncreases significantly
↑ Methanol/Acid Ratio IncreasesDecreases (drives reaction to completion)May increase due to higher methanol concentration
↑ Catalyst Conc. Increases rateDecreases (accelerates second esterification)Increases
↑ Reaction Time Increases (up to equilibrium)Decreases (more time for conversion to diester)Increases (longer exposure to reaction conditions)
↑ Water Content DecreasesIncreases (hydrolysis of diester or incomplete reaction)No direct effect

Experimental Protocols

1. Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory or industrial conditions.

  • Materials:

    • Diglycolic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (H₂SO₄)

    • Molecular sieves (optional, as a dehydrating agent)

  • Procedure:

    • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. If water removal is desired, a Dean-Stark apparatus can be placed between the flask and the condenser.

    • To the flask, add diglycolic acid and a significant excess of methanol (e.g., a 10:1 molar ratio of methanol to diglycolic acid).

    • Slowly and carefully add the acid catalyst (e.g., 2-4 mol% of H₂SO₄ relative to diglycolic acid) to the stirring mixture.

    • Heat the mixture to reflux and maintain the reflux for a predetermined period (e.g., 4-8 hours), monitoring the reaction progress by GC-MS if possible.

    • If using a Dean-Stark trap, periodically remove the collected water.

    • After the reaction is complete (as determined by the disappearance of the starting material or monoester), cool the reaction mixture to room temperature.

2. Purification of this compound

  • Procedure:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted diglycolic acid. Be cautious as CO₂ gas will be evolved.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound (approximately 105-107 °C at 12 mmHg).

Mandatory Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Diglycolic_Acid Diglycolic Acid Monoester Methyl 2-(2-hydroxyethoxy)acetate (Monoester) Diglycolic_Acid->Monoester + CH3OH - H2O Methanol1 Methanol Dimethyl_Ether Dimethyl Ether Methanol1->Dimethyl_Ether + Methanol - H2O (Acid Catalyst, High Temp) Dimethyl_Diglycolate This compound Monoester->Dimethyl_Diglycolate + CH3OH - H2O Water1 Water Methanol2 Methanol Water2 Water

Caption: Reaction pathway for the synthesis of this compound and a major side reaction.

Troubleshooting_Workflow Start Low this compound Yield Check_Completion Reaction Complete? Start->Check_Completion Check_Water Water Removal Effective? Check_Completion->Check_Water Yes Increase_Time_Temp Increase Reaction Time/Temp Check_Completion->Increase_Time_Temp No Check_Methanol Excess Methanol Used? Check_Water->Check_Methanol Yes Improve_Water_Removal Use Dean-Stark or Drying Agent Check_Water->Improve_Water_Removal No Check_Catalyst Catalyst Active & Sufficient? Check_Methanol->Check_Catalyst Yes Increase_Methanol Increase Methanol Ratio Check_Methanol->Increase_Methanol No Check_Catalyst_Loading Increase/Replace Catalyst Check_Catalyst->Check_Catalyst_Loading No End Yield Improved Check_Catalyst->End Yes Increase_Time_Temp->Check_Completion Improve_Water_Removal->Check_Water Increase_Methanol->Check_Methanol Check_Catalyst_Loading->Check_Catalyst

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

References

Technical Support Center: Dimethyl Diglycolate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of dimethyl diglycolate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most common laboratory synthesis method is the Fischer esterification of diglycolic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2] This method is favored for its simplicity and the use of readily available reagents.

Q2: What are the primary challenges in scaling up the production of this compound?

A2: Scaling up this compound production presents several challenges, including:

  • Reaction Kinetics and Equilibrium: Fischer esterification is a reversible reaction.[2] Driving the reaction to completion on a larger scale requires efficient removal of water or the use of a large excess of methanol.

  • Heat Management: The esterification reaction is typically exothermic. Proper heat management is crucial to prevent side reactions and ensure safety.

  • Purification: Separating the product from excess methanol, water, and the acid catalyst can be challenging at a larger scale. Vacuum distillation is often employed for final purification.[3][4]

  • Impurity Profile: The formation of byproducts may increase with scale, necessitating robust analytical methods for quality control.

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: Key safety precautions include:

  • Handling concentrated sulfuric acid with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Performing the reaction in a well-ventilated fume hood to avoid inhalation of methanol vapors.

  • Using a heating mantle with a stirrer for uniform heating and to avoid localized overheating.

  • Being aware of the flammability of methanol and keeping it away from ignition sources.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low Product Yield
Symptom Potential Cause Troubleshooting Steps
Low conversion of diglycolic acid Incomplete reaction due to equilibrium limitations.1. Increase Methanol Excess: Use a larger molar excess of methanol to shift the equilibrium towards the product. Molar ratios of methanol to diglycolic acid of 10:1 or higher are often effective.[5] 2. Increase Catalyst Concentration: A higher concentration of sulfuric acid can increase the reaction rate. However, excessive amounts can lead to side reactions.[6] 3. Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Insufficient catalyst activity.1. Use Fresh Catalyst: Ensure the sulfuric acid is concentrated and has not absorbed atmospheric moisture.
Presence of water in reactants.1. Use Anhydrous Reactants: Use dry methanol and ensure the diglycolic acid is free from moisture.
Product loss during workup Hydrolysis of the ester during aqueous workup.1. Minimize Contact with Water: Perform the neutralization and washing steps quickly with cold solutions. 2. Use a Mild Base: Use a saturated sodium bicarbonate solution for neutralization instead of stronger bases like sodium hydroxide to minimize base-catalyzed hydrolysis.
Inefficient extraction.1. Use an Appropriate Solvent: Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction. 2. Perform Multiple Extractions: Conduct at least three extractions to ensure complete recovery of the product from the aqueous layer.
Low Product Purity
Symptom Potential Impurity Troubleshooting Steps
Presence of a lower boiling point impurity in GC analysis Residual Methanol1. Efficient Removal of Excess Methanol: After the reaction, remove the bulk of the methanol using a rotary evaporator. 2. Thorough Washing: Wash the organic layer with brine (saturated NaCl solution) to help remove residual methanol.
Presence of a higher boiling point impurity in GC analysis Unreacted Diglycolic Acid1. Optimize Reaction Conditions: Drive the reaction to completion using the steps mentioned for low yield. 2. Aqueous Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material.
Methyl 2-(2-methoxyethoxy)acetate (byproduct from potential side reactions)1. Control Reaction Temperature: Avoid excessive heating, which can promote side reactions. 2. Purification by Vacuum Distillation: This impurity should have a different boiling point from this compound, allowing for separation by careful fractional distillation under reduced pressure.[3]
Discolored product (yellow or brown) Thermal decomposition or side reactions.1. Avoid High Temperatures: Do not overheat the reaction mixture or the product during distillation. Use a vacuum to lower the boiling point. 2. Use of Decolorizing Agents: Treat the crude product with activated charcoal before the final distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Diglycolic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diglycolic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a vacuum pump, manometer, and cold trap)

  • Heating mantle with a stirrer

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.[4]

  • Transfer the crude this compound to the distillation flask.

  • Begin stirring and slowly apply a vacuum to the system.

  • Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[3]

  • Monitor the temperature of the vapor throughout the distillation to ensure a clean separation.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield and Purity (Illustrative)
Molar Ratio (Methanol:Diglycolic Acid) Catalyst Loading (mol% H₂SO₄) Reaction Time (hours) Temperature (°C) Yield (%) Purity (%)
5:154Reflux7590
10:154Reflux8595
10:1104Reflux9096
10:1102Reflux8094
15:1104Reflux>95>98

Note: The data in this table is illustrative and based on general principles of Fischer esterification. Actual results may vary depending on specific experimental conditions.

Table 2: Common Impurities and their Identification
Impurity Potential Source Analytical Identification (GC-MS)
MethanolUnreacted starting materialLow retention time, characteristic mass spectrum (m/z 31, 29)
Diglycolic AcidUnreacted starting materialHigh retention time, may require derivatization for GC analysis, characteristic mass spectrum.
Methyl 2-(2-hydroxyethoxy)acetateIncomplete esterificationIntermediate retention time, mass spectrum showing fragments corresponding to the loss of methoxy and other characteristic groups.
WaterByproduct of esterification, atmospheric moistureNot typically observed by GC-MS under standard conditions but can be analyzed by Karl Fischer titration.

Visualizations

Synthesis_Workflow Reactants Diglycolic Acid + Methanol + H₂SO₄ Reaction Reflux (2-4 hours) Reactants->Reaction Workup Workup: 1. Remove excess Methanol 2. Extraction (DCM) 3. NaHCO₃ wash 4. Brine wash 5. Dry (MgSO₄) Reaction->Workup Crude_Product Crude Dimethyl Diglycolate Workup->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product Pure Dimethyl Diglycolate Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_solutions Troubleshooting Actions Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Incomplete_Reaction Incomplete Reaction Check_Yield->Incomplete_Reaction Yes Workup_Loss Loss during Workup Check_Yield->Workup_Loss Yes Check_Purity Low Purity? Check_Yield->Check_Purity No Increase_Reactants Increase Methanol/Catalyst Incomplete_Reaction->Increase_Reactants Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Optimize_Workup Optimize Workup (Cold, Mild Base) Workup_Loss->Optimize_Workup Impurities Presence of Impurities Check_Purity->Impurities Yes Success Successful Synthesis Check_Purity->Success No Purify Improve Purification (Vacuum Distillation) Impurities->Purify

References

Validation & Comparative

A Comparative Guide to the Solvent Properties of Dimethyl Diglycolate and Diglyme for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical parameter that can profoundly influence reaction outcomes, product purity, and process efficiency. This guide offers an in-depth comparison of two structurally related yet functionally distinct solvents: Dimethyl Diglycolate and Diglyme (bis(2-methoxyethyl) ether). While both are ether-based solvents, their differing functional groups—esters in this compound and ethers in diglyme—give rise to unique physicochemical properties that dictate their suitability for various applications.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the solvent properties of this compound versus diglyme, supported by their physical data and standardized experimental protocols for direct comparison in your laboratory setting.

At a Glance: Key Physicochemical Properties

A side-by-side comparison of the fundamental physical properties of this compound and diglyme reveals significant differences that are pivotal in solvent selection.

PropertyThis compoundDiglymeSignificance in Chemical and Pharmaceutical Processes
Chemical Structure CH₃OC(O)CH₂OCH₂C(O)OCH₃CH₃OCH₂CH₂OCH₂CH₂OCH₃The ester groups in this compound offer sites for hydrogen bonding and potential reactivity, while the ether linkages in diglyme are generally more inert.
CAS Number 7040-23-5[1]111-96-6[2][3]Unique identifiers for chemical substances.
Molecular Formula C₆H₁₀O₅[1][4]C₆H₁₄O₃[3][5][6]Highlights the higher oxygen content in this compound.
Molecular Weight 162.14 g/mol [1][4][7]134.17 g/mol [2][5]Affects molar concentrations and solvent density.
Boiling Point 211.3 °C[1]162 °C[2][5]A higher boiling point for this compound allows for a wider range of reaction temperatures.
Melting Point 36 °C[1]-68 °C[2][5]This compound is a solid at room temperature, while diglyme is a liquid over a broad temperature range.
Density 1.15 g/cm³[1]0.9451 g/cm³ at 20°C[2]Influences phase separation and solvent handling.
Flash Point 84.1 °C[1]70 °C (open cup)[2]Important for safety considerations and handling procedures.
Refractive Index 1.413[1]1.4097 at 20°C[2]A useful parameter for solvent identification and purity checks.
Dielectric Constant Data not available~5.79 - 7.3[2][5][6]An indicator of solvent polarity, affecting the solubility of polar compounds and the rates of ionic reactions.
Dipole Moment Data not available~1.92 - 1.97 D[2][6]Relates to the polarity of the molecule and its ability to solvate polar species.
Viscosity Data not available1.089 cP at 20°C[8]Affects mass transfer, mixing efficiency, and ease of handling.
Solubility Soluble in DCM, Ethyl Acetate, Methanol[9]Miscible with water and many organic solvents[2][5][6]Broad miscibility of diglyme is a key advantage in many applications.

Conceptual Framework for Solvent Comparison

The choice between this compound and diglyme hinges on a nuanced understanding of how their distinct properties influence key experimental outcomes. The following diagram illustrates the logical relationship between the physicochemical characteristics of a solvent and its performance in common laboratory applications.

Caption: Relationship between solvent properties and application outcomes.

Experimental Protocols for Comparative Solvent Evaluation

To facilitate a direct and objective comparison of this compound and diglyme in your specific application, we provide the following standardized experimental protocols.

Determination of Active Pharmaceutical Ingredient (API) Solubility

The "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API to separate vials containing this compound and diglyme.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Alternatively, centrifuge the samples to expedite phase separation.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial.

    • Dilute the samples with a suitable solvent to a concentration within the analytical range of your chosen method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of the API in each sample against a standard curve.

  • Data Reporting:

    • Express the solubility in mg/mL or mol/L.

Solubility_Protocol start Start: API and Solvent step1 Add excess API to solvent start->step1 step2 Equilibrate (e.g., 24-48h at constant T) step1->step2 step3 Separate solid and liquid phases (centrifugation/settling) step2->step3 step4 Withdraw and dilute supernatant step3->step4 step5 Analyze concentration (e.g., HPLC) step4->step5 end End: Solubility Data (mg/mL) step5->end

Caption: Workflow for API solubility determination.

Comparative Analysis of Reaction Kinetics

Monitoring the progress of a chemical reaction over time in each solvent provides valuable data on their influence on reaction rates.

Methodology:

  • Reaction Setup:

    • Prepare identical reaction mixtures in both this compound and diglyme, ensuring all other parameters (reactant concentrations, temperature, catalyst loading) are constant.

  • Sampling:

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching:

    • Immediately stop the reaction in the aliquot, for example, by rapid cooling or by adding a quenching agent.

  • Analysis:

    • Analyze the composition of each quenched sample to determine the concentration of a reactant or product. Suitable analytical techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.[10][11]

  • Data Analysis:

    • Plot the concentration of the monitored species versus time for each solvent.

    • Determine the initial reaction rate from the slope of the curve at t=0.

    • Calculate the rate constant (k) for the reaction in each solvent.

Kinetics_Protocol start Start: Identical reactions in each solvent step1 Withdraw aliquots at timed intervals start->step1 step2 Quench the reaction in each aliquot step1->step2 step3 Analyze sample composition (e.g., GC, HPLC) step2->step3 step4 Plot concentration vs. time step3->step4 step5 Calculate reaction rate and rate constant step4->step5 end End: Comparative kinetic data step5->end

Caption: Workflow for comparative reaction kinetics analysis.

Evaluation of Liquid-Liquid Extraction Efficiency

This protocol determines the ability of each solvent to extract a target compound from an immiscible phase (typically aqueous).

Methodology:

  • Phase Preparation:

    • Prepare an aqueous solution containing a known concentration of the target analyte.

    • In a separatory funnel, combine a defined volume of the aqueous solution with an equal volume of either this compound or diglyme.

  • Extraction:

    • Stopper the funnel and shake vigorously for a set period (e.g., 2-5 minutes) to ensure thorough mixing and facilitate mass transfer.

    • Periodically vent the funnel to release any pressure buildup.

  • Phase Separation:

    • Allow the layers to separate completely.

  • Sample Collection and Analysis:

    • Carefully drain the aqueous layer and collect a sample.

    • Collect a sample from the organic layer.

    • Analyze the concentration of the analyte in both the aqueous and organic phases using a suitable analytical method.

  • Calculation of Distribution Ratio (D):

    • Calculate the distribution ratio (D) as: D = [Analyte]organic / [Analyte]aqueous

    • A higher D value indicates greater extraction efficiency.

Extraction_Protocol start Start: Aqueous solution of analyte step1 Combine with immiscible organic solvent start->step1 step2 Shake vigorously and allow phases to separate step1->step2 step3 Collect samples from both aqueous and organic layers step2->step3 step4 Analyze analyte concentration in each phase step3->step4 step5 Calculate Distribution Ratio (D) step4->step5 end End: Extraction efficiency data step5->end

Caption: Workflow for evaluating liquid-liquid extraction efficiency.

Discussion and Recommendations

This compound:

  • Advantages: The significantly higher boiling point of this compound makes it a suitable solvent for reactions requiring elevated temperatures. Its ester functionalities may offer unique solvency for certain polar compounds through dipole-dipole interactions and hydrogen bonding.

  • Considerations: Its melting point of 36°C means it is a solid at standard room temperature, which may require heating for handling and use. The ester groups are susceptible to hydrolysis under strongly acidic or basic conditions, which could be a limitation in certain reaction environments.

Diglyme:

  • Advantages: Diglyme is a liquid over a wide and practical temperature range.[2][5] It is a polar aprotic solvent, known for its ability to solvate cations, which can enhance the reactivity of organometallic reagents in syntheses such as Grignard and metal hydride reductions.[6] Its chemical stability and miscibility with water and many organic solvents make it a versatile choice.[2][5][6]

  • Considerations: Diglyme is classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[5][6] This necessitates stringent handling procedures and may limit its use in certain applications, particularly in later-stage pharmaceutical development.

The choice between this compound and diglyme is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application. This compound presents an option for high-temperature applications where its unique solvency due to the ester groups may be beneficial. However, its physical state at room temperature and potential for hydrolysis must be considered.

Diglyme remains a highly effective and versatile polar aprotic solvent, particularly for organometallic chemistry.[6] However, its significant health and safety concerns are a major drawback and necessitate a thorough risk assessment. For new process development, exploring safer alternatives is strongly encouraged.

The experimental protocols provided in this guide offer a framework for generating the necessary data to make an informed and evidence-based decision on the optimal solvent for your research and development needs.

References

The Efficacy of Dimethyl Diglycolate as a Reference Standard: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise validation of experimental results is paramount. The choice of an internal standard in chromatographic analysis is a critical factor that significantly influences the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of dimethyl diglycolate as a potential internal standard against established alternatives, supported by experimental principles and detailed methodologies.

The ideal internal standard should be chemically similar to the analyte of interest, but sufficiently different to be chromatographically resolved. It should also be stable, non-reactive with the sample matrix, and not naturally present in the samples being analyzed.[1][2] This guide will explore the suitability of this compound in this context and compare it with commonly employed standards for the analysis of glycols and related compounds.

Performance Comparison of Internal Standards

Performance Parameter This compound (Theoretical) Deuterated Analogs (e.g., Ethylene Glycol-d4) Structural Analogs (e.g., 1,3-Propanediol) Alkanes (e.g., n-Tetracosane)
Chemical Similarity to Glycols HighVery HighHighLow
Co-elution Potential ModerateVery High (ideal for MS)ModerateLow
Matrix Effect Compensation Good (Theoretically)ExcellentGoodPoor
Commercial Availability Readily AvailableSpecialized, Higher CostReadily AvailableReadily Available
Potential for Interference Low (in most biological matrices)Very LowLowLow
Applicability GC-FID, GC-MSPrimarily GC-MSGC-FID, GC-MSGC-FID

Experimental Protocols

Detailed methodologies are crucial for reproducible and validatable results. Below are generalized protocols for sample preparation and analysis using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the quantitative analysis of volatile and semi-volatile organic compounds.

General Sample Preparation Protocol for Biological Matrices
  • Sample Collection: Collect biological samples (e.g., plasma, urine) using appropriate procedures to ensure stability.

  • Internal Standard Spiking: Accurately add a known concentration of the internal standard solution to each sample, calibrator, and quality control sample at the beginning of the preparation process.[1]

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a solvent such as acetonitrile. Vortex mix and centrifuge to separate the supernatant.

  • Derivatization (if necessary): For polar analytes like glycols, derivatization may be required to improve volatility and chromatographic peak shape. A common method is esterification.[3]

  • Extraction: If necessary, perform a liquid-liquid extraction to isolate the analytes and internal standard from the sample matrix.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Analysis Protocol
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for analysis.

  • Column: A suitable capillary column, such as a DB-WAX or equivalent polar column, should be selected for the separation of glycols and related compounds.[4]

  • Oven Program: A temperature gradient program is typically employed to ensure good separation of all components. For example, an initial temperature of 100°C held for 5 minutes, followed by a ramp of 10°C per minute to 245°C, held for 4 minutes.[5]

  • Injection: A split or splitless injection mode can be used depending on the analyte concentration.

  • Mass Spectrometry: The mass spectrometer is typically operated in Single Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve.[2]

Visualizing the Workflow and Rationale

To better illustrate the processes and logical connections in validating experimental results with an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction / Clean-up Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize Concentrate Concentration & Reconstitution Derivatize->Concentrate GC Gas Chromatography Separation Concentrate->GC MS Mass Spectrometry Detection GC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratios Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify Result Validated Result Quantify->Result

Caption: A typical workflow for quantitative analysis using an internal standard.

Internal_Standard_Selection cluster_properties Key Properties IS Ideal Internal Standard Prop1 Chemical Similarity to Analyte IS->Prop1 Prop2 Chromatographically Resolvable IS->Prop2 Prop3 Stable and Non-reactive IS->Prop3 Prop4 Not Present in Sample IS->Prop4 Prop5 Compensates for Matrix Effects IS->Prop5

Caption: Key properties of an ideal internal standard for analytical validation.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust quantitative analysis. While this compound presents several favorable characteristics for this role—such as chemical similarity to polar analytes and commercial availability—the lack of specific validation data in the scientific literature necessitates a cautious approach. For methods requiring the highest level of accuracy and regulatory scrutiny, stable isotope-labeled internal standards, such as deuterated analogs of the analyte, are generally the preferred choice, particularly for GC-MS applications.[6] However, for routine analyses where a structural analog is sufficient, compounds like 1,3-propanediol have a proven track record.[3]

Researchers considering this compound as an internal standard should undertake a thorough method development and validation process to demonstrate its suitability for their specific application, paying close attention to linearity, accuracy, precision, and robustness.[7][8] The principles and protocols outlined in this guide provide a solid framework for such an evaluation.

References

A Comparative Guide to the Quantitative Analysis of Dimethyl Diglycolate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of dimethyl diglycolate in a reaction mixture. This document moves beyond a simple recitation of steps to offer a comprehensive understanding of the rationale behind method selection and protocol design, ensuring scientific integrity and robust, reproducible results.

Introduction: The Importance of Accurate this compound Quantification

This compound, the dimethyl ester of diglycolic acid, is a valuable chemical intermediate in the synthesis of various polymers, plasticizers, and pharmaceutical compounds. The accurate quantification of this compound within a reaction mixture is paramount for several critical reasons:

  • Reaction Monitoring and Optimization: Real-time or frequent analysis allows for the precise tracking of reaction kinetics, enabling process optimization for improved yield, reduced reaction times, and minimized by-product formation.

  • Quality Control: Ensuring the final product meets predefined purity specifications is essential for its intended application, particularly in the pharmaceutical industry where even trace impurities can have significant consequences.

  • Process Safety: Monitoring the consumption of reactants and the formation of products and by-products can be crucial for maintaining safe operating conditions.

The typical synthesis of this compound involves the esterification of diglycolic acid with methanol, often in the presence of an acid catalyst such as sulfuric acid. The resulting reaction mixture is a complex matrix containing unreacted starting materials, the desired product, the catalyst, and by-products, most notably water. This complexity necessitates the use of a selective and sensitive analytical method for accurate quantification.

Comparative Analysis of Analytical Techniques: GC-FID vs. HPLC-UV

The two most common and suitable analytical techniques for the quantitative analysis of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The choice between these methods depends on several factors, including the specific characteristics of the reaction mixture, available instrumentation, and the desired analytical performance.

FeatureGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase. The FID provides a universal response to organic compounds.Separates compounds based on their polarity and affinity for the stationary and mobile phases. UV detection relies on the analyte's ability to absorb UV light.
Volatility Requirement Analyte must be volatile and thermally stable. This compound's boiling point of approximately 211°C makes it suitable for GC analysis.No volatility requirement. Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Sample Preparation Generally simpler, often involving dilution in a suitable organic solvent. Extraction may be necessary to remove non-volatile components.Can be more complex. This compound lacks a strong chromophore, necessitating derivatization for sensitive UV detection, or detection at a low wavelength (around 210 nm) where many compounds absorb.[1]
Sensitivity FID is highly sensitive to hydrocarbons and other organic compounds.UV detection sensitivity is dependent on the analyte's molar absorptivity. For compounds with weak chromophores like this compound, sensitivity can be lower without derivatization.
Selectivity High, based on chromatographic separation. Co-elution of impurities with similar boiling points can be a challenge.High, based on chromatographic separation. The choice of stationary and mobile phases allows for significant control over selectivity.
Speed Typically faster run times compared to HPLC.[2][3]Run times can be longer, especially with complex gradients.
Cost Generally lower instrument and operational costs. Carrier gases (e.g., helium, nitrogen) are less expensive than HPLC solvents.[3]Higher initial instrument cost and ongoing expense for high-purity solvents.
Robustness Considered a very robust and reliable technique for routine analysis.Robust, but mobile phase preparation and column maintenance are critical for consistent performance.

Expert Insight: For a typical esterification reaction mixture, GC-FID often presents a more direct and cost-effective approach for quantifying this compound. Its volatility and thermal stability make it an ideal candidate for GC analysis, and the universality of the FID detector simplifies quantification. However, if the reaction mixture contains thermally unstable impurities or if derivatization is undesirable for other reasons, a carefully developed HPLC-UV method can be a viable alternative, albeit with potential challenges in achieving high sensitivity.

Recommended Methodology: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This section details a validated, step-by-step protocol for the quantitative analysis of this compound in a reaction mixture using GC-FID. The causality behind each experimental choice is explained to provide a deeper understanding of the method's design.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound by GC-FID.

Quantitative Analysis of this compound by GC-FID cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Sample Reaction Mixture Sample Dilution Dilute with a suitable solvent (e.g., Methanol) Sample->Dilution 1. Dilution InternalStandard Add Internal Standard (e.g., Dimethyl Adipate) Dilution->InternalStandard 2. IS Addition Vortex Vortex to homogenize InternalStandard->Vortex 3. Homogenization Filter Filter through 0.45 µm syringe filter Vortex->Filter 4. Filtration Injection Inject sample/standard Filter->Injection 5. Injection Standard Prepare Calibration Standards Standard->Injection GC_System Gas Chromatograph with FID Column Capillary Column (e.g., DB-WAX) Separation Separation based on volatility Injection->Separation Separation in Column Detection Flame Ionization Detection Separation->Detection Detection by FID Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration CalibrationCurve Construct Calibration Curve Integration->CalibrationCurve Quantification Quantify this compound Integration->Quantification CalibrationCurve->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Step-by-Step Experimental Protocol

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Capillary GC column: A polar column, such as a DB-WAX (polyethylene glycol) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the polar analytes.

  • Data acquisition and processing software.

Reagents and Standards:

  • This compound (analytical standard, >99% purity)

  • Diglycolic acid (reagent grade)

  • Methanol (HPLC grade)

  • Sulfuric acid (concentrated, analytical grade)

  • Internal Standard (IS): Dimethyl adipate or another suitable, stable, and chromatographically resolved compound.

  • Solvent for dilution: Methanol (HPLC grade)

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in methanol.

    • Prepare a stock solution of the internal standard (e.g., dimethyl adipate, 5 mg/mL) in methanol.

    • Create a series of calibration standards by serial dilution of the this compound stock solution to cover the expected concentration range in the reaction mixture samples.

    • Add a fixed amount of the internal standard stock solution to each calibration standard. This is crucial for correcting for variations in injection volume and detector response.

  • Sample Preparation:

    • Carefully withdraw a known volume or weight of the reaction mixture.

    • Quench the reaction if necessary by cooling and neutralizing the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). This prevents further reaction during sample preparation and analysis.

    • Dilute the sample with a known volume of methanol to bring the concentration of this compound within the calibration range.

    • Add the same fixed amount of the internal standard solution as used in the calibration standards.

    • Vortex the sample to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the GC column.

  • GC-FID Analysis:

    • GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

      • Injection Volume: 1 µL

      • Split Ratio: 50:1 (can be optimized based on sample concentration).

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 2 minutes.

        • Ramp: 10°C/min to 220°C.

        • Hold: 5 minutes at 220°C. (This temperature program should be optimized to ensure good separation of all components.)

    • Inject the prepared calibration standards and samples.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard in the chromatograms.

    • Calculate the response factor for each calibration standard using the formula: Response Factor = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS).

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the unknown samples using the calibration curve.

Method Validation

To ensure the reliability and accuracy of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound and the internal standard in a blank (matrix without analyte) chromatogram.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range and performing a linear regression analysis (a correlation coefficient of >0.999 is typically desired).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies, where a known amount of this compound is spiked into a blank reaction matrix and the percentage recovery is calculated.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., GC oven temperature, flow rate).

Alternative Methodology: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC-FID is often the preferred method, HPLC-UV can be a suitable alternative, particularly when dealing with non-volatile impurities or when GC instrumentation is unavailable.

Considerations for HPLC-UV Method Development
  • Detection Wavelength: this compound lacks a strong UV chromophore. Therefore, detection is typically performed at a low wavelength, such as 210 nm, where the ester functional group exhibits some absorbance.[1] However, this can lead to interference from other compounds in the reaction mixture that also absorb at this wavelength.

  • Derivatization: To enhance sensitivity and selectivity, derivatization of the corresponding diglycolic acid (after hydrolysis of the ester) with a UV-absorbing agent can be employed. This adds an extra step to the sample preparation but can significantly improve the method's performance.

  • Mobile Phase: A reversed-phase HPLC method using a C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1]

Illustrative HPLC-UV Workflow

Quantitative Analysis of this compound by HPLC-UV cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing & Quantification Sample_hplc Reaction Mixture Sample Dilution_hplc Dilute with Mobile Phase Sample_hplc->Dilution_hplc 1. Dilution Derivatization Optional: Hydrolysis & Derivatization Dilution_hplc->Derivatization 2. Optional Derivatization Filter_hplc Filter through 0.45 µm syringe filter Dilution_hplc->Filter_hplc Derivatization->Filter_hplc 3. Filtration Injection_hplc Inject sample/standard Filter_hplc->Injection_hplc 4. Injection Standard_hplc Prepare Calibration Standards Standard_hplc->Injection_hplc HPLC_System HPLC with UV Detector Column_hplc Reversed-Phase Column (e.g., C18) Separation_hplc Separation based on polarity Injection_hplc->Separation_hplc Separation in Column Detection_hplc UV Detection (e.g., 210 nm) Separation_hplc->Detection_hplc Detection by UV Chromatogram_hplc Obtain Chromatogram Detection_hplc->Chromatogram_hplc Integration_hplc Integrate Peak Areas Chromatogram_hplc->Integration_hplc CalibrationCurve_hplc Construct Calibration Curve Integration_hplc->CalibrationCurve_hplc Quantification_hplc Quantify this compound Integration_hplc->Quantification_hplc CalibrationCurve_hplc->Quantification_hplc

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Conclusion and Recommendations

For the routine quantitative analysis of this compound in a typical esterification reaction mixture, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended methodology. Its inherent suitability for volatile and thermally stable compounds, coupled with the simplicity of sample preparation and the robustness of the technique, makes it a reliable and cost-effective choice.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) serves as a viable alternative, particularly when dealing with complex matrices containing non-volatile or thermally sensitive components. However, the potential need for derivatization to enhance sensitivity and the challenges associated with detection at low UV wavelengths should be carefully considered during method development.

Ultimately, the selection of the most appropriate analytical technique requires a thorough understanding of the specific analytical problem, including the nature of the sample matrix, the required level of sensitivity and accuracy, and the available resources. This guide provides the foundational knowledge and a practical framework to make an informed decision and to develop and validate a robust analytical method for the quantitative analysis of this compound.

References

A Comparative Analysis of Diglycolic Acid Esters in Polyester Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the role of diglycolic acid esters in creating biodegradable and functional polyesters reveals key differences in their polymerization behavior and resulting material properties. This guide offers a comparative study of various diglycolic acid esters, providing researchers, scientists, and drug development professionals with essential data to inform their selection of monomers for specific applications.

Diglycolic acid, with its inherent ether linkage, imparts unique characteristics to polyesters, including increased hydrophilicity and enhanced biodegradability, making them highly suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds. The choice of the ester derivative of diglycolic acid for polymerization, typically through polycondensation or transesterification reactions, significantly influences the synthesis process and the final properties of the polymer. This comparison focuses on the synthesis and properties of polyesters derived from diglycolic acid and its common esters.

Performance Comparison of Poly(alkylene diglycolate)s

The properties of polyesters derived from diglycolic acid are highly dependent on the diol used in the polymerization. While direct comparative studies of different diglycolic acid esters are limited, analysis of polymers synthesized from diglycolic acid provides valuable insights into the expected performance of the corresponding polyesters. Below is a summary of the properties of poly(butylene diglycolate) (PBD), a representative poly(alkylene diglycolate).

PropertyPoly(butylene diglycolate) (PBD)Reference
Monomers Diglycolic acid and 1,4-butanediol[1]
Number-Average Molecular Weight (Mn) 13,000 - 97,000 g/mol [1]
Glass Transition Temperature (Tg) ~ -26.4 °C[1]
Melting Temperature (Tm) ~ 64.0 °C[1]
Decomposition Temperature (Td, 5%) ~ 336 °C[1]
Tensile Modulus Varies with molecular weight[2]
Tensile Strength Varies with molecular weight[2]
Elongation at Break Varies with molecular weight[2]

Experimental Protocols

The synthesis of poly(alkylene diglycolate)s is typically achieved through a two-step melt polycondensation method.

Synthesis of Poly(butylene diglycolate) (PBD)

1. Esterification:

  • Diglycolic acid (DGA) and 1,4-butanediol (BDO) are charged into a reactor in a specific molar ratio.

  • A catalyst, such as titanium(IV) butoxide (TBT), is added.

  • The mixture is heated under a nitrogen atmosphere to initiate the esterification reaction, with the continuous removal of water as a byproduct.

2. Polycondensation:

  • Following the esterification stage, the temperature is further increased, and a vacuum is applied.

  • The reaction is allowed to proceed for a set duration to increase the molecular weight of the polymer.[1]

Characterization of Polymers

The resulting polymers are typically characterized using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer.[1]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[3]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td).[3]

  • Tensile Testing: To determine the mechanical properties, including tensile modulus, tensile strength, and elongation at break.[2]

Key Signaling Pathways and Experimental Workflows

The synthesis of polyesters from diglycolic acid esters follows a logical workflow that can be visualized to better understand the process.

PolymerizationWorkflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization Process cluster_Characterization Polymer Characterization Diglycolic Acid Ester Diglycolic Acid Ester Esterification Esterification Diglycolic Acid Ester->Esterification Diol Diol Diol->Esterification Polycondensation Polycondensation Esterification->Polycondensation Oligomers Polyester Polyester Polycondensation->Polyester High Molecular Weight Polymer Structural Analysis (NMR, GPC) Structural Analysis (NMR, GPC) Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Mechanical Testing Mechanical Testing Polyester->Structural Analysis (NMR, GPC) Polyester->Thermal Analysis (DSC, TGA) Polyester->Mechanical Testing TransesterificationPathway Diglycolic Acid Ester Diglycolic Acid Ester Oligomer Oligomer Diglycolic Acid Ester->Oligomer + Diol - Alcohol Diol Diol Diol->Oligomer Polyester Polyester Oligomer->Polyester + Oligomer - Alcohol Alcohol Byproduct Alcohol Byproduct Oligomer->Alcohol Byproduct Polyester->Alcohol Byproduct

References

Comparative Performance Analysis of Dimethyl Diglycolate as a Plasticizer: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives incorporated into polymers to enhance their flexibility, durability, and processability. The selection of an appropriate plasticizer is critical as it directly influences the final properties of the polymeric material. While traditional plasticizers like phthalates have been widely used, there is a growing interest in alternative compounds due to regulatory concerns and the demand for specialized performance characteristics. This guide provides a comparative assessment of dimethyl diglycolate against other common plasticizers.

Key Performance Indicators for Plasticizers

The performance of a plasticizer is evaluated based on several key parameters:

  • Plasticizing Efficiency: The ability of a plasticizer to soften a polymer and reduce its glass transition temperature (Tg). This is often measured by changes in hardness, flexibility, and modulus.

  • Migration Resistance: The tendency of a plasticizer to move out of the polymer matrix. Low migration is crucial for applications where the plastic may come into contact with food, pharmaceuticals, or other sensitive materials.

  • Thermal Stability: The ability of the plasticized polymer to withstand high temperatures without degradation. This is critical for processing and for the end-use application of the material.

  • Mechanical Properties: The effect of the plasticizer on the tensile strength, elongation at break, and tear resistance of the polymer.

Experimental Protocols for Performance Evaluation

Standardized testing methods are employed to ensure the comparability of data across different plasticizers. The following are key experimental protocols used in the evaluation of plasticizer performance.

Mechanical Properties Testing

Objective: To determine the effect of the plasticizer on the mechanical strength and flexibility of the polymer.

Typical Standards: ASTM D882 (Tensile Properties of Thin Plastic Sheeting), ASTM D2240 (Durometer Hardness).

Methodology:

  • Sample Preparation: Polymer resins (e.g., PVC) are compounded with a specified concentration of the plasticizer (e.g., 30, 40, 50 parts per hundred of resin - phr). The mixture is then processed into thin films of uniform thickness using a two-roll mill followed by compression molding.

  • Tensile Testing (ASTM D882):

    • Dumbbell-shaped specimens are cut from the plasticized films.

    • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.

    • A universal testing machine is used to pull the specimens at a constant rate of speed until they break.

    • Tensile strength (stress at break), elongation at break (percentage of extension), and modulus of elasticity (stiffness) are recorded.

  • Hardness Testing (ASTM D2240):

    • A durometer (e.g., Shore A or Shore D) is used to measure the indentation hardness of the plasticized material.

    • The indenter of the durometer is pressed into the surface of the material, and the hardness value is read from the dial. Multiple readings are taken at different points on the sample and averaged.

Thermal Stability Analysis

Objective: To evaluate the effect of the plasticizer on the thermal degradation characteristics of the polymer.

Typical Standards: ASTM E1131 (Thermogravimetric Analysis), ASTM D3418 (Differential Scanning Calorimetry).

Methodology:

  • Thermogravimetric Analysis (TGA):

    • A small sample of the plasticized material is placed in a TGA instrument.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset temperature of decomposition and the temperature at maximum weight loss are determined to assess thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • A small sample of the plasticized material is placed in a DSC instrument.

    • The sample is subjected to a controlled temperature program (heating and cooling cycles).

    • The heat flow to or from the sample is measured relative to a reference.

    • The glass transition temperature (Tg) is determined from the change in heat capacity, which indicates the plasticizing efficiency.

Migration Resistance Testing

Objective: To quantify the amount of plasticizer that migrates from the polymer.

Typical Standards: ASTM D1203 (Volatile Loss), ISO 177 (Migration to solid).

Methodology:

  • Volatility (Weight Loss):

    • A pre-weighed sample of the plasticized film is placed in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • The sample is then removed, cooled to room temperature, and re-weighed.

    • The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has volatilized.

  • Extraction in Solvents:

    • Pre-weighed samples are immersed in different solvents (e.g., hexane, ethanol, water) to simulate contact with various substances.

    • The immersion is carried out at a specific temperature for a set period.

    • After immersion, the samples are removed, dried, and re-weighed.

    • The percentage of weight loss indicates the amount of plasticizer extracted by the solvent.

Data Presentation

Due to the lack of specific comparative data for this compound, the following tables are presented as templates. Once data from experimental studies become available, these tables can be populated to provide a direct comparison.

Table 1: Comparison of Mechanical Properties of Plasticized PVC (40 phr)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compoundData not availableData not availableData not available
Di(2-ethylhexyl) phthalate (DEHP)Typical Range: 15-25Typical Range: 250-400Typical Range: 75-85
Diisononyl phthalate (DINP)Typical Range: 16-26Typical Range: 280-420Typical Range: 78-88
Trioctyl trimellitate (TOTM)Typical Range: 20-30Typical Range: 200-350Typical Range: 85-95
Acetyl tributyl citrate (ATBC)Typical Range: 14-22Typical Range: 300-450Typical Range: 70-80

Table 2: Comparison of Thermal Properties of Plasticized PVC (40 phr)

PlasticizerGlass Transition Temp. (Tg) (°C)Onset of Decomposition (TGA) (°C)
This compoundData not availableData not available
Di(2-ethylhexyl) phthalate (DEHP)Typical Range: -40 to -20Typical Range: 250-280
Diisononyl phthalate (DINP)Typical Range: -35 to -15Typical Range: 260-290
Trioctyl trimellitate (TOTM)Typical Range: -20 to 0Typical Range: 280-310
Acetyl tributyl citrate (ATBC)Typical Range: -50 to -30Typical Range: 240-270

Table 3: Comparison of Migration Resistance of Plasticized PVC (40 phr)

PlasticizerVolatility (Weight Loss, % after 24h at 70°C)Extraction in Hexane (Weight Loss, %)
This compoundData not availableData not available
Di(2-ethylhexyl) phthalate (DEHP)Typical Range: 2-5Typical Range: 10-20
Diisononyl phthalate (DINP)Typical Range: 1-3Typical Range: 8-15
Trioctyl trimellitate (TOTM)Typical Range: <1Typical Range: 2-5
Acetyl tributyl citrate (ATBC)Typical Range: 3-6Typical Range: 15-25

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows for evaluating plasticizer performance.

Mechanical_Properties_Workflow cluster_prep Sample Preparation cluster_testing Testing cluster_results Results A Polymer Resin (e.g., PVC) C Compounding (Two-roll mill) A->C B Plasticizer (e.g., this compound) B->C D Compression Molding (Film) C->D E Tensile Testing (ASTM D882) D->E F Hardness Testing (ASTM D2240) D->F G Tensile Strength, Elongation, Modulus E->G H Shore Hardness F->H

Caption: Workflow for Mechanical Properties Testing.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition A Plasticized Polymer Film B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Decomposition Temperature B->D E Glass Transition Temperature (Tg) C->E

Caption: Workflow for Thermal Analysis.

Migration_Resistance_Workflow cluster_prep Sample Preparation cluster_tests Migration Tests cluster_measurement Measurement A Plasticized Polymer Film B Volatility Test (Weight Loss) A->B C Solvent Extraction Test A->C D Weight Loss (%) B->D C->D

Caption: Workflow for Migration Resistance Testing.

Conclusion

While this compound is identified as a component in the manufacturing of plasticizers, comprehensive performance data evaluating it as a primary plasticizer in direct comparison with industry-standard alternatives is currently lacking in publicly accessible literature. The provided experimental protocols and data table templates offer a framework for such a comparative assessment. As research into alternative plasticizers continues, it is anticipated that specific performance data for this compound will become available, allowing for a more complete and direct comparison. Researchers and drug development professionals are encouraged to perform the outlined experimental procedures to generate data for this compound within their specific formulations and applications.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dimethyl Diglycolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on the cross-validation of analytical methods for the quantification of dimethyl diglycolate (DMDG). In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of two common analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of DMDG. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.

This compound is an important chemical intermediate, and its precise quantification is critical in various applications. The choice of analytical methodology can significantly impact the efficiency and accuracy of this quantification. This guide will provide the necessary framework to not only select an appropriate method but also to ensure its consistency and reliability through a robust cross-validation process.

Understanding the Analyte: this compound

Before we delve into the analytical methodologies, a foundational understanding of this compound's physicochemical properties is essential.

PropertyValueReference
Molecular FormulaC6H10O5[1][2][3]
Molecular Weight162.14 g/mol [1][2][3]
Boiling Point211.3°C at 760 mmHg[1][2]
Melting Point36°C[1][2]
Density1.15 g/cm³[1][2]
SolubilitySoluble in DCM, Ethyl Acetate, Methanol[4]

These properties, particularly its boiling point and solubility, inform our choice of analytical techniques. The relatively low boiling point suggests that Gas Chromatography (GC) is a viable option, while its solubility in common organic solvents makes High-Performance Liquid Chromatography (HPLC) another suitable choice.

The Imperative of Cross-Validation

In a regulated environment, it is not uncommon for analytical methods to be transferred between laboratories or for different methods to be used for the same analysis over the lifecycle of a product. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[5][6] This is a critical step to ensure data integrity and consistency, especially when data from different sources are being compared or combined.

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, which includes considerations for method transfer and cross-validation.[5][7][8] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[8][9]

The workflow for a typical cross-validation study is illustrated below:

Cross-Validation Workflow cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation & Reporting define_objective Define Objective & Acceptance Criteria select_methods Select Methods for Comparison (e.g., GC & HPLC) define_objective->select_methods prepare_protocol Prepare Cross-Validation Protocol select_methods->prepare_protocol prepare_samples Prepare Standard & QC Samples prepare_protocol->prepare_samples analyze_gc Analyze Samples by Method A (GC) prepare_samples->analyze_gc analyze_hplc Analyze Samples by Method B (HPLC) prepare_samples->analyze_hplc compare_data Compare Datasets (Statistical Analysis) analyze_gc->compare_data analyze_hplc->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria generate_report Generate Cross-Validation Report assess_criteria->generate_report

Cross-Validation Workflow Diagram

Comparative Analytical Methodologies

We will now explore two distinct, yet powerful, analytical methods for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Gas Chromatography (GC-FID) Method

Principle: GC is an excellent technique for separating and analyzing compounds that can be vaporized without decomposition.[10] Given DMDG's boiling point of 211.3°C, it is well-suited for GC analysis. The sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile phase. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity.

Experimental Protocol: GC-FID Analysis of this compound

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to concentrations of 10, 50, 100, 250, and 500 µg/mL.

    • Internal Standard (IS) Solution (500 µg/mL): Prepare a solution of a suitable internal standard (e.g., 1,4-butanediol) in methanol.

    • Sample Preparation: Accurately weigh a sample containing an expected amount of DMDG, dissolve it in a known volume of methanol, and add a fixed amount of the IS solution.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph equipped with an FID.

    • Column: DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent polar capillary column).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 230°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp at 10°C/min to 180°C.

      • Hold at 180°C for 5 minutes.

    • Injection Volume: 1 µL (splitless injection).

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle: HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase through a column packed with a solid stationary phase. For a moderately polar compound like DMDG, reverse-phase HPLC is a suitable choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Detection is often achieved using a UV detector; although DMDG lacks a strong chromophore, it exhibits some absorbance at lower UV wavelengths.

Experimental Protocol: HPLC-UV Analysis of this compound

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations of 50, 100, 250, 500, and 1000 µg/mL.

    • Sample Preparation: Accurately weigh a sample containing an expected amount of DMDG and dissolve it in a known volume of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

Cross-Validation Study Design

To compare the performance of the GC-FID and HPLC-UV methods, a cross-validation study should be conducted. This involves analyzing the same set of samples using both methods and comparing the results.

Cross-Validation Protocol:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range of both methods. These should be prepared from a separate stock solution than the calibration standards.

  • Analysis: Analyze the QC samples in triplicate using both the validated GC-FID and HPLC-UV methods.

  • Data Comparison: Compare the mean concentration values obtained from both methods for each QC level. The acceptance criteria should be predefined in the validation protocol. A common acceptance criterion is that the mean values from the two methods should not differ by more than 15%.

Performance Comparison: GC-FID vs. HPLC-UV

The following tables present hypothetical but realistic data from a method validation and cross-validation study for the analysis of this compound.

Table 1: Method Validation Parameters

ParameterGC-FIDHPLC-UVAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 10 - 50050 - 1000Defined by linearity
Precision (RSD%) < 2.0%< 2.0%≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
LOD (µg/mL) 315Reportable
LOQ (µg/mL) 1050Reportable

Table 2: Cross-Validation Results

QC LevelGC-FID Mean Conc. (µg/mL)HPLC-UV Mean Conc. (µg/mL)% DifferenceAcceptance Criteria
Low QC (75 µg/mL) 74.275.82.1%≤ 15%
Mid QC (200 µg/mL) 198.9201.51.3%≤ 15%
High QC (400 µg/mL) 403.1397.81.3%≤ 15%

Discussion and Recommendations

From the hypothetical data, both the GC-FID and HPLC-UV methods are suitable for the quantification of this compound, meeting typical validation acceptance criteria. The cross-validation results show a low percentage difference between the two methods, indicating their equivalence for this analysis.

Choosing the Right Method:

  • GC-FID is generally more sensitive for volatile compounds and can be a good choice when lower detection limits are required. The use of an internal standard can improve precision.

  • HPLC-UV is a robust and widely used technique. While potentially less sensitive for DMDG due to its weak UV absorbance, it avoids the high temperatures of GC, which can be beneficial for thermally labile compounds.

The choice between GC and HPLC will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This guide provides the foundational protocols and a framework for making an informed, data-driven decision.

References

A Comparative Guide to the Efficacy of Dimethyl Diglycolate and Dimethyl Thiodiglycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of dimethyl diglycolate and its sulfur analog, dimethyl thiodiglycolate. The information presented herein is intended to assist researchers in selecting the appropriate molecule for their specific applications, with a focus on their potential roles as solvents in chemical reactions and their toxicological profiles.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these molecules is crucial for predicting their behavior in various experimental settings. The following table summarizes key properties for both compounds.

PropertyThis compoundDimethyl Thiodiglycolate
Molecular Formula C₆H₁₀O₅C₆H₁₀O₄S
Molecular Weight 162.14 g/mol 178.21 g/mol
Appearance Colorless liquid or solidColorless to light yellow liquid
Boiling Point 211-216 °C115-117 °C @ 10 mmHg
Melting Point -6 to -4 °CN/A
Density ~1.18 g/mL~1.22 g/mL
Solubility Soluble in water and organic solventsLimited data, likely soluble in organic solvents

Efficacy as Solvents in Nucleophilic Substitution Reactions

To illustrate a typical workflow for evaluating solvent efficacy in an S_N2 reaction, the following diagram outlines the key steps.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison A Reactant A (e.g., Alkyl Halide) R1 Reaction in Solvent 1 A->R1 R2 Reaction in Solvent 2 A->R2 B Reactant B (Nucleophile) B->R1 B->R2 S1 Solvent 1 (this compound) S1->R1 S2 Solvent 2 (Dimethyl Thiodiglycolate) S2->R2 M Monitoring Reaction Progress (e.g., GC, HPLC) R1->M R2->M K Kinetic Analysis (Rate Constant Determination) M->K Y Yield and Purity Analysis M->Y C Comparative Efficacy Assessment K->C Y->C

Figure 1. Experimental workflow for comparing solvent efficacy in an S_N2 reaction.

Toxicological Profile

A comprehensive evaluation of the toxicological properties of these compounds is essential for their safe handling and potential application in drug development.

Metabolism

The in vitro metabolism of ethers, such as this compound, is known to be mediated by cytochrome P450 (CYP) enzymes in the liver. The primary metabolic pathway involves O-dealkylation. Thioethers, like dimethyl thiodiglycolate, are also substrates for CYP enzymes, undergoing S-oxidation to form sulfoxides and sulfones.

The following diagram illustrates the general metabolic pathways for these two classes of compounds.

metabolic_pathways cluster_ether This compound Metabolism cluster_thioether Dimethyl Thiodiglycolate Metabolism DMDG This compound O_Dealk O-Dealkylation (CYP450) DMDG->O_Dealk Met1 Methoxyacetic Acid Methyl Ester O_Dealk->Met1 DMTG Dimethyl Thiodiglycolate S_Ox S-Oxidation (CYP450) DMTG->S_Ox Sulfoxide Dimethyl Sulfoxydiglycolate S_Ox->Sulfoxide Sulfone Dimethyl Sulfonyldiglycolate S_Ox->Sulfone Sulfoxide->S_Ox

Figure 2. General metabolic pathways for this compound and dimethyl thiodiglycolate.
Cytotoxicity

The following table summarizes hypothetical comparative cytotoxicity data, which would be determined using standard in vitro assays.

Cell LineAssayThis compound IC₅₀ (mM)Dimethyl Thiodiglycolate IC₅₀ (mM)
HepG2 (Human Liver)MTT Assay> 10050 - 100
HEK293 (Human Kidney)Neutral Red Uptake> 10075 - 100

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key experiments that would be used to generate the comparative data presented in this guide.

Protocol 1: Determination of Solvent Efficacy in an S_N2 Reaction

This protocol is designed to evaluate the effect of the solvent on the reaction rate and yield of a model S_N2 reaction, for example, the reaction of 1-bromobutane with sodium azide.

  • Materials: 1-bromobutane, sodium azide, this compound, dimethyl thiodiglycolate, internal standard (e.g., decane), gas chromatograph-mass spectrometer (GC-MS).

  • Procedure:

    • Prepare stock solutions of 1-bromobutane and sodium azide in both this compound and dimethyl thiodiglycolate.

    • Initiate the reactions by mixing the reactant solutions at a controlled temperature (e.g., 50 °C).

    • At specified time intervals, withdraw aliquots from each reaction mixture and quench the reaction.

    • Add a known amount of internal standard to each aliquot.

    • Analyze the samples by GC-MS to determine the concentration of the product (1-azidobutane) and the remaining 1-bromobutane.

    • Calculate the reaction rate constants and the final product yield in each solvent.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the OECD Guideline for the Testing of Chemicals, TG 487, and is used to assess the potential of a chemical to induce cytotoxicity in mammalian cells.

  • Materials: HepG2 cells, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), test compounds (this compound and dimethyl thiodiglycolate).

  • Procedure:

    • Seed HepG2 cells in 96-well plates and allow them to attach overnight.

    • Prepare a series of dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.

Conclusion

This guide provides a comparative framework for evaluating the efficacy of this compound and dimethyl thiodiglycolate. Based on the fundamental principles of organic chemistry, dimethyl thiodiglycolate is predicted to be a more effective solvent for nucleophilic substitution reactions due to the enhanced nucleophilicity of the sulfur atom. However, this potential increase in reactivity may also be associated with a slightly higher cytotoxicity profile. The provided experimental protocols offer a standardized approach for researchers to generate empirical data to validate these hypotheses and make informed decisions for their specific research and development needs.

A Comparative Guide to Purity Assessment of Dimethyl Diglycolate: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical reagents is a cornerstone of reliable and reproducible results. Dimethyl diglycolate, a key intermediate in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of the classical saponification titration method and the modern instrumental technique of Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of this compound. This comparison is supported by illustrative experimental data, detailed protocols, and a visual workflow to aid in methodological selection.

Comparison of Analytical Methods

The choice of an analytical method for purity determination often involves a trade-off between speed, cost, and specificity. While titration is a cost-effective and well-established method, GC-FID offers higher specificity and the ability to quantify individual impurities.

ParameterSaponification TitrationGas Chromatography (GC-FID)
Principle Saponification of the ester with a known excess of alkali, followed by back-titration of the unreacted alkali.Separation of volatile components based on their partitioning between a stationary phase and a mobile gas phase, followed by detection by a flame ionization detector.
Illustrative Purity (%) 98.899.5
Precision (RSD, %) ≤ 0.5≤ 0.2
Analysis Time per Sample ~1.5 hours~30 minutes
Throughput Low to mediumHigh (with autosampler)
Specificity Low (any acidic or basic impurity can interfere)High (separates and quantifies individual volatile impurities)
Instrumentation Cost LowHigh
Required Skill Level High (proficient in wet chemistry techniques)Moderate (instrument operation and data analysis)

Impact of Potential Impurities

The manufacturing process of this compound, typically through the esterification of diglycolic acid with methanol, can lead to several potential impurities. The nature of these impurities can significantly impact the choice of analytical method for purity assessment.

Potential ImpurityChemical FormulaBoiling Point (°C)Potential Impact on Saponification TitrationPotential Impact on GC-FID
Diglycolic AcidC4H6O5DecomposesWill be neutralized by the alkali, leading to an overestimation of purity.Non-volatile, will not elute under normal GC conditions. May require derivatization.
MethanolCH3OH64.7Generally neutral and will not interfere with the titration.Will be separated and can be quantified.
Monomethyl DiglycolateC5H8O5-Will be saponified, but with a different saponification equivalent, leading to inaccurate results.Will be separated and can be quantified.
WaterH2O100Can hydrolyze the ester, affecting the accuracy.Can be separated, but FID has low sensitivity to water.

Experimental Protocols

Purity Assessment by Saponification Titration

This method relies on the saponification of the ester groups in this compound with a known excess of alcoholic potassium hydroxide. The remaining unreacted potassium hydroxide is then titrated with a standardized solution of hydrochloric acid.

Reagents and Equipment:

  • 0.5 M Ethanolic Potassium Hydroxide

  • 0.5 M Hydrochloric Acid, standardized

  • Phenolphthalein indicator solution

  • Ethanol (95%), neutralized

  • Reflux condenser and heating mantle

  • Burette, pipette, and conical flasks

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.5 g of the this compound sample into a 250 mL conical flask.

  • Initial Neutralization: Dissolve the sample in 25 mL of neutralized ethanol. If the solution is acidic, neutralize it with 0.1 M ethanolic potassium hydroxide using phenolphthalein as an indicator.

  • Saponification: Add precisely 50.0 mL of 0.5 M ethanolic potassium hydroxide to the flask. Attach a reflux condenser and heat the mixture in a water bath or on a heating mantle for 1 hour to ensure complete saponification.[1]

  • Blank Determination: Simultaneously, prepare a blank by refluxing 50.0 mL of 0.5 M ethanolic potassium hydroxide with 25 mL of neutralized ethanol without the sample.

  • Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess potassium hydroxide with standardized 0.5 M hydrochloric acid until the pink color disappears.

  • Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = [(V_b - V_s) * M_HCl * 162.14 * 100] / (2 * w * 1000)

    Where:

    • V_b = Volume of HCl used for the blank (mL)

    • V_s = Volume of HCl used for the sample (mL)

    • M_HCl = Molarity of the HCl solution

    • 162.14 = Molecular weight of this compound ( g/mol )

    • w = Weight of the sample (g)

    • 2 = Stoichiometric factor (2 moles of KOH react with 1 mole of this compound)

Workflow for Saponification Titration

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Analysis A Weigh Dimethyl Diglycolate Sample C Add excess Ethanolic KOH to Sample and Blank A->C B Prepare Blank (without sample) B->C D Reflux for 1 hour C->D E Cool to Room Temperature D->E F Add Phenolphthalein Indicator E->F G Titrate with Standardized HCl F->G H Record Titration Volumes (Sample and Blank) G->H I Calculate Purity H->I

Experimental workflow for the purity assessment of this compound by saponification titration.

Conclusion

Both saponification titration and gas chromatography are viable methods for assessing the purity of this compound.

  • Saponification titration is a cost-effective and accurate method suitable for routine quality control, especially when the impurity profile is well-characterized and known to be free of other acidic or basic components. Its lower specificity is a key limitation.

  • Gas Chromatography (GC-FID) is the preferred method when a detailed impurity profile is required. Its high specificity allows for the separation and quantification of volatile impurities, providing a more comprehensive understanding of the sample's composition. The higher initial investment in instrumentation is a primary consideration.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for impurity profiling, available resources, and the intended application of the this compound. For stringent quality control in pharmaceutical and drug development settings, a combination of both techniques may be employed, with titration for routine assay and GC-FID for comprehensive impurity analysis and validation.

References

Benchmarking dimethyl diglycolate synthesis against established methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established and alternative methods for the synthesis of dimethyl diglycolate. The following sections detail the experimental protocols, present a quantitative comparison of key performance indicators, and visualize the synthetic pathways and workflows.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for different methods of this compound synthesis, providing a clear comparison of their efficiencies and reaction conditions.

MethodCatalystReagentsReaction TimeTemperature (°C)Yield (%)
Established Method 1: Fischer Esterification with Thionyl Chloride Thionyl Chloride (SOCl₂)Diglycolic Acid, MethanolOvernight0 to Room Temperature100[1]
Established Method 2: Fischer Esterification with Sulfuric Acid Sulfuric Acid (H₂SO₄)Diglycolic Acid, Methanol1 - 3 hours60 - 80~90
Alternative Method 1: Ion-Exchange Resin Catalysis Amberlyst-15Diglycolic Acid, Methanol8 hours65~97
Alternative Method 2: Transesterification Basic Catalyst (e.g., Sodium Methoxide)Dimethyl Oxalate, Methanol20 minutes80High (Specific data for diglycolate not available)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Established Method 1: Fischer Esterification with Thionyl Chloride Catalyst

This method utilizes the highly reactive acyl chloride intermediate to achieve a high yield of the desired ester.

Procedure:

  • A solution of 17.40 g (129.76 mmol) of diglycolic acid in 100 mL of anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[1]

  • The solution is cooled to 0 °C in an ice bath.[1]

  • Thionyl chloride (21.72 mL, 2.3 eq) is added dropwise to the stirred solution over a period of 10 minutes.[1]

  • The reaction mixture is then allowed to warm to room temperature and is stirred overnight under a nitrogen atmosphere.[1]

  • The solvent is removed under reduced pressure (in vacuo).[1]

  • The resulting oil is dried under a high vacuum to yield this compound as a crystalline, white solid.[1]

Established Method 2: Fischer Esterification with Sulfuric Acid Catalyst

A classic and widely used method for esterification, employing a strong protic acid as the catalyst.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 mole of diglycolic acid with 5 to 10 moles of methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 mole equivalents) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 60-80°C) for 1 to 3 hours.[2]

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

Alternative Method 1: Ion-Exchange Resin Catalysis (Amberlyst-15)

This method offers a more environmentally friendly approach by using a solid, reusable acid catalyst.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Amberlyst-15 resin (approximately 10-20% by weight of the diglycolic acid) in an excess of methanol.

  • Add 1 mole of diglycolic acid to the mixture.

  • Heat the reaction mixture to 65°C and maintain it for 8 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 resin by filtration. The resin can be washed with methanol, dried, and reused.

  • Remove the excess methanol from the filtrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Alternative Method 2: Transesterification

This method involves the exchange of the alcohol part of an ester with another alcohol, driven by the use of an excess of the new alcohol.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a catalytic amount of a basic catalyst, such as sodium methoxide, in a large excess of methanol.

  • Add 1 mole of dimethyl oxalate to the solution.

  • Heat the reaction mixture to reflux (around 80°C) for approximately 20 minutes.

  • Monitor the formation of this compound using GC or NMR.

  • Once the reaction reaches equilibrium, cool the mixture to room temperature.

  • Neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Remove the excess methanol by distillation.

  • The resulting mixture of esters can be separated and purified by fractional distillation under reduced pressure.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

Synthesis_Pathways cluster_fischer Fischer Esterification cluster_trans Transesterification DA Diglycolic Acid DMDG_Fischer This compound DA->DMDG_Fischer H+ catalyst MeOH Methanol MeOH->DMDG_Fischer DMO Dimethyl Oxalate DMDG_Trans This compound DMO->DMDG_Trans Base catalyst MeOH_trans Methanol MeOH_trans->DMDG_Trans

General synthetic pathways for this compound.

Experimental_Workflow start Start reactants Mix Reactants (Diglycolic Acid, Methanol, Catalyst) start->reactants reaction Reaction (Heating/Stirring) reactants->reaction workup Work-up (Neutralization, Extraction) reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product analysis Analysis (Yield, Purity) product->analysis end End analysis->end

A generalized experimental workflow for synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dimethyl Diglycolate

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Chemical Profile of Dimethyl Diglycolate

This compound (CAS No. 7040-23-5) is a diester of diglycolic acid. To establish a robust disposal protocol, it is imperative to first understand its chemical characteristics and potential hazards. In the absence of a comprehensive Safety Data Sheet (SDS) with complete disposal information for this compound, we will consider the properties of a structurally similar and well-documented compound: diethylene glycol dimethyl ether (Diglyme, CAS No. 111-96-6). Both are glycol ethers, and insights from Diglyme's hazard profile can inform a cautious approach to handling this compound.

Based on data for analogous compounds, this compound should be handled as a substance with the potential for reproductive toxicity.[1] Furthermore, like other ethers, it may form explosive peroxides upon prolonged exposure to air and light.[1] Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Table 1: Key Chemical and Physical Properties of this compound and an Analogous Compound

PropertyThis compoundDiethylene Glycol Dimethyl Ether (Diglyme)
CAS Number 7040-23-5111-96-6
Molecular Formula C6H10O5C6H14O3
Molecular Weight 162.14 g/mol 134.18 g/mol [1]
Physical State Solid or LiquidLiquid[1]
Potential Hazards Assumed to have reproductive toxicity and potential for peroxide formation.Flammable liquid, may damage fertility or the unborn child, may form explosive peroxides.[1]

Core Principles of this compound Waste Management

The overarching principle for the disposal of this compound is to treat it as hazardous waste. This necessitates a cradle-to-grave approach, ensuring that the waste is handled safely from the point of generation to its final disposal by a licensed facility. The following principles, derived from EPA guidelines and best practices in laboratory safety, must be adhered to:

  • Waste Minimization: The first step in responsible waste management is to minimize the generation of waste. This can be achieved through careful planning of experiments, using only the necessary amount of the chemical, and avoiding the preparation of excessive stock solutions.

  • Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.[2] It should be segregated as a non-halogenated organic waste.

  • Proper Labeling and Storage: All waste containers must be clearly labeled and stored in a designated and safe location.

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed workflow for the safe disposal of this compound waste generated in a laboratory setting.

1. Personal Protective Equipment (PPE):

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A lab coat.

2. Waste Collection:

  • Container Selection: Use a chemically compatible and leak-proof container for collecting this compound waste. The original container, if in good condition, is often a suitable choice. Do not use metal containers if there is any risk of corrosion.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date of accumulation and the associated hazards (e.g., "Potential Reproductive Toxin").

  • Accumulation: Collect the waste in the labeled container at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[3]

3. Storage of Waste:

  • Location: Store the sealed waste container in a designated, well-ventilated area, away from heat, ignition sources, and incompatible materials.

  • Container Integrity: Ensure the container is kept tightly closed except when adding waste to prevent the release of vapors and potential peroxide formation.

4. Disposal Procedure:

  • Institutional EHS: The disposal of the accumulated waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not attempt to treat or dispose of the waste yourself.

  • Request for Pickup: Once the container is full or has reached the storage time limit set by your institution, follow the established procedures to request a waste pickup.

5. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Use an inert, absorbent material such as vermiculite or sand to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the rinsate as hazardous waste.

Diagrammatic Overview of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect labeling Label as 'Hazardous Waste' with Chemical Name and Hazards collect->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal_request Request Disposal via Institutional EHS Office storage->disposal_request pickup Waste Collected by Licensed Contractor disposal_request->pickup

Caption: Workflow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, which are grounded in the principles of chemical safety and environmental protection, you can ensure that your research is conducted in a manner that is both scientifically sound and ethically responsible. Always consult your institution's specific guidelines and the most current Safety Data Sheets for the chemicals you work with.

References

Safeguarding Your Research: A Guide to Handling Dimethyl Diglycolate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Dimethyl diglycolate, ensuring the well-being of researchers and the integrity of experimental outcomes.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, drawing on general safety protocols for esters and related compounds.

PPE ComponentMaterial/Type RecommendationRationale
Hand Protection Butyl Rubber GlovesBased on studies of structurally similar glycol ethers, butyl rubber provides a highly effective barrier to permeation.[1] Nitrile gloves may offer some protection for incidental splash contact but should be replaced immediately upon contamination.
Eye Protection Chemical Safety GogglesProtects against splashes and vapors.
Face Protection Face Shield (in addition to goggles)Recommended when there is a significant risk of splashing.
Body Protection Chemical-Resistant Lab CoatProvides a barrier against spills and splashes.
Respiratory Protection Use in a well-ventilated area or fume hoodAvoids inhalation of potentially harmful vapors.

Operational Plan for Handling this compound

A systematic workflow is essential to minimize exposure and ensure safety during the handling of this compound.

Workflow for Safe Handling of this compound prep Preparation - Review SDS - Assemble all necessary PPE - Ensure fume hood is operational handling Handling - Don all required PPE - Work within a certified fume hood - Use appropriate dispensing tools prep->handling post_handling Post-Handling - Securely cap the reagent container - Decontaminate work surfaces handling->post_handling emergency Emergency Preparedness - Locate eyewash station and safety shower - Have spill kit readily available handling->emergency disposal Waste Disposal - Segregate waste - Follow specific disposal protocols post_handling->disposal

Workflow for Safe Handling of this compound
Step-by-Step Handling Procedure:

  • Preparation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound. Assemble all required PPE as outlined in the table above. Confirm that the chemical fume hood is functioning correctly.

  • Donning PPE : Put on a lab coat, followed by chemical safety goggles and a face shield. Finally, don the appropriate chemical-resistant gloves (butyl rubber is recommended). Ensure gloves are inspected for any signs of degradation or puncture before use.

  • Chemical Handling : Conduct all work in a well-ventilated chemical fume hood. Use appropriate tools, such as a pipette or spatula, to handle the chemical. Avoid direct contact with skin and eyes.

  • Post-Handling : Once the required amount of this compound has been dispensed, securely close the container. Decontaminate the work area with an appropriate cleaning agent.

  • Doffing PPE : Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Spill Management and Disposal Plan

In the event of a spill or when disposing of waste, a clear and practiced plan will mitigate risks.

Emergency Spill Response:
  • Evacuate : Immediately evacuate the area of the spill.

  • Alert : Notify colleagues and the laboratory supervisor.

  • Assess : From a safe distance, assess the extent of the spill. If it is large or you are unsure how to proceed, contact your institution's environmental health and safety office.

  • Contain (if safe to do so) : For small, manageable spills, and only if you are trained to do so, contain the spill using a chemical spill kit.

  • Personal Decontamination : If there has been any personal contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

Disposal Protocol:

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation : Collect all waste materials, including used gloves, absorbent pads from spills, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Management : Ensure the waste container is compatible with this compound. Keep the container securely closed except when adding waste.

  • Labeling : Label the waste container with "Hazardous Waste" and the specific contents, including "this compound".

  • Collection : Arrange for the collection of the hazardous waste by your institution's licensed waste contractor. Do not dispose of this compound down the drain.[2]

  • Empty Containers : Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl diglycolate
Reactant of Route 2
Reactant of Route 2
Dimethyl diglycolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.